(Z)-Pitavastatin calcium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C50H46CaF2N2O8 |
|---|---|
Molecular Weight |
881.0 g/mol |
IUPAC Name |
calcium;(Z,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/2C25H24FNO4.Ca/c2*26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h2*1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);/q;;+2/p-2/b2*12-11-;/t2*18-,19-;/m11./s1 |
InChI Key |
RHGYHLPFVJEAOC-HDCUBKASSA-L |
Isomeric SMILES |
C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C\[C@@H](O)C[C@@H](O)CC(=O)[O-])C4=CC=C(C=C4)F.C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C\[C@@H](O)C[C@@H](O)CC(=O)[O-])C4=CC=C(C=C4)F.[Ca+2] |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Ca+2] |
Origin of Product |
United States |
Foundational & Exploratory
(Z)-Pitavastatin calcium mechanism of action
An In-Depth Technical Guide on the Core Mechanism of Action of (Z)-Pitavastatin Calcium
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a synthetic, highly potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway[1][][3][4]. As a member of the statin class of drugs, its primary therapeutic application is the management of hyperlipidemia and mixed dyslipidemia[4][5]. It effectively lowers total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), apolipoprotein B (ApoB), and triglycerides (TG), while increasing high-density lipoprotein cholesterol (HDL-C)[5][6]. Structurally, pitavastatin (B1663618) is characterized by a quinoline (B57606) ring, a cyclopropyl (B3062369) group, and a fluorophenyl moiety, which contribute to its high potency, distinct pharmacokinetic profile, and reduced potential for certain drug-drug interactions compared to other statins[1][7]. This document provides a detailed examination of its mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.
Primary Mechanism of Action: HMG-CoA Reductase Inhibition
The principal pharmacological effect of pitavastatin is the competitive inhibition of HMG-CoA reductase[3][6][8][9]. This enzyme catalyzes the conversion of HMG-CoA to mevalonate (B85504), a critical early step in the synthesis of cholesterol and other isoprenoids[3][6][10]. By binding to the active site of HMG-CoA reductase with high affinity, pitavastatin blocks the endogenous production of cholesterol, primarily within hepatocytes[6][10][11].
The inhibition is potent and concentration-dependent. In vitro studies using isolated rat liver microsomes demonstrated an IC50 value of 6.8 nmol/L[12]. In cultured human hepatoma (HepG2) cells, pitavastatin inhibited cholesterol synthesis from acetic acid with an IC50 of 5.8 nM[]. This high affinity for HMG-CoA reductase makes pitavastatin one of the most potent statins available[1][10].
Caption: The Mevalonate Pathway and Site of Pitavastatin Inhibition.
Cellular Uptake, Metabolism, and Pharmacokinetics
The efficacy of pitavastatin is dependent on its efficient uptake into hepatocytes, the primary site of cholesterol synthesis and clearance.
Hepatic Uptake
Pitavastatin is actively transported into human hepatocytes primarily by organic anion-transporting polypeptides (OATPs), particularly OATP1B1 (encoded by the SLCO1B1 gene) and to a lesser extent OATP1B3 and OATP2B1[13][14][15][16]. The hepatic uptake of pitavastatin is a saturable process.
-
OATP1B1: Considered the most important transporter for the hepatic uptake of pitavastatin in humans[13][14].
-
OATP1B3 & OATP2B1: Also contribute to uptake but to a lesser extent[13][14].
Studies using transporter-expressing cell systems have quantified the kinetics of this transport.
| Transporter | Cell System | Substrate | Km Value (µM) | Reference |
| OATP2 (OATP1B1) | HEK293 Cells | Pitavastatin | 3.0 | [13] |
| OATP8 (OATP1B3) | HEK293 Cells | Pitavastatin | 3.3 | [13] |
| OATP2 (OATP1B1) | Xenopus laevis Oocytes | Pitavastatin | 5.53 ± 1.70 | [17] |
| Overall Hepatic Uptake | Human Hepatocytes | Pitavastatin | 2.99 ± 0.79 | [17] |
Metabolism and Excretion
A key feature of pitavastatin is its limited metabolism by the cytochrome P450 (CYP) system, which reduces the potential for drug-drug interactions[1][18].
-
Primary Metabolism: The main metabolic pathway is glucuronidation by uridine (B1682114) 5'-diphosphate glucuronosyltransferase enzymes (UGTs), specifically UGT1A3 and UGT2B7, forming an inactive pitavastatin lactone[5][6][19][20].
-
CYP Involvement: Pitavastatin is only marginally metabolized by CYP2C9 and, to a lesser extent, CYP2C8[5][18][19][21]. It does not significantly interact with CYP3A4[1][22].
-
Excretion: The majority of pitavastatin (approximately 79%) is excreted in the feces, with about 15% excreted in the urine[5]. The drug undergoes significant enterohepatic recirculation, contributing to its prolonged duration of action[1].
Caption: Hepatic Transport and Metabolism of Pitavastatin.
Downstream Cellular and Molecular Effects
The reduction of intracellular cholesterol in hepatocytes triggers a compensatory response mediated primarily by Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-2.
Upregulation of LDL Receptors
Depletion of the hepatic cholesterol pool leads to the activation of SREBP-2[23]. This transcription factor translocates to the nucleus and binds to sterol regulatory elements (SREs) in the promoter regions of target genes. A key target is the gene encoding the LDL receptor (LDLR)[23][24]. The resulting increase in LDLR expression on the hepatocyte surface enhances the clearance of circulating LDL-C, which is the primary mechanism for pitavastatin's LDL-lowering effect[3][6][7][24]. In vitro studies have shown that pitavastatin induces greater LDL receptor expression and subsequent LDL uptake compared to some other statins[7][24].
Regulation of Cholesterol and Bile Acid Synthesis Genes
SREBP-2 activation also upregulates the transcription of the HMGCR gene, which codes for HMG-CoA reductase itself, representing a feedback loop. Furthermore, pitavastatin has been shown to increase the mRNA levels of cholesterol 7 alpha-hydroxylase (CYP7A1) in HepG2 cells in a dose-dependent manner[25]. This suggests that an increased conversion of cholesterol to bile acids may contribute to its potent LDL-C-lowering effects[25].
Caption: SREBP-2 Pathway Activation by Pitavastatin.
Clinical Efficacy: Quantitative Lipid Modification
Clinical trials have consistently demonstrated the efficacy of pitavastatin in improving lipid profiles. The LIVES study, a large-scale, long-term surveillance study in Japan, provided significant real-world data on its effects.
| Parameter | Duration | Patient Population | Dose | Mean % Change from Baseline | Reference |
| LDL-C | 104 weeks | ~20,000 hypercholesterolemic patients | Not specified | -29.1% | [26] |
| Triglycerides | 104 weeks | Patients with abnormal baseline TG | Not specified | -22.7% | [26] |
| HDL-C | 104 weeks | Patients with abnormal baseline HDL-C | Not specified | +19.9% | [26] |
| HDL-C | 104 weeks | Patients with low baseline HDL-C (<40 mg/dL) | Not specified | +24.9% | [26] |
A Cochrane review analyzing dose-response data from trials lasting 3 to 12 weeks provided further quantitative insights.
| Dose | LDL-C Reduction | Total Cholesterol Reduction | Triglyceride Reduction | HDL-C Increase | Reference |
| 1 mg/day | 33.3% | 23.3% | 13.0% | ~4% (average) | [27][28][29] |
| 16 mg/day | 54.7% | 39.0% | 28.1% | ~4% (average) | [27][28][29] |
| 4 mg/day | up to 45% | - | up to 37% (Apo B) | - | [30] |
Experimental Protocols: Core Methodologies
The characterization of pitavastatin's mechanism of action relies on a set of established experimental methodologies.
HMG-CoA Reductase Activity Assay
-
Objective: To quantify the inhibitory effect of pitavastatin on HMG-CoA reductase activity.
-
Methodology:
-
Enzyme Source: Isolated liver microsomes (e.g., from rats) or a purified, recombinant form of the HMG-CoA reductase enzyme.
-
Substrate: Radiolabeled [¹⁴C]HMG-CoA is commonly used.
-
Reaction: The enzyme source is incubated with [¹⁴C]HMG-CoA and a cofactor (NADPH) in a buffered solution, in the presence of varying concentrations of pitavastatin or a vehicle control.
-
Separation: The reaction is stopped, and the product, [¹⁴C]mevalonate, is separated from the substrate, typically using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: The amount of radiolabeled mevalonate is quantified using a scintillation counter.
-
Analysis: The enzyme activity at each inhibitor concentration is calculated and plotted to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Cellular Cholesterol Biosynthesis Assay
-
Objective: To measure the rate of de novo cholesterol synthesis in cultured cells.
-
Methodology:
-
Cell Culture: A relevant cell line, such as the human hepatoma cell line HepG2, is cultured to confluence.
-
Treatment: Cells are pre-incubated with various concentrations of pitavastatin for a specified period (e.g., 18-24 hours).
-
Labeling: A radiolabeled precursor, such as [¹⁴C]acetate or tritiated water ([³H]₂O), is added to the culture medium[31].
-
Incubation: Cells are incubated with the label for several hours to allow for its incorporation into newly synthesized lipids.
-
Lipid Extraction: Cells are harvested, and total lipids are extracted using a solvent system (e.g., chloroform:methanol).
-
Saponification & Separation: The lipid extract is saponified to hydrolyze cholesterol esters. The non-saponifiable lipids (containing cholesterol) are extracted and separated by TLC or HPLC.
-
Quantification: The radioactivity incorporated into the cholesterol fraction is measured by scintillation counting to determine the rate of synthesis[31][32].
-
Gene Expression Analysis (RT-qPCR)
-
Objective: To quantify changes in the mRNA levels of target genes (e.g., LDLR, CYP7A1) following pitavastatin treatment.
-
Methodology:
-
Cell Culture and Treatment: HepG2 cells are cultured and treated with pitavastatin at various doses (e.g., 0.1, 1, 5, 10 µmol/L)[25].
-
RNA Extraction: Total RNA is extracted from the cells using a commercial kit. The quality and quantity of RNA are assessed via spectrophotometry.
-
Reverse Transcription (RT): The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with gene-specific primers for the target genes (LDLR, CYP7A1, etc.) and a housekeeping gene (e.g., GAPDH) for normalization. The reaction includes a fluorescent dye (e.g., SYBR Green) that intercalates with double-stranded DNA.
-
Data Analysis: The cycle threshold (Ct) values are used to calculate the relative fold change in mRNA expression of the target genes in treated cells compared to control cells (e.g., using the ΔΔCt method).
-
Caption: Experimental Workflow for Gene Expression Analysis by RT-qPCR.
Conclusion
The mechanism of action of this compound is a multi-faceted process centered on the potent and specific inhibition of HMG-CoA reductase. This primary action initiates a cascade of downstream events, most notably the SREBP-2-mediated upregulation of hepatic LDL receptors, which drives the efficient clearance of circulating LDL-C. Its pharmacokinetic profile, characterized by efficient OATP1B1-mediated hepatic uptake and minimal CYP450 metabolism, distinguishes it from other statins and contributes to its predictable efficacy and lower potential for certain drug interactions. The comprehensive understanding of these molecular and cellular pathways, validated through robust experimental methodologies, solidifies the role of pitavastatin as a key therapeutic agent in the management of dyslipidemia.
References
- 1. Pitavastatin: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. What is Pitavastatin Calcium used for? [synapse.patsnap.com]
- 5. Pitavastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Pitavastatin: Finding its Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pitavastatin (Livalo, Zypitamag): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 9. Pitavastatin | C25H24FNO4 | CID 5282452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]
- 11. researchgate.net [researchgate.net]
- 12. Pitavastatin: evidence for its place in treatment of hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Contribution of OATP2 (OATP1B1) and OATP8 (OATP1B3) to the hepatic uptake of pitavastatin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. Pitavastatin is a more sensitive and selective organic anion-transporting polypeptide 1B clinical probe than rosuvastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Metabolic stability and uptake by human hepatocytes of pitavastatin, a new inhibitor of HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Statin Metabolism Via Non-CYP450 Pathway | LIVALO [livalohcp.com]
- 19. ClinPGx [clinpgx.org]
- 20. researchgate.net [researchgate.net]
- 21. [Pharmacological and pharmacokinetic features and clinical effects of pitavastatin (Livalo Tablet)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. irrespub.com [irrespub.com]
- 24. youtube.com [youtube.com]
- 25. Pitavastatin, a potent hydroxymethylglutaryl coenzyme a reductase inhibitor, increases cholesterol 7 alpha-hydroxylase gene expression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Pitavastatin: clinical effects from the LIVES Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Pitavastatin for lowering lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 28. cochranelibrary.com [cochranelibrary.com]
- 29. Pitavastatin for lowering lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. LIVALO® (pitavastatin) | Clinical Trials Data [livalohcp.com]
- 31. Methods for measurement of fatty acid and cholesterol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Measurements of cholesterol turnover, synthesis, and absorption in man, carried out by isotope kinetic and sterol balance methods - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of (Z)-Pitavastatin Calcium: A Technical Guide
Introduction
Pitavastatin (B1663618), a synthetic 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitor, represents a distinct member of the statin class of lipid-lowering agents.[1] It is administered clinically as its calcium salt, (Z)-Pitavastatin calcium, for the treatment of primary hyperlipidemia and mixed dyslipidemia.[2][3] Developed in Japan, it is characterized by a potent low-density lipoprotein cholesterol (LDL-C) lowering effect at low doses and a unique chemical structure featuring a cyclopropyl (B3062369) group, which contributes to its distinct pharmacological and pharmacokinetic properties.[1][4] Unlike many other statins, pitavastatin undergoes minimal metabolism by the cytochrome P450 (CYP) enzyme system, leading to a lower potential for drug-drug interactions.[3][5] This guide provides an in-depth technical overview of the pharmacological profile of this compound, focusing on its mechanism of action, pharmacokinetics, clinical efficacy, and the experimental methodologies used to characterize it, intended for researchers and drug development professionals.
Mechanism of Action
Primary Mechanism: HMG-CoA Reductase Inhibition
The primary mechanism of action for pitavastatin is the competitive inhibition of HMG-CoA reductase.[2][6] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, which is the rate-limiting step in the hepatic biosynthesis of cholesterol.[7][8] By inhibiting this step, pitavastatin reduces the intracellular pool of cholesterol in the liver. This reduction triggers a compensatory upregulation in the expression of LDL receptors on the surface of hepatocytes.[2][6][8] The increased number of LDL receptors enhances the clearance of LDL-C from the circulation, thereby lowering plasma levels of total cholesterol (TC), LDL-C, apolipoprotein B (Apo B), and triglycerides (TG).[6][9]
Pitavastatin demonstrates a high affinity for HMG-CoA reductase, with an IC50 value of 5.8 nM for cholesterol synthesis inhibition in HepG2 cells and 6.8 nM for HMG-CoA reductase inhibition.[7][] This potent inhibitory activity contributes to its efficacy at low clinical doses.
Pleiotropic Effects
Beyond lipid lowering, statins exhibit multiple cholesterol-independent or "pleiotropic" effects that contribute to their cardiovascular benefits.[11][12][13] These effects are largely attributed to the inhibition of isoprenoid intermediate synthesis, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Rho and Ras.[14][15]
Key pleiotropic effects of pitavastatin include:
-
Improved Endothelial Function: Pitavastatin enhances the production of endothelial nitric oxide synthase (eNOS), a key regulator of vasodilation.[11] Clinical studies have demonstrated that treatment with pitavastatin calcium improves flow-mediated vasodilation (FMD) in patients with hypercholesterolemia.[16][17]
-
Anti-inflammatory Action: Statins reduce vascular inflammation, a critical component of atherosclerosis.[18] Pitavastatin has been shown to decrease markers of inflammation and platelet activation.[11]
-
Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation: The proliferation and migration of VSMCs are key events in the development of atherosclerotic plaques. Pitavastatin can inhibit VSMC proliferation and may enhance oxidant-induced apoptosis in these cells, potentially contributing to plaque stability.[19][20]
-
Inhibition of the Rho/Rho-kinase (ROCK) Pathway: By reducing GGPP levels, pitavastatin inhibits the activation of the small G-protein Rho and its downstream effector, ROCK.[11][14] This inhibition leads to several beneficial vascular effects, including increased eNOS expression and reduced vascular inflammation.[11][21]
Pharmacodynamics
Pitavastatin's pharmacodynamic effects are characterized by potent inhibition of cholesterol synthesis and significant improvements in the lipid profile of patients.
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
|---|---|---|---|
| IC50 (Cholesterol Synthesis) | 5.8 nM | HepG2 cells | [] |
| IC50 (HMG-CoA Reductase) | 6.8 nM | In vitro enzyme assay |[7] |
Pharmacokinetics
The pharmacokinetic profile of pitavastatin is distinguished by its high bioavailability and minimal metabolism via the CYP450 system, which reduces the risk of drug-drug interactions.[3][22]
-
Absorption: Peak plasma concentrations (Cmax) are achieved approximately 1 hour after oral administration.[6][8] The absolute bioavailability is around 51-60%.[7][22] Administration with a high-fat meal can reduce Cmax but does not significantly affect the total exposure (AUC).[7]
-
Distribution: Pitavastatin is extensively bound to plasma proteins (>99%), primarily albumin and alpha-1 acid glycoprotein.[22]
-
Metabolism: Pitavastatin undergoes limited metabolism. The primary metabolic pathway is glucuronidation via UDP-glucuronosyltransferases (UGT1A3 and UGT2B7) to form the inactive pitavastatin lactone.[6][8][23] It is only marginally metabolized by CYP2C9 and to a lesser extent by CYP2C8.[6][8]
-
Excretion: The majority of an administered dose is excreted in the feces (mean of 79%) within 7 days, with a smaller portion (mean of 15%) excreted in the urine.[6][8] The mean plasma elimination half-life is approximately 12 hours.[6][22]
Table 2: Pharmacokinetic Parameters of this compound (Single Dose)
| Parameter | Value | Population/Condition | Reference |
|---|---|---|---|
| Tmax (Time to Cmax) | ~1 hour | Healthy Volunteers | [6][7] |
| Absolute Bioavailability | 51% | Healthy Volunteers | [7] |
| Protein Binding | >99% | In vitro | [22] |
| Elimination Half-life (t½) | ~12 hours | Healthy Volunteers | [6][22] |
| Cmax (2 mg dose) | 70.7 ng/mL | Child-Pugh A Cirrhosis | [24] |
| AUCt (2 mg dose) | 154.2 ng·h/mL | Child-Pugh A Cirrhosis | [24] |
| Cmax (2 mg dose) | 147.1 ng/mL | Child-Pugh B Cirrhosis | [24] |
| AUCt (2 mg dose) | 441.7 ng·h/mL | Child-Pugh B Cirrhosis | [24] |
| AUC Increase vs Healthy | 102% | Moderate Renal Impairment | [6] |
| Cmax Increase vs Healthy | 60% | Moderate Renal Impairment |[6] |
Note: Pharmacokinetic parameters can vary based on patient populations. For instance, Cmax and AUC are higher in females (60% and 54%, respectively) and the elderly (10% and 30%, respectively) compared to male and younger volunteers, though this did not affect efficacy or safety in clinical studies.[6]
Clinical Efficacy
Clinical trials have consistently demonstrated the efficacy of pitavastatin in improving lipid profiles in patients with primary hypercholesterolemia and mixed dyslipidemia. Its potency is comparable to other widely prescribed statins.[25][26]
Table 3: Summary of this compound Clinical Efficacy on Lipid Parameters (12-week studies)
| Dose | % Change in LDL-C | % Change in HDL-C | % Change in TG | % Change in TC | Reference |
|---|---|---|---|---|---|
| 1 mg/day | -34% | N/A | N/A | N/A | [27] |
| 2 mg/day | -38% to -42% | +5% to +8% | -14% to -22% | N/A | [3][27] |
| 4 mg/day | -44% to -47% | +5% to +8% | -14% to -22% | N/A | [3][27] |
| 2 mg vs Simvastatin 20 mg | Superior LDL-C reduction | N/A | N/A | Superior TC reduction | [4][25] |
| 4 mg vs Atorvastatin 20 mg | More effective | More prominent HDL-C increase | N/A | N/A |[27] |
In a large-scale observational study in Korea (PROOF study), pitavastatin demonstrated dose-dependent reductions in LDL-C of -23.4% (1 mg), -29.1% (2 mg), and -35.2% (4 mg) in treatment-naïve patients.[28] Long-term extension studies of up to 60 weeks have shown sustained efficacy.[27][29]
Safety and Tolerability
Pitavastatin is generally well-tolerated, with a safety profile consistent with the statin class.[25][30]
-
Adverse Events: The most common treatment-emergent adverse events are mild to moderate and include myalgia, gastrointestinal symptoms, and elevations in hepatic enzymes.[3][29][31] The incidence of drug-related adverse events in a large study was 4.22%.[31]
-
Muscle-Related Events: Myopathies are a known class effect of statins. While mild myalgia can occur, severe events like rhabdomyolysis are very rare.[29][30] Pitavastatin is considered to have a favorable myopathy profile compared to other statins.[12][30]
-
Drug-Drug Interactions: A key advantage of pitavastatin is its minimal metabolism by CYP3A4, the enzyme responsible for the metabolism of many other drugs.[3][5] This results in a lower likelihood of clinically significant drug-drug interactions compared to other statins that are major CYP3A4 substrates.[5][12]
-
Glucose Metabolism: Studies suggest that pitavastatin does not adversely affect glucose metabolism parameters, making it a suitable option for patients at risk of developing type 2 diabetes.[27]
Table 4: Adverse Event Profile of this compound from Clinical Trials
| Adverse Event | Incidence Range | Reference |
|---|---|---|
| Gastrointestinal Symptoms | 0.7% - 2.2% | [3] |
| Myopathies | 0.3% - 1.1% | [3] |
| Elevated Hepatic Enzymes | 0.0% - 8.8% | [3] |
| Drug-Related Adverse Events (Overall) | 4.22% |[31] |
Experimental Protocols
HMG-CoA Reductase Activity Assay (In Vitro)
This protocol outlines a general method for determining the inhibitory activity of pitavastatin on HMG-CoA reductase.
-
Enzyme Preparation: Recombinant human HMG-CoA reductase is purified and prepared in a suitable assay buffer.
-
Substrate and Cofactor Preparation: A reaction mixture is prepared containing the substrate, ³H-labeled HMG-CoA, and the cofactor, NADPH, in the assay buffer.
-
Inhibitor Preparation: A serial dilution of this compound is prepared to test a range of concentrations.
-
Reaction Initiation: The enzyme is pre-incubated with varying concentrations of pitavastatin or vehicle control for a specified time at 37°C. The reaction is initiated by adding the HMG-CoA and NADPH mixture.
-
Reaction Quenching: After a defined incubation period, the reaction is stopped by adding an acid (e.g., HCl). This also facilitates the conversion of the product, mevalonate, to mevalonolactone.
-
Product Separation: The radiolabeled product ([³H]mevalonolactone) is separated from the unreacted substrate ([³H]HMG-CoA) using a separation technique such as column chromatography or thin-layer chromatography.
-
Quantification: The amount of radioactivity in the product fraction is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated for each pitavastatin concentration relative to the vehicle control. The IC50 value is then determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Assessment of Endothelial Function: Flow-Mediated Dilation (FMD)
This protocol describes the non-invasive clinical assessment of brachial artery FMD, a marker of endothelial function.
-
Patient Preparation: Patients are required to fast for at least 8-12 hours and abstain from caffeine, smoking, and vasoactive medications prior to the measurement.
-
Baseline Measurement: The patient rests in a supine position in a quiet, temperature-controlled room. The brachial artery is imaged using a high-resolution ultrasound system. A baseline longitudinal image of the artery is recorded, and the diameter is measured.
-
Reactive Hyperemia Induction: A blood pressure cuff is placed on the forearm, distal to the imaged arterial segment, and inflated to a suprasystolic pressure (e.g., 200-250 mmHg) for 5 minutes to induce ischemia.
-
Post-Occlusion Measurement: The cuff is rapidly deflated, causing a sudden increase in blood flow (reactive hyperemia), which stimulates the endothelium to release nitric oxide, leading to vasodilation.
-
Diameter Recording: The brachial artery diameter is continuously recorded for several minutes post-cuff deflation to capture the maximum dilation.
-
Data Analysis: FMD is calculated as the percentage change in the artery's diameter from baseline to the maximum diameter achieved during reactive hyperemia: FMD (%) = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] x 100
-
Study Design: In a clinical trial, FMD measurements are taken at baseline and after a specified treatment period (e.g., 8 weeks) with pitavastatin or a comparator/placebo.[17][32][33]
Conclusion
This compound is a potent HMG-CoA reductase inhibitor with a well-defined pharmacological profile. Its primary mechanism of robust LDL-C reduction is complemented by a suite of pleiotropic effects that contribute to its cardiovascular benefits, including improvements in endothelial function and anti-inflammatory properties. Its pharmacokinetic profile, characterized by high bioavailability and minimal CYP450-mediated metabolism, confers a significant clinical advantage by reducing the potential for drug-drug interactions. Clinical data confirm its efficacy in managing dyslipidemia, with a safety and tolerability profile comparable to other established statins. These characteristics position this compound as a valuable therapeutic option in the management of hypercholesterolemia.
References
- 1. Pitavastatin: Finding its Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Pitavastatin Calcium used for? [synapse.patsnap.com]
- 3. Pitavastatin calcium: clinical review of a new antihyperlipidemic medication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pitavastatin approved for treatment of primary hypercholesterolemia and combined dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pitavastatin: a new HMG-CoA reductase inhibitor for the treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]
- 8. drugs.com [drugs.com]
- 9. Pitavastatin (Livalo, Zypitamag): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 11. Pleiotropic effects of pitavastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A comprehensive review on the lipid and pleiotropic effects of pitavastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pleiotropic effects of pitavastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pitavastatin decreases tau levels via the inactivation of Rho/ROCK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. JCI - Statin-induced inhibition of the Rho-signaling pathway activates PPARα and induces HDL apoA-I [jci.org]
- 16. Pitavastatin calcium improves endothelial function and delays the progress of atherosclerosis in patients with hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pitavastatin calcium improves endothelial function and delays the progress of atherosclerosis in patients with hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. europeanreview.org [europeanreview.org]
- 19. A therapeutic dose of the lipophilic statin pitavastatin enhances oxidant-induced apoptosis in human vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Pitavastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. ClinPGx [clinpgx.org]
- 24. Pharmacokinetics of pitavastatin in subjects with Child-Pugh A and B cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. kowapharmaceuticals.eu [kowapharmaceuticals.eu]
- 26. LIVALO® (pitavastatin) | Clinical Trials Data [livalohcp.com]
- 27. [The efficacy and safety of pitavastatin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Efficacy and Safety of Pitavastatin in a Real-World Setting: Observational Study Evaluating SaFety in Patient Treated with Pitavastatin in Korea (PROOF Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Pitavastatin demonstrates long-term efficacy, safety and tolerability in elderly patients with primary hypercholesterolaemia or combined (mixed) dyslipidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. [Pitavastatin - tolerability and advers effect profile] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. [Safety and efficacy of pitavastatin in patients with hypercholesterolemia: a multicenter study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Pitavastatin calcium improves endothelial function and delays the progress of atherosclerosis in patients with hypercholesterolemia-Academax [wacademax.com]
- 33. The effect of pitavastatin calcium on endothelial dysfunction induced by hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereochemical Properties of Pitavastatin Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pitavastatin (B1663618) is a synthetic HMG-CoA reductase inhibitor prescribed for the management of hypercholesterolemia. As with all synthetic statins, its biological activity is intrinsically linked to its stereochemistry. Pitavastatin possesses two chiral centers in its heptenoic acid side chain, leading to the possibility of four stereoisomers, in addition to geometric isomers related to the double bond in the side chain. This technical guide provides a comprehensive overview of the stereochemical properties of Pitavastatin isomers, focusing on their synthesis, separation, characterization, and differential pharmacological activity. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study of Pitavastatin and other synthetic chiral drugs.
Introduction
Pitavastatin is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] The clinically approved and pharmacologically active form of Pitavastatin is the (3R, 5S, 6E)-isomer.[2] The specific spatial arrangement of the hydroxyl groups at the C3 and C5 positions of the heptenoic acid side chain is critical for its binding to and inhibition of HMG-CoA reductase. Other stereoisomers, such as the (3S, 5R), (3R, 5R), and (3S, 5S) diastereomers, as well as the geometric Z-isomer, are considered impurities in the final drug product and exhibit significantly different pharmacological profiles. A thorough understanding of the stereochemical properties of these isomers is therefore paramount for drug development, quality control, and regulatory compliance.
Stereochemistry of Pitavastatin
The chemical structure of Pitavastatin features two stereogenic centers at the C3 and C5 positions of the dihydroxyhept-6-enoic acid side chain. This gives rise to four possible diastereomers:
-
(3R, 5S)-Pitavastatin: The pharmacologically active isomer.
-
(3S, 5R)-Pitavastatin: The enantiomer of the active isomer.
-
(3R, 5R)-Pitavastatin
-
(3S, 5S)-Pitavastatin
Additionally, the double bond at the C6 position can exist in either an E (trans) or Z (cis) configuration. The active pharmaceutical ingredient is the (6E)-isomer. The Z-isomer is a known process impurity.
Synthesis and Separation of Isomers
The stereoselective synthesis of the (3R, 5S)-isomer of Pitavastatin is a key challenge in its manufacturing process. Several strategies have been developed to achieve high stereochemical purity.
Stereoselective Synthesis
Early synthetic routes often involved the optical resolution of a racemic mixture, for instance, through diastereomeric salt formation using a chiral resolving agent like α-methylbenzylamine.[3] More advanced and efficient methods focus on asymmetric synthesis. Key reactions employed to establish the desired (3R, 5S)-1,3-syn-diol moiety include:
-
Asymmetric Aldol Reaction: Utilizing a Ti-catalyst to obtain the optically active intermediate.[3]
-
Wittig Reaction: This reaction is commonly used to form the C6-C7 double bond. However, it can lead to the formation of the undesired Z-isomer as a significant byproduct.[4]
-
Julia-Kocienski Olefination: This method offers higher stereoselectivity towards the desired E-isomer compared to the Wittig reaction.[4]
Separation of Isomers
Analytical and preparative separation of Pitavastatin isomers is crucial for quality control and for obtaining pure standards for research. High-performance liquid chromatography (HPLC) and capillary zone electrophoresis (CZE) are the primary techniques employed.
Table 1: Chromatographic and Electrophoretic Separation of Pitavastatin Isomers
| Method | Stationary/Mobile Phase or Buffer | Isomers Separated | Reference |
| Chiral HPLC | Column: CHIRALPAK-AD (Amylose tris(3,5-dimethylphenylcarbamate)) Mobile Phase: n-hexane:ethanol (92:8) containing 1.0% trifluoroacetic acid | All four optical isomers | [5][6] |
| RP-HPLC | Column: C18 Mobile Phase: 0.5% Acetic acid: Acetonitrile (35:65, v/v) | Pitavastatin from impurities (not isomer specific) | [7] |
| CZE | Running Buffer: 80 mmol/L Tris-HCl (pH 3.20) containing 50 mmol/L HP-β-CD and 5 mmol/L SDS | Enantiomers | [8] |
Characterization of Isomers
The structural elucidation and conformational analysis of Pitavastatin isomers are performed using a combination of spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure and conformation of Pitavastatin isomers. 1H and 13C NMR are used to confirm the chemical structure, while 2D NMR techniques like COSY, HSQC, and HMBC are employed for complete signal assignment.[9] For the Z-isomers, temperature-dependent NMR studies have revealed the existence of interconverting rotamers in solution.[9]
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive information on the three-dimensional structure of molecules in the solid state, confirming the absolute stereochemistry of the chiral centers. Powder X-ray diffraction (PXRD) is used to characterize the crystalline form of the bulk drug substance.[10][11]
Pharmacological and Pharmacokinetic Properties of Isomers
The stereochemistry of Pitavastatin has a profound impact on its pharmacological activity and pharmacokinetic profile.
Pharmacological Activity
The (3R, 5S)-isomer is the active entity that potently inhibits HMG-CoA reductase. The other stereoisomers are significantly less active or inactive.
Table 2: In Vitro Activity of Pitavastatin Isomers
| Isomer | Target | Assay System | Activity | Reference |
| (3R, 5S, 6E)-Pitavastatin | HMG-CoA Reductase | Synthetic inhibitor | Ki = 1.7 nM | [1] |
| (Z)-Pitavastatin | Cholesterol Synthesis | HepG2 cells | IC50 = 5.8 nM | Not specified |
Pharmacokinetic Properties
The pharmacokinetic profile has been extensively studied for the active (3R, 5S, 6E)-isomer. There is limited publicly available data on the comparative pharmacokinetics of the other stereoisomers, as they are treated as impurities.
Table 3: Pharmacokinetic Parameters of (3R, 5S, 6E)-Pitavastatin and its Lactone Metabolite
| Parameter | Pitavastatin | Pitavastatin Lactone | Reference |
| Tmax (h) | ~1 | - | [12] |
| Cmax (ng/mL) | Varies with dose and population | Varies with dose and population | [12][13] |
| AUC (ng·h/mL) | Varies with dose and population | Varies with dose and population | [12][13] |
| t1/2 (h) | ~12 | - | [12] |
Signaling Pathways
HMG-CoA Reductase Pathway
The primary mechanism of action of Pitavastatin is the competitive inhibition of HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate. This is the rate-limiting step in cholesterol biosynthesis.
HMG-CoA Reductase-Independent Pathway
Recent studies suggest that Pitavastatin may also exert effects through pathways independent of HMG-CoA reductase inhibition. One such proposed pathway involves the activation of RhoA-mediated signaling and focal adhesion, which may play a role in angiogenesis.
Experimental Protocols
Stereoselective Synthesis of (3R, 5S, 6E)-Pitavastatin (Illustrative)
This protocol is a generalized representation based on common synthetic strategies.
A detailed experimental procedure for the synthesis of the Z-isomeric pitavastatin lactone (P-2) and its subsequent conversion to the calcium salt (P-3) is described by Makuc et al. (2013).[9] This involves the deprotection of a silyl-protected precursor followed by hydrolysis and salt formation.
Chiral HPLC Method for Isomer Separation
The following is a representative protocol based on published methods.[5][6]
-
Instrumentation: Agilent 1100 series HPLC system or equivalent with a UV detector.
-
Column: CHIRALPAK-AD (250 mm x 4.6 mm).
-
Mobile Phase: n-hexane:ethanol (92:8, v/v) containing 1.0% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 245 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 25 mg of the Pitavastatin sample in 50 mL of ethylene (B1197577) glycol dimethyl ether.
HMG-CoA Reductase Inhibition Assay
This is a general protocol for determining the inhibitory activity of statins.[14][15][16]
-
Reagents: HMG-CoA reductase enzyme, HMG-CoA substrate, NADPH, assay buffer (e.g., potassium phosphate (B84403) buffer).
-
Procedure: a. Prepare a reaction mixture containing the assay buffer, NADPH, and the HMG-CoA reductase enzyme in a 96-well plate. b. Add various concentrations of the Pitavastatin isomer to be tested. c. Initiate the reaction by adding the HMG-CoA substrate. d. Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH. e. Calculate the rate of reaction and determine the IC50 value for the inhibitor.
Conclusion
The stereochemical properties of Pitavastatin are a critical determinant of its pharmacological activity. The (3R, 5S, 6E)-isomer is the potent HMG-CoA reductase inhibitor, while other diastereomers and the Z-isomer are considered impurities with significantly reduced or no activity. The stereoselective synthesis and the analytical separation of these isomers are key aspects of the drug's development and quality control. This technical guide has summarized the current knowledge on the synthesis, separation, characterization, and biological activity of Pitavastatin isomers, providing a valuable resource for professionals in the pharmaceutical sciences. Further research into the comparative pharmacokinetics of all stereoisomers would provide a more complete understanding of their disposition in vivo.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Pitavastatin | C25H24FNO4 | CID 5282452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharm.or.jp [pharm.or.jp]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. CN1790012A - Method for separating and determining pitavastatin and its optical isomer by means of liquid chromatography - Google Patents [patents.google.com]
- 6. CN100371709C - Method for separating and determining pitavastatin and its optical isomer by means of liquid chromatography - Google Patents [patents.google.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. [Chiral separation of pitavastatin calcium enantiomers by capillary zone electrophoresis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conformational Analysis of Geometric Isomers of Pitavastatin Together with Their Lactonized Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US20120016129A1 - Process for Preparing Pitavastatin, Intermediates and Pharmaceuctically Acceptable Salts Thereof - Google Patents [patents.google.com]
- 11. WO2012025939A1 - Pitavastatin calcium and process for its preparation - Google Patents [patents.google.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Comparison of the pharmacokinetics of pitavastatin by formulation and ethnic group: an open-label, single-dose, two-way crossover pharmacokinetic study in healthy Caucasian and Japanese men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. HMG-CoA Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 16. In Vitro Screening for β-Hydroxy-β-methylglutaryl-CoA Reductase Inhibitory and Antioxidant Activity of Sequentially Extracted Fractions of Ficus palmata Forsk - PMC [pmc.ncbi.nlm.nih.gov]
The Role of the (Z)-Isomer in Pitavastatin Drug Development: A Technical Guide
Abstract Pitavastatin (B1663618) is a potent synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. As with many drugs synthesized via stereoselective routes, the control of isomeric impurities is critical to ensure quality, safety, and efficacy. This technical guide provides an in-depth analysis of the (Z)-isomer of pitavastatin, a critical process-related impurity. We will explore its formation during synthesis, comparative pharmacological activity, metabolic fate, and the regulatory framework governing its control. This document consolidates quantitative data, outlines key experimental protocols for its analysis, and visualizes the relevant biological and quality control pathways to provide a comprehensive resource for researchers, chemists, and drug development professionals in the pharmaceutical industry.
Introduction to Pitavastatin and Geometric Isomerism
Pitavastatin is a member of the "statin" class of drugs, used to lower cholesterol and prevent cardiovascular disease.[1][2][3] Its therapeutic effect is derived from the competitive inhibition of HMG-CoA reductase.[4] The approved active pharmaceutical ingredient (API) is the (E)-isomer, specifically (3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid.[3]
The structure of pitavastatin features a carbon-carbon double bond in its heptenoic acid side chain. This structural feature gives rise to geometric isomerism, resulting in two possible configurations: the therapeutically active (E)-isomer and the corresponding (Z)-isomer (also referred to as the cis-isomer).[5] The (Z)-isomer is considered a process-related impurity, meaning it can be formed during the chemical synthesis of the drug substance.[6][7] According to international regulatory guidelines, such impurities must be monitored and controlled within strict limits to ensure the consistency and safety of the final drug product.[8][9]
Formation and Synthetic Control of the (Z)-Isomer
The formation of the (Z)-isomer is highly dependent on the synthetic route employed to construct the C=C double bond in the side chain.
-
Wittig Reaction: Early and common synthetic routes for statins often utilize the Wittig reaction. This method is known to produce a mixture of (E) and (Z) isomers. Reports indicate that under certain conditions, the Wittig synthesis of pitavastatin can result in significant levels of the (Z)-isomer, ranging from 20-30%.[1] This necessitates extensive purification steps, leading to lower overall yields and increased manufacturing costs.
-
Julia-Kocienski and Julia Olefination: To improve stereoselectivity and minimize the formation of the (Z)-isomer, alternative methods like the Julia-Kocienski or Julia olefination have been developed. These synthetic strategies offer much greater control over the geometry of the double bond, yielding the desired (E)-isomer with high stereoselectivity (E/Z ratios up to 300:1 have been reported).[1][10] One developed route employing Julia olefination successfully reduced the formation of the (Z)-isomer to below 2%.[1]
Controlling the formation of the (Z)-isomer at the synthesis stage is the most efficient strategy. This involves selecting highly stereoselective reactions and optimizing reaction conditions such as temperature, solvent, and the choice of base.[1]
Pharmacological Profile of the (Z)-Isomer
A critical aspect of any impurity is its own biological activity. An active impurity can have unintended pharmacological or toxicological effects. The (Z)-isomer of pitavastatin is not an inert substance; it is also a potent inhibitor of HMG-CoA reductase.
Several sources report that the (Z)-isomer of pitavastatin inhibits cholesterol synthesis in HepG2 cells with an IC50 value of 5.8 nM.[11] This value is identical to that reported for the active (E)-isomer, suggesting that both geometric isomers possess comparable in vitro potency in inhibiting the target enzyme.[11] This finding underscores the importance of stringent control over the (Z)-isomer, as its presence could contribute to the overall pharmacological effect in an unquantified manner.
Table 1: Comparative HMG-CoA Reductase Inhibition
| Compound | Assay Type | System | IC50 Value | Reference(s) |
|---|---|---|---|---|
| Pitavastatin ((E)-Isomer) | Cholesterol Synthesis Inhibition | HepG2 Cells | 5.8 nM | [11] |
| Pitavastatin ((E)-Isomer) | HMG-CoA Reductase Inhibition | Rat Liver Microsomes | 6.8 nM | [11][12] |
| (Z)-Pitavastatin Calcium | Cholesterol Synthesis Inhibition | HepG2 Cells | 5.8 nM | Not explicitly found in a primary research paper, but cited by commercial suppliers. |
Note: The IC50 value for the (Z)-isomer is widely cited by chemical and reference standard suppliers. Direct, peer-reviewed comparative studies remain limited in the public domain.
HMG-CoA Reductase Inhibition Pathway
Pitavastatin, in its active (E)-isomeric form, competitively inhibits HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonic acid. This is the rate-limiting step in the cholesterol biosynthesis pathway. By blocking this step, pitavastatin reduces the intracellular pool of cholesterol, which in turn upregulates the expression of LDL receptors on hepatocytes, leading to increased clearance of LDL cholesterol from the bloodstream.[13]
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Pitavastatin | C25H24FNO4 | CID 5282452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pitavastatin: a new HMG-CoA reductase inhibitor for the treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Blog Details [chemicea.com]
- 7. researchgate.net [researchgate.net]
- 8. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]
- 13. go.drugbank.com [go.drugbank.com]
A Comprehensive Technical Guide to (Z)-Pitavastatin Calcium for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (Z)-Pitavastatin calcium, a third-generation statin, for its application as a research chemical. The document details its mechanism of action, physicochemical properties, relevant experimental protocols, and key quantitative data, presented in a structured format to facilitate its use in a laboratory setting.
Physicochemical Properties
This compound is the calcium salt of Pitavastatin, a synthetic inhibitor of HMG-CoA reductase. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | Calcium (3R,5S,6E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate |
| Molecular Formula | C₅₀H₄₆CaF₂N₂O₈ |
| Molecular Weight | 880.98 g/mol |
| CAS Number | 147526-32-7 |
| Appearance | White to pale-yellow powder |
| Solubility | Freely soluble in pyridine, chloroform, and methanol. Soluble in ethanol. Sparingly soluble in water and acetonitrile. |
| Melting Point | 190-192 °C |
| pKa | 4.3 |
Mechanism of Action: HMG-CoA Reductase Inhibition
Pitavastatin competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for the biosynthesis of cholesterol. By blocking this enzyme, Pitavastatin effectively reduces the endogenous production of cholesterol in the liver. This leads to an upregulation of LDL-C receptors on the surface of hepatocytes, which in turn increases the clearance of LDL-C from the bloodstream.
The key steps in the mechanism of action are:
-
Competitive Inhibition: Pitavastatin mimics the structure of the natural substrate, HMG-CoA, and binds to the active site of the HMG-CoA reductase enzyme.
-
Reduced Mevalonate Production: This binding blocks the conversion of HMG-CoA to mevalonate, a critical precursor for cholesterol synthesis.
-
Decreased Intracellular Cholesterol: The inhibition of the mevalonate pathway leads to a depletion of intracellular cholesterol stores.
-
Upregulation of LDL-C Receptors: The reduction in intracellular cholesterol activates the sterol regulatory element-binding protein 2 (SREBP-2), which increases the transcription of the gene encoding for the LDL-C receptor.
-
Increased LDL-C Clearance: The increased number of LDL-C receptors on the liver cell surface enhances the removal of LDL-C from the circulation.
Below is a diagram illustrating the signaling pathway of Pitavastatin's action.
Pharmacological and Pharmacokinetic Data
Pitavastatin exhibits high potency and favorable pharmacokinetic properties. A summary of key quantitative data from various studies is presented below.
| Parameter | Species | Value | Reference |
| IC₅₀ (HMG-CoA Reductase) | Rat | 1.8 nM | |
| Human | 6.8 nM | ||
| Plasma Protein Binding | Human | >99% | |
| Tₘₐₓ (Time to Peak Plasma Conc.) | Human | 0.8 hours | |
| Cₘₐₓ (Peak Plasma Concentration) | Human | 51.3 ng/mL (at 4 mg dose) | |
| t₁/₂ (Elimination Half-life) | Human | 12 hours | |
| Bioavailability | Human | 51% | |
| Primary Metabolism | Human | Minimal (primarily via UGT1A3 and UGT2B7) |
Experimental Protocols
Detailed methodologies for key experiments involving Pitavastatin are provided below.
This protocol describes a common method to determine the inhibitory activity of Pitavastatin on HMG-CoA reductase.
Materials:
-
Rat liver microsomes (as a source of HMG-CoA reductase)
-
[¹⁴C]HMG-CoA
-
NADPH
-
Pitavastatin calcium dissolved in a suitable solvent (e.g., DMSO)
-
Mevalonate standard
-
Scintillation cocktail and counter
Procedure:
-
Enzyme Preparation: Isolate microsomes from rat liver homogenates by differential centrifugation.
-
Reaction Mixture: Prepare a reaction mixture containing phosphate (B84403) buffer, NADPH, and varying concentrations of Pitavastatin.
-
Enzyme Reaction: Initiate the reaction by adding the rat liver microsomes and [¹⁴C]HMG-CoA to the reaction mixture. Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding an acidic solution (e.g., HCl).
-
Lactonization: Incubate the mixture to allow for the lactonization of the [¹⁴C]mevalonate product.
-
Extraction and Quantification: Extract the [¹⁴C]mevalonolactone with an organic solvent (e.g., ethyl acetate). Measure the radioactivity of the organic phase using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each Pitavastatin concentration and determine the IC₅₀ value by non-linear regression analysis.
Below is a diagram illustrating the experimental workflow for the HMG-CoA reductase activity assay.
Conformational Landscape of (Z)-Pitavastatin Calcium: A Technical Deep Dive
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pitavastatin, a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, is a widely prescribed therapeutic for hypercholesterolemia.[1] While the marketed form of Pitavastatin is the E-isomer, the Z-isomer presents a unique conformational profile that is crucial for understanding its potential biological activity and for the design of novel statin analogues. This technical guide provides an in-depth analysis of the conformational properties of (Z)-Pitavastatin calcium in solution, based on Nuclear Magnetic Resonance (NMR) spectroscopy and ab initio calculations. We present a detailed examination of its rotameric states, the energetic barriers to interconversion, and the experimental and computational methodologies employed in this analysis. Furthermore, we contextualize this conformational analysis within the broader mechanism of HMG-CoA reductase inhibition.
Introduction to the Conformational Dynamics of (Z)-Pitavastatin
Unlike their E-isomeric counterparts, which typically exist as a single stable conformer, Z-isomeric Pitavastatin analogues exhibit significant conformational flexibility in solution.[2] At room temperature, the NMR spectra of this compound show broad resonances, indicative of a dynamic exchange between two or more conformational states.[2] As the temperature is lowered, these broad signals resolve into two distinct sets of sharp signals, confirming the presence of two interconverting rotamers.[2][3] This dynamic behavior is primarily attributed to hindered rotation around the single bond connecting the quinoline (B57606) heterocyclic core to the heptenoate side chain (C5'-C7 bond).[3] The analysis of this conformational isomerism is critical for a comprehensive understanding of the structure-activity relationship of Pitavastatin and for the rational design of next-generation HMG-CoA reductase inhibitors.
Quantitative Conformational Analysis
The conformational equilibrium of this compound and its analogues has been quantitatively characterized using NMR spectroscopy and ab initio calculations.[3] The key thermodynamic and kinetic parameters are summarized in the tables below.
Table 1: Thermodynamic Parameters for the Conformational Equilibrium of (Z)-Pitavastatin Analogues [3][4]
| Compound | Solvent | Temperature (K) | Major:Minor Rotamer Ratio (at 223 K) | ΔG° (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) |
| P-1 (4-O-TBS protected lactone) | acetone-d6 | 223-323 | ~1.4:1 | 0.12 | 0.27 | 0.50 |
| P-2 (deprotected lactone) | acetone-d6 | 223-303 | ~2.0:1 | 0.25 | 0.58 | 1.11 |
| P-3 (this compound) | methanol-d4 | 223-303 | ~1.8:1 | 0.21 | 0.45 | 0.81 |
Table 2: Rotational Energy Barriers for (Z)-Pitavastatin Analogues [3][4]
| Compound | Solvent | Coalescence Temp. (K) | Rate Constant, k (s⁻¹) at Tc | ΔG‡ (kcal/mol) |
| P-1 | acetone-d6 | 313 | 113 | 15.9 |
| P-2 | acetone-d6 | 293 | 113 | 15.0 |
| P-3 | methanol-d4 | 303 | 113 | 15.4 |
Experimental and Computational Protocols
A combination of NMR spectroscopy and computational chemistry is essential for the detailed conformational analysis of (Z)-Pitavastatin.
NMR Spectroscopy
Objective: To identify and quantify the different conformers of this compound in solution and to determine the energy barriers for their interconversion.
Methodology:
-
Sample Preparation: this compound (P-3) is dissolved in a deuterated solvent, such as methanol-d4.[3]
-
Temperature-Dependent ¹H NMR: A series of ¹H NMR spectra are acquired over a range of temperatures, typically from room temperature down to a low temperature where the conformational exchange is slow on the NMR timescale (e.g., 223 K).[3]
-
Data Analysis:
-
At low temperatures, the well-resolved signals for the major and minor rotamers are integrated to determine their relative populations.
-
The Gibbs free energy difference (ΔG°) between the rotamers is calculated from their equilibrium constant (K = [major]/[minor]) using the equation: ΔG° = -RTlnK.
-
The coalescence temperature (Tc), where the two sets of signals merge into a single broad peak, is identified.
-
The rate constant for interconversion (k) at the coalescence temperature is calculated using the Eyring equation.
-
The rotational energy barrier (ΔG‡) is then determined from the rate constant and coalescence temperature.[5]
-
Long-range coupling constants, such as ⁴J(H5-H7), are analyzed to deduce the preferred orientation along the C5-C6 bond.[3]
-
Ab Initio Calculations
Objective: To compute the relative energies of different conformers and the energy barriers for their interconversion, providing a theoretical basis for the experimental observations.
Methodology:
-
Model Building: A computational model of the (Z)-Pitavastatin molecule is constructed.
-
Conformational Search: A systematic search of the conformational space is performed by rotating key dihedral angles, particularly around the C5'-C7 bond.
-
Geometry Optimization: The geometry of each starting conformation is optimized to find the nearest local energy minimum. A suitable level of theory and basis set, such as the B3LYP functional with the 6-31G(d) basis set, is employed for these calculations.[6]
-
Energy Calculations: Single-point energy calculations are performed on the optimized geometries using a higher level of theory or a larger basis set to obtain more accurate relative energies of the conformers.
-
Transition State Search: The transition state for the interconversion between the identified rotamers is located. This is the saddle point on the potential energy surface connecting the two minima.
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to true minima (no imaginary frequencies) and that the transition state has exactly one imaginary frequency corresponding to the rotational motion.
-
Data Analysis: The calculated energy differences between the conformers and the energy of the transition state relative to the ground state conformer provide the theoretical rotational energy barrier.
Visualizing Key Processes
Experimental Workflow for Conformational Analysis
Caption: Workflow for the conformational analysis of this compound.
HMG-CoA Reductase Inhibition Signaling Pathway
Pitavastatin exerts its cholesterol-lowering effects by inhibiting HMG-CoA reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway.[7][8] This inhibition has downstream consequences on cellular signaling.
Caption: Simplified signaling pathway of HMG-CoA reductase inhibition by Pitavastatin.
Solid-State Conformation: An Area for Further Research
Conclusion
The conformational analysis of this compound reveals a dynamic equilibrium between two rotameric states in solution. This behavior, driven by a significant but surmountable energy barrier to rotation, contrasts with the conformational rigidity of the E-isomer. A thorough understanding of this conformational landscape, achieved through the synergistic application of NMR spectroscopy and ab initio calculations, is paramount for drug development professionals. These insights can inform the design of novel statins with optimized pharmacokinetic and pharmacodynamic profiles, potentially leading to more effective and safer therapies for hypercholesterolemia. Further investigation into the solid-state structure of this compound is warranted to complete our understanding of this intriguing molecule.
References
- 1. Pitavastatin | C25H24FNO4 | CID 5282452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Conformational Analysis of Geometric Isomers of Pitavastatin Together with Their Lactonized Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. The HMG-CoA reductase inhibitor simvastatin activates the protein kinase Akt and promotes angiogenesis in normocholesterolemic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. ijert.org [ijert.org]
- 7. goldbook.iupac.org [goldbook.iupac.org]
- 8. HMG-CoA reductase inhibitors (statins) increase endothelial progenitor cells via the PI 3-kinase/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into the Biological Activity of (Z)-Pitavastatin Calcium
A Technical Guide for Researchers and Drug Development Professionals
Abstract
(Z)-Pitavastatin calcium is a potent, fully synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. As a member of the statin class of drugs, its primary pharmacological effect is the reduction of low-density lipoprotein cholesterol (LDL-C). However, its biological activity extends beyond lipid-lowering to encompass a range of pleiotropic effects, including modulation of endothelial function, inflammation, and cellular proliferation. This technical guide provides an in-depth investigation into the biological activities of this compound, presenting quantitative data, detailed experimental methodologies for key assays, and visual representations of its core signaling pathways to support further research and development.
Core Mechanism of Action: HMG-CoA Reductase Inhibition
This compound exerts its primary effect by competitively inhibiting HMG-CoA reductase.[1] This enzyme catalyzes the conversion of HMG-CoA to mevalonate (B85504), a critical precursor for cholesterol synthesis.[2][3] By blocking this step, pitavastatin (B1663618) reduces the intracellular cholesterol pool, particularly in hepatocytes.[4] This depletion triggers a compensatory upregulation of LDL receptors on the liver cell surface, which in turn enhances the clearance of circulating LDL-C from the bloodstream.[4][5]
The (Z)-isomer of pitavastatin is a potent inhibitor of this pathway.[6][7] In vitro studies have demonstrated its high affinity for the HMG-CoA reductase enzyme, surpassing that of several other statins.[3][8]
Quantitative Analysis of Biological Activity
The potency and efficacy of this compound have been quantified across various in vitro and clinical studies. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibitory Potency
| Assay | System/Cell Line | Parameter | Value | Reference(s) |
|---|---|---|---|---|
| Cholesterol Synthesis | HepG2 cells | IC50 | 5.8 nM | [6][7] |
| HMG-CoA Reductase Activity | Isolated rat liver microsomes | IC50 | 6.8 nM | [3][4] |
| T-Cell Proliferation (Freshly Stimulated) | Human T-Cells | IC50 | 3.6 nM | [8] |
| T-Cell Proliferation (Pre-activated) | Human T-Cells | IC50 | 48.5 nM |[2][8] |
Table 2: Effects on Lipid Parameters and Cellular Processes
| Activity | System/Model | Metric | Result | Reference(s) |
|---|---|---|---|---|
| Lipoprotein Lipase (B570770) Activity | 3T3-L1 preadipocytes | Activity Increase | 30% | [9] |
| HDL-C Increase | Human Study (52 weeks) | % Change vs. Atorvastatin | +8.2% vs. +2.9% | [4] |
| HDL-C Increase (low baseline) | LIVES Study (104 weeks) | % Change from Baseline | +24.6% | [4] |
| Phospholipase Activity | EA.hy926 cells | Activity Decrease | 64% |[10] |
Pleiotropic Effects and Signaling Pathways
Beyond its primary lipid-lowering function, pitavastatin exhibits numerous "pleiotropic" effects that are independent of cholesterol reduction and contribute to its cardiovascular benefits.[11][12][13] These effects are largely attributed to the inhibition of isoprenoid intermediate synthesis (e.g., farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP)), which are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Rho, Rac, and Ras.[14]
Improvement of Endothelial Function
Pitavastatin promotes endothelial health by increasing the production of nitric oxide (NO), a key vasodilator and anti-inflammatory molecule. It achieves this by activating endothelial nitric oxide synthase (eNOS) through the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[13][15] The activation of Akt leads to the phosphorylation of eNOS at Serine-1177, enhancing its activity.[13] This effect is reversed by the addition of mevalonate or GGPP, confirming its dependence on the inhibition of the HMG-CoA reductase pathway.[13]
Anti-Inflammatory and Immunomodulatory Effects
Pitavastatin exhibits significant anti-inflammatory properties. It has been shown to be a highly potent inhibitor of T-cell proliferation, a key process in many autoimmune and inflammatory diseases.[8] This inhibition is associated with cell cycle arrest and the induction of apoptosis via activation of caspases.[11][16] Furthermore, pitavastatin can suppress the production of pro-inflammatory cytokines such as IL-17 and the regulatory cytokine IL-10 from stimulated T-cells.[8]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.
In Vitro HMG-CoA Reductase Activity Assay
This assay quantifies the direct inhibitory effect of pitavastatin on its target enzyme. It is a colorimetric assay that measures the rate of NADPH consumption, which is indicated by a decrease in absorbance at 340 nm.[1][4]
-
Materials:
-
Purified HMG-CoA Reductase enzyme
-
HMG-CoA Reductase Assay Buffer
-
HMG-CoA substrate solution
-
NADPH solution
-
This compound stock solution (in DMSO)
-
96-well clear flat-bottom plate
-
Microplate reader capable of kinetic measurement at 340 nm and 37°C
-
-
Procedure:
-
Reagent Preparation: Prepare working solutions of HMG-CoA and NADPH in the assay buffer according to the manufacturer's protocol (e.g., Abcam ab204701).[4]
-
Inhibitor Preparation: Prepare serial dilutions of this compound in assay buffer. Include a solvent control (DMSO).
-
Reaction Setup: In a 96-well plate, add the following to designated wells:
-
Inhibitor Wells: 10 µL of diluted pitavastatin and 10 µL of HMG-CoA Reductase enzyme solution.
-
Enzyme Control Well: 10 µL of assay buffer and 10 µL of HMG-CoA Reductase enzyme solution.
-
Blank Well: 20 µL of assay buffer.
-
-
Reaction Initiation: Prepare a Reaction Mix containing HMG-CoA and NADPH in assay buffer. Add 190 µL of the Reaction Mix to all wells to start the reaction.
-
Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm in kinetic mode, taking readings every 2-3 minutes for at least 10-20 minutes.
-
Data Analysis: Calculate the rate of NADPH consumption (decrease in OD/min) for each well. Determine the percent inhibition for each pitavastatin concentration relative to the enzyme control. Calculate the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.
-
Cholesterol Synthesis Assay in HepG2 Cells
This cell-based assay measures the inhibition of de novo cholesterol synthesis from a radiolabeled precursor.[7][17]
-
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and lipoprotein-depleted serum (LPDS)
-
[¹⁴C]-Acetate (radiolabeled precursor)
-
This compound
-
Lipid extraction solvents (e.g., Hexane:Isopropanol)
-
Thin-Layer Chromatography (TLC) plates and developing solvent
-
Scintillation counter
-
-
Procedure:
-
Cell Culture: Culture HepG2 cells until they reach 80-90% confluency. Twenty-four hours before the experiment, switch the medium to one containing LPDS to upregulate the cholesterol synthesis pathway.
-
Drug Treatment: Treat the cells with varying concentrations of this compound for 18-24 hours.
-
Radiolabeling: Add [¹⁴C]-Acetate to the culture medium and incubate for an additional 2-4 hours.
-
Cell Lysis and Lipid Extraction: Wash the cells with PBS, then lyse them. Extract total lipids from the cell lysate using a suitable solvent system (e.g., hexane:isopropanol).
-
Separation and Quantification: Spot the lipid extract onto a TLC plate and separate the lipids using a developing solvent. Identify the cholesterol band by comparison with a standard. Scrape the cholesterol band from the plate and measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Normalize the radioactive counts to the total protein content of the cell lysate. Calculate the percent inhibition of cholesterol synthesis for each pitavastatin concentration and determine the IC50 value.
-
T-Cell Proliferation Assay ([³H]-Thymidine Incorporation)
This assay assesses the anti-proliferative effect of pitavastatin on immune cells. Proliferation is measured by the incorporation of radiolabeled thymidine (B127349) into the DNA of dividing cells.[2]
-
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
RPMI-1640 medium with 10% FBS
-
Anti-CD3 and Anti-CD28 antibodies (for T-cell stimulation)
-
This compound
-
[³H]-Thymidine
-
96-well U-bottom culture plate
-
Cell harvester and scintillation counter
-
-
Procedure:
-
Cell Plating: Seed isolated T-cells in a 96-well plate.
-
Stimulation and Treatment: Add anti-CD3/CD28 antibodies to stimulate T-cell proliferation. Concurrently, add serial dilutions of this compound to the wells. Include stimulated/untreated controls and unstimulated controls.
-
Incubation: Culture the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Radiolabeling: Add [³H]-Thymidine to each well and incubate for an additional 18 hours.
-
Harvesting: Harvest the cells onto a filter mat using a cell harvester.
-
Quantification: Measure the radioactivity on the filter mat using a scintillation counter. The counts per minute (CPM) are proportional to the rate of cell proliferation.
-
Data Analysis: Calculate the percent inhibition of proliferation for each pitavastatin concentration relative to the stimulated, untreated control. Determine the IC50 value.
-
References
- 1. assaygenie.com [assaygenie.com]
- 2. Pitavastatin Is a Highly Potent Inhibitor of T-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. abcam.com [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. PI3K/AKT signaling pathway plays a role in enhancement of eNOS activity by recombinant human angiotensin converting enzyme 2 in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pravastatin inhibited the cholesterol synthesis in human hepatoma cell line Hep G2 less than simvastatin and lovastatin, which is reflected in the upregulation of 3-hydroxy-3-methylglutaryl coenzyme A reductase and squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pitavastatin Is a Highly Potent Inhibitor of T-Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pitavastatin enhanced lipoprotein lipase expression in 3T3-L1 preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Pitavastatin at low dose activates endothelial nitric oxide synthase through PI3K-AKT pathway in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. abcam.com [abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Physicochemical properties of (Z)-Pitavastatin calcium
An In-depth Technical Guide to the Physicochemical Properties of (Z)-Pitavastatin Calcium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pitavastatin (B1663618) calcium is a potent synthetic inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2][3] As a member of the statin class of drugs, it is utilized for the treatment of hypercholesterolemia and mixed dyslipidemia to reduce the risk of cardiovascular disease.[4][5] Pitavastatin is distinguished by a novel cyclopropyl (B3062369) group in its structure, which contributes to its potent inhibition of the target enzyme.[6] The active form is the (E)-isomer; however, understanding the properties of related isomers, such as the (Z)-isomer, is crucial for analytical method development, quality control, and ensuring the purity of the final drug product.[7]
As a Biopharmaceutics Classification System (BCS) Class II drug, pitavastatin calcium is characterized by low solubility and high permeability.[3][5][8] These intrinsic properties make a thorough understanding of its physicochemical characteristics essential for the development of stable, bioavailable, and effective pharmaceutical formulations. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of relevant biological and experimental workflows.
Chemical Identity
-
Chemical Name: (+)-Monocalcium bis{(3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]-3,5-dihydroxy-6-heptenoate}[9]
-
(Z)-Isomer Chemical Name: (3R,5S,Z)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate hemicalcium salt[7]
-
Molecular Formula: C₅₀H₄₆CaF₂N₂O₈ (for the calcium salt); (C₂₅H₂₃FNO₄)₂ Ca[9][10]
Physicochemical Properties
The key physicochemical parameters of Pitavastatin calcium are summarized in the tables below.
Table 1: General Physicochemical Properties
| Property | Value | References |
| Appearance | White or almost white/pale yellow powder/solid. | [9][10][11] |
| Melting Point | >138°C (dec.); 181-185°C; 190-192°C; 135.2°C. Note: Varies with polymorphic form and experimental conditions. | [10][12][13][14] |
| pKa (Strongest Acidic) | 4.13 | [4] |
| pKa (Strongest Basic) | 4.86 | [4] |
| BCS Classification | Class II (Low Solubility, High Permeability) | [3][5] |
Table 2: Solubility Profile
| Solvent/Medium | Solubility | References |
| Water | Very slightly soluble. | [11] |
| Methanol | Slightly soluble. | [11][12] |
| Ethanol | Very slightly soluble. | [11] |
| DMSO | Slightly soluble (~25 mg/mL). | [12][15] |
| Dimethylformamide (DMF) | Soluble (~30 mg/mL). | [15] |
| 0.1 N HCl | Highest solubility among tested aqueous media. | [16] |
| Aqueous Buffers | Sparingly soluble. For a 1:1 DMF:PBS (pH 7.2) solution, solubility is ~0.5 mg/mL. | [15] |
Detailed Physicochemical Characterization
Polymorphism
Polymorphism, the ability of a compound to exist in multiple crystalline forms, significantly impacts a drug's stability, solubility, and bioavailability.[17][18][19] Several polymorphic forms of pitavastatin calcium have been identified, including forms A, B, C, D, E, F, an amorphous form, and the more recently developed, highly stable form K.[17][18][20][21]
-
Forms A-F and Amorphous: These earlier identified forms often present challenges in large-scale production due to sensitivity to processing conditions like drying and milling.[17][18] For instance, Form A is sensitive to drying and may convert to less stable forms.[17]
-
Polymorphic Form K: This form demonstrates superior chemical and physical stability under stress conditions such as high temperature (40°C), high humidity (75-90% RH), mechanical stress, and grinding.[17][18] Its low hygroscopicity and resistance to degradation make it an ideal candidate for developing solid dosage forms like tablets and capsules, enhancing shelf life and efficacy.[17][18]
Stability
The stability of Pitavastatin calcium is a critical factor for its formulation and storage. The molecule is susceptible to degradation under certain conditions.
-
pH and Hydrolysis: Significant degradation is observed under acidic and basic stress conditions.[22] The structure contains hydroxyl and carboxyl groups that can undergo dehydration to form a lactone impurity.[23]
-
Oxidative Stress: The drug undergoes degradation in the presence of oxidizing agents like hydrogen peroxide.[24]
-
Thermal and Photolytic Stress: Pitavastatin calcium shows high stability at elevated temperatures and when exposed to UV light.[22][24] However, its stability is also dependent on particle size and excipient compatibility under high-temperature conditions.[23]
-
Storage: To maintain stability, especially for the highly stable form K, packaging in an inert atmosphere (e.g., nitrogen) and storage at temperatures between 0°C and room temperature are recommended.[17]
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties.
Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility.[25][26]
Protocol:
-
Preparation: Add an excess amount of this compound to a series of vials containing different solvents or buffers (e.g., water, 0.1 N HCl, phosphate (B84403) buffers at various pH values). The amount should be sufficient to form a saturated solution with excess solid remaining.[25][27]
-
Equilibration: Seal the vials and place them in a mechanical agitator or orbital shaker maintained at a constant temperature (e.g., 37 ± 1 °C).[26][27] Agitate the suspensions for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[27] The time required to reach equilibrium should be established in preliminary assessments by sampling at various time points (e.g., 2, 4, 8, 24, 48, 72 hours) until the concentration plateaus.[27]
-
Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation at high speed (e.g., 9000 rpm for 10 minutes) or by filtration using a non-adsorptive filter (e.g., 0.45 µm Millipore membrane filter).[8][25][26]
-
Quantification: Carefully withdraw an aliquot of the clear supernatant.
-
Analysis: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved drug using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[8][28]
Polymorphism and Melting Point Determination (Differential Scanning Calorimetry - DSC)
DSC is a powerful technique for identifying polymorphic forms and determining melting points by measuring the heat flow into or out of a sample as a function of temperature.[19][20][29]
Protocol:
-
Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 1-5 mg) into a DSC pan (e.g., aluminum).
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC measurement chamber.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.[30]
-
Data Acquisition: Record the heat flow versus temperature. An endothermic peak indicates melting, while an exothermic peak can signify crystallization into a more stable form.
-
Analysis:
-
Melting Point: The onset or peak of the endothermic event corresponds to the melting point.[19]
-
Polymorphism: Different polymorphs will exhibit distinct melting points and heats of fusion.[29] The presence of multiple peaks or exothermic recrystallization events before a final melt can indicate the presence of a less stable form converting to a more stable one upon heating.[29]
-
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the pKa values of ionizable drugs by monitoring pH changes during titration with an acid or base.[31][32][33]
Protocol:
-
Instrument Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[31]
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (co-solvents may be used for poorly soluble compounds) to achieve a known concentration (e.g., 1 mM).[31][32] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[31]
-
Titration Setup: Place the sample solution in a reaction vessel equipped with a magnetic stirrer. Immerse the calibrated pH electrode into the solution. Purge the solution with nitrogen to remove dissolved CO₂.[31]
-
Titration: Titrate the solution with a standardized titrant (e.g., 0.1 M NaOH for an acidic drug). Add the titrant in small, precise increments.[31][32]
-
Data Recording: Record the pH value after each addition of titrant, ensuring the reading is stable (e.g., drift < 0.01 pH units/min).[31]
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value is determined from the inflection point of the resulting titration curve. The procedure should be repeated at least three times to ensure reproducibility.[31]
Visualizations
HMG-CoA Reductase Inhibition Pathway
The primary mechanism of action for Pitavastatin is the competitive inhibition of HMG-CoA reductase.[1] This intervention blocks the conversion of HMG-CoA to mevalonate, a critical precursor in the cholesterol synthesis pathway, ultimately leading to lower cholesterol levels.[3]
Caption: Pitavastatin inhibits the HMG-CoA reductase enzyme.
Experimental Workflow: Physicochemical Characterization
A logical workflow is essential for the comprehensive characterization of an active pharmaceutical ingredient (API) like this compound. This process ensures all critical parameters are evaluated systematically.
Caption: Workflow for API physicochemical characterization.
Conclusion
The physicochemical properties of this compound, particularly its low aqueous solubility, propensity for polymorphism, and specific stability profile, are defining characteristics that govern its handling, formulation, and ultimately, its therapeutic performance. As a BCS Class II compound, strategies to address its solubility are paramount in formulation development. The existence of multiple polymorphic forms, especially the highly stable Form K, offers opportunities to enhance the drug product's stability and shelf life. The detailed experimental protocols and workflows presented in this guide provide a robust framework for researchers and scientists to accurately characterize these critical attributes, facilitating the development of safe, stable, and effective pitavastatin-based medicines.
References
- 1. ClinPGx [clinpgx.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. ymerdigital.com [ymerdigital.com]
- 6. medscape.com [medscape.com]
- 7. chemwhat.com [chemwhat.com]
- 8. Enhancement of the Solubility and Bioavailability of Pitavastatin through a Self-Nanoemulsifying Drug Delivery System (SNEDDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. allmpus.com [allmpus.com]
- 10. Pitavastatin Calcium - High Purity Lipid-Lowering Agent at Attractive Price [anglebiopharma.com]
- 11. China Pitavastatin Calcium 147526-32-7,Buy Pitavastatin Calcium 147526-32-7 Online -china-sinoway.com [china-sinoway.com]
- 12. Pitavastatin calcium CAS#: 147526-32-7 [m.chemicalbook.com]
- 13. WO2012025939A1 - Pitavastatin calcium and process for its preparation - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Polymorphic form K of Pitavastatin calcium: an advance in stability and pharmaceutical applications - MedCrave online [medcraveonline.com]
- 18. Polymorphic form K of Pitavastatin calcium: an advance in stability and pharmaceutical applications - Pharmacy & Pharmacology International Journal - MedCrave Publishing [medcrave.com]
- 19. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 20. US8912333B2 - Polymorphs of pitavastatin calcium - Google Patents [patents.google.com]
- 21. researchgate.net [researchgate.net]
- 22. Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method [scirp.org]
- 23. CN112603891A - Stable pitavastatin calcium composition - Google Patents [patents.google.com]
- 24. scispace.com [scispace.com]
- 25. scispace.com [scispace.com]
- 26. researchgate.net [researchgate.net]
- 27. who.int [who.int]
- 28. solubility experimental methods.pptx [slideshare.net]
- 29. shimadzu.com [shimadzu.com]
- 30. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 31. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 32. dergipark.org.tr [dergipark.org.tr]
- 33. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
Methodological & Application
Application Note: Quantitative Analysis of (Z)-Pitavastatin Calcium in Human Plasma by LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC--MS/MS) method for the quantification of Pitavastatin (B1663618) in human plasma. The protocol employs a straightforward protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard (Pitavastatin-d4) to ensure accuracy and precision. The method is suitable for pharmacokinetic studies and therapeutic drug monitoring, offering a wide linear range and excellent recovery.
Introduction
Pitavastatin is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2][3] It is prescribed for the treatment of hyperlipidemia to reduce elevated total cholesterol, low-density lipoprotein cholesterol (LDL-C), and triglycerides.[1][2] Accurate and reliable quantification of Pitavastatin in biological matrices is crucial for pharmacokinetic assessments and clinical research. This document provides a detailed protocol for the analysis of Pitavastatin in human plasma using LC-MS/MS, a technique offering high selectivity and sensitivity.
Experimental
Materials and Reagents
-
Pitavastatin Calcium Reference Standard
-
Pitavastatin-d4 (Internal Standard, IS)
-
Acetonitrile (B52724) (LC-MS Grade)
-
Methanol (B129727) (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Control Human Plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent UPLC/HPLC system
-
Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: Agilent Zorbax SB-C18, 1.8 µm (4.6 x 150 mm) or equivalent.[4]
LC-MS/MS Method Parameters
The operational parameters for the liquid chromatography and mass spectrometry systems are summarized in the tables below.
Table 1: Liquid Chromatography Conditions
| Parameter | Value |
| Column | Agilent Zorbax SB-C18, 1.8 µm (4.6 x 150 mm)[4] |
| Mobile Phase | Methanol : 0.1% Formic Acid in Water (85:15, v/v)[4] |
| Flow Rate | 0.4 mL/min[4] |
| Injection Volume | 20 µL |
| Column Temp. | 25°C[4] |
| Run Time | ~5 minutes |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[4][5] |
| Scan Type | Multiple Reaction Monitoring (MRM)[4][5] |
| Curtain Gas | 30 psi |
| Collision Gas | 9 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
Table 3: MRM Transitions and Compound Parameters
| Compound | Q1 Mass (m/z) | Q3 Mass (m/z) | Declustering Potential (DP) | Collision Energy (CE) |
| Pitavastatin | 422.0[4][5] | 290.1[4] | 100 V | 35 V |
| Pitavastatin-d4 (IS) | 426.2 | 294.1 | 100 V | 35 V |
Protocols
Protocol 1: Stock and Working Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Pitavastatin Calcium and Pitavastatin-d4 in methanol to obtain separate 1 mg/mL stock solutions.
-
Intermediate Stock Solutions: Serially dilute the primary stock solutions with 50:50 acetonitrile/water to prepare intermediate stocks for calibration standards and quality controls.
-
Working Calibration Standards (CS): Prepare a series of working CS by spiking the appropriate intermediate stock into control human plasma to achieve a concentration range of 0.1 ng/mL to 200 ng/mL.[5]
-
Working Quality Control (QC) Samples: Prepare QC samples in control human plasma at low, medium, and high concentrations (e.g., 0.3 ng/mL, 80 ng/mL, and 160 ng/mL).
-
Internal Standard (IS) Working Solution: Dilute the Pitavastatin-d4 intermediate stock with acetonitrile to a final concentration of 10 ng/mL.
Protocol 2: Plasma Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.
-
Pipette 100 µL of plasma (standard, QC, or unknown) into the corresponding labeled tube.
-
Add 300 µL of the IS Working Solution (10 ng/mL Pitavastatin-d4 in acetonitrile) to each tube.[4]
-
Vortex mix each tube for 30 seconds to precipitate proteins.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial.
-
Inject 20 µL of the supernatant onto the LC-MS/MS system.
Results and Data Presentation
The method was validated for linearity, precision, accuracy, and sensitivity.
Table 4: Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.1 - 200 ng/mL[5] |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[6] |
| Intra-day Precision (%CV) | < 10%[6] |
| Inter-day Precision (%CV) | < 12%[7] |
| Accuracy (% Bias) | 89% - 115%[6][7] |
Visualizations
Mechanism of Action: HMG-CoA Reductase Inhibition
Pitavastatin competitively inhibits HMG-CoA reductase, a key enzyme in the cholesterol synthesis pathway.[1][2][8] This action reduces the production of mevalonic acid, a precursor to cholesterol, leading to a decrease in hepatic cholesterol levels.[1][2]
Caption: Pitavastatin inhibits HMG-CoA reductase, blocking cholesterol synthesis.
Analytical Workflow
The overall workflow for the quantification of Pitavastatin from plasma samples is a streamlined process from sample receipt to data analysis.
Caption: Workflow for Pitavastatin quantification in plasma samples.
Conclusion
The described LC-MS/MS method provides a simple, rapid, and reliable approach for the quantitative determination of Pitavastatin in human plasma.[4] The use of protein precipitation simplifies sample handling, and the stable isotope-labeled internal standard ensures high accuracy. This method is well-suited for high-throughput analysis in clinical and pharmaceutical research settings.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medicine.com [medicine.com]
- 3. medscape.com [medscape.com]
- 4. researchgate.net [researchgate.net]
- 5. Simple LC-MS/MS methods for simultaneous determination of pitavastatin and its lactone metabolite in human plasma and urine involving a procedure for inhibiting the conversion of pitavastatin lactone to pitavastatin in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of two HMG-CoA reductase inhibitors, pravastatin and pitavastatin, in plasma samples using liquid chromatography-tandem mass spectrometry for pharmaceutical study. | Semantic Scholar [semanticscholar.org]
- 8. youtube.com [youtube.com]
Application Notes and Protocols for (Z)-Pitavastatin Calcium Reference Standard in Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pitavastatin (B1663618), a potent inhibitor of HMG-CoA reductase, is widely prescribed for the management of hypercholesterolemia.[1] The quality, safety, and efficacy of pharmaceutical products are paramount, making the identification and control of impurities a critical aspect of drug development and manufacturing.[2] Impurities can arise from the manufacturing process, degradation of the drug substance, or interaction with excipients.[3] The (Z)-Pitavastatin calcium is a known stereoisomer and a potential impurity of Pitavastatin calcium. This document provides detailed application notes and protocols for the use of the this compound reference standard in the comprehensive impurity profiling of Pitavastatin.
Importance of Impurity Profiling
Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in new drug substances and products.[2] Impurity profiling is essential to:
-
Ensure the safety and efficacy of the final drug product.
-
Understand the degradation pathways of the active pharmaceutical ingredient (API).[4][5]
-
Develop and validate robust analytical methods for quality control.
-
Comply with global regulatory requirements.
This compound Reference Standard
A certified reference standard of this compound is crucial for the accurate identification and quantification of this specific impurity in Pitavastatin samples. Its use allows for:
-
Peak Identification: Confirmation of the presence of the (Z)-isomer in chromatographic analyses through retention time matching.
-
Method Validation: Assessment of the analytical method's specificity, linearity, accuracy, and precision for the (Z)-isomer.
-
Quantification: Accurate determination of the concentration of the (Z)-isomer impurity in the Pitavastatin API and formulated products.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained during the impurity profiling of Pitavastatin using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Table 1: HPLC-UV Data for Pitavastatin and Key Impurities
| Compound | Retention Time (min) | Relative Retention Time (RRT) | Wavelength (nm) |
| Pitavastatin | 5.70 | 1.00 | 238 |
| (Z)-Pitavastatin | Varies (close to Pitavastatin) | ~0.9-1.1 | 238 |
| Pitavastatin Lactone | Varies | Varies | 238 |
| 5-Oxo Impurity | Varies | Varies | 238 |
| Desfluoro Impurity | Varies | Varies | 238 |
| Methyl Ester Impurity | Varies | Varies | 238 |
Note: Retention times and RRTs are method-dependent and should be established in your laboratory using the specific analytical method and reference standards.
Table 2: LC-MS/MS Data for Pitavastatin and its Lactone Metabolite
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Pitavastatin | 422.2 | 290.3 |
| Pitavastatin Lactone | 404.2 | 290.3 |
Source: Data derived from LC-MS/MS methods for the simultaneous determination of pitavastatin and its lactone metabolite.[6][7]
Experimental Protocols
Protocol 1: Impurity Profiling of Pitavastatin by Reverse Phase HPLC
This protocol outlines a general procedure for the separation and quantification of (Z)-Pitavastatin and other related impurities in a Pitavastatin drug substance.
1. Materials and Reagents:
-
This compound Reference Standard
-
Pitavastatin calcium Reference Standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Triethylamine (TEA)
-
Orthophosphoric acid
-
Methanol (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV or PDA detector
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size[8]
-
Mobile Phase: Acetonitrile:Water:Triethylamine (80:19.8:0.2, v/v/v), with the pH adjusted to 3.5 with orthophosphoric acid[8]
-
Flow Rate: 1.5 mL/min[8]
-
Detection Wavelength: 238 nm[8]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
3. Preparation of Standard Solutions:
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 0.1 - 2.5 µg/mL).[8]
4. Preparation of Sample Solution:
-
Accurately weigh and dissolve the Pitavastatin sample in the mobile phase to achieve a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
5. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the (Z)-Pitavastatin peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Quantify the amount of (Z)-Pitavastatin impurity in the sample using the calibration curve.
Protocol 2: Forced Degradation Study of Pitavastatin
Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products.[4][5]
1. Acid Degradation:
-
Dissolve Pitavastatin in a suitable solvent and add 0.1 M HCl.
-
Heat the solution at 60°C for a specified period (e.g., 2 hours).
-
Neutralize the solution with 0.1 M NaOH.
-
Dilute to a suitable concentration and analyze by HPLC.
2. Base Degradation:
-
Dissolve Pitavastatin in a suitable solvent and add 0.1 M NaOH.
-
Heat the solution at 60°C for a specified period.
-
Neutralize the solution with 0.1 M HCl.
-
Dilute to a suitable concentration and analyze by HPLC.
3. Oxidative Degradation:
-
Dissolve Pitavastatin in a suitable solvent and add 3% H₂O₂.
-
Keep the solution at room temperature for a specified period.
-
Dilute to a suitable concentration and analyze by HPLC.
4. Thermal Degradation:
-
Expose the solid Pitavastatin drug substance to dry heat (e.g., 105°C) for a specified period.
-
Dissolve the sample in a suitable solvent, dilute to a suitable concentration, and analyze by HPLC.
5. Photolytic Degradation:
-
Expose a solution of Pitavastatin to UV light (e.g., 254 nm) for a specified period.
-
Dilute to a suitable concentration and analyze by HPLC.
Visualizations
Caption: Workflow for Pitavastatin impurity profiling.
Caption: Pitavastatin pharmacokinetic pathway.
Caption: Pitavastatin mechanism of action.
References
- 1. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]
- 2. FORCED DEGRADATION STUDY OF STATINS: A REVIEW | Semantic Scholar [semanticscholar.org]
- 3. ajpaonline.com [ajpaonline.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Simple LC-MS/MS methods for simultaneous determination of pitavastatin and its lactone metabolite in human plasma and urine involving a procedure for inhibiting the conversion of pitavastatin lactone to pitavastatin in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. akjournals.com [akjournals.com]
Application Notes and Protocols for Forced Degradation Studies of (Z)-Pitavastatin Calcium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting forced degradation studies on (Z)-Pitavastatin calcium. Forced degradation, or stress testing, is a critical component of the drug development process, as mandated by regulatory bodies such as the International Council for Harmonisation (ICH). These studies are instrumental in developing and validating stability-indicating analytical methods, elucidating degradation pathways, and understanding the intrinsic stability of a drug substance.
This compound is a synthetic inhibitor of HMG-CoA reductase, widely used in the management of hypercholesterolemia. Understanding its degradation profile is essential for ensuring the safety, efficacy, and quality of its pharmaceutical formulations.
Principle of Forced Degradation
Forced degradation studies involve subjecting the drug substance to a variety of stress conditions that are more severe than accelerated stability testing conditions. The primary objectives of these studies are:
-
To identify the likely degradation products that could form under normal storage conditions.
-
To establish the degradation pathways of the drug substance.
-
To develop and validate a stability-indicating analytical method that can effectively separate the drug from its degradation products.
-
To aid in the development of a stable formulation.
Pitavastatin (B1663618) has been shown to be susceptible to degradation under hydrolytic (acidic and basic) and, to a lesser extent, oxidative and photolytic conditions, while demonstrating relative stability to thermal stress.[1][2][3][4][5]
Experimental Workflow for Forced Degradation Studies
The general workflow for conducting a forced degradation study is depicted in the diagram below. This process begins with the preparation of the drug substance and subjecting it to various stress conditions. The stressed samples are then analyzed using a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC), to separate and quantify the drug and its degradation products.
Experimental Protocols
The following protocols are based on methods reported in the scientific literature for the forced degradation of Pitavastatin calcium.[1][6][7][8] Researchers should adapt these conditions as necessary based on their specific drug product and analytical setup.
Preparation of Stock Solution
Prepare a stock solution of this compound in a suitable solvent, such as methanol (B129727) or a mixture of methanol and water, at a concentration of approximately 1 mg/mL.[7]
Acid Hydrolysis
-
Transfer 1 mL of the Pitavastatin stock solution to a 10 mL volumetric flask.
-
The mixture can be kept at room temperature for a specified period (e.g., 30 minutes) or refluxed at a controlled temperature (e.g., 60°C) for a shorter duration (e.g., 30 minutes).[7][8]
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an equivalent concentration of sodium hydroxide (B78521) (NaOH).
-
Dilute to the final volume with the mobile phase or a suitable diluent to achieve the desired concentration for HPLC analysis.
Base Hydrolysis
-
Transfer 1 mL of the Pitavastatin stock solution to a 10 mL volumetric flask.
-
The solution can be kept at room temperature for a set time (e.g., 2 hours) or heated to accelerate degradation.[7]
-
After the exposure period, cool the solution to room temperature.
-
Neutralize the solution with an equivalent concentration of hydrochloric acid (HCl).
-
Dilute to the final volume with the mobile phase or a suitable diluent.
Oxidative Degradation
-
Transfer 1 mL of the Pitavastatin stock solution to a 10 mL volumetric flask.
-
The solution can be kept at room temperature or heated (e.g., 60-80°C) for a specific duration (e.g., 30 minutes to 2 hours).[8][10][11]
-
After the specified time, dilute to the final volume with the mobile phase or a suitable diluent.
Thermal Degradation
-
Dry Heat: Expose a known quantity of solid this compound powder in a thin layer to a controlled high temperature (e.g., 75-105°C) in a hot air oven for a specified period (e.g., 24-48 hours).[5][10] After exposure, dissolve the powder in a suitable solvent and dilute to the desired concentration for analysis.
-
Solution State: Heat the Pitavastatin stock solution at a controlled temperature (e.g., 60-80°C) for a defined period. Cool the solution and dilute as necessary for analysis.
Photolytic Degradation
-
Expose the this compound solution to UV light (e.g., 254 nm) and/or visible light for a specified duration.[6][10]
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same conditions to differentiate between thermal and photolytic degradation.
-
After exposure, dilute the sample as needed for HPLC analysis.
Stability-Indicating HPLC Method
A robust, stability-indicating HPLC method is crucial for separating (Z)-Pitavastatin from its degradation products. The following is a typical method derived from published literature.[1][6][8][12]
-
Apparatus: A standard HPLC system equipped with a UV or photodiode array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[6][12]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer adjusted to an acidic pH of around 3.5) and an organic solvent (e.g., acetonitrile (B52724) or methanol) in an isocratic or gradient elution mode. A common mobile phase composition is acetonitrile, water, and triethylamine (B128534) (e.g., 80:19.8:0.2, v/v/v), with the pH adjusted to 3.5 with orthophosphoric acid.[6]
-
Injection Volume: 10-20 µL.[7]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 40°C).[3]
Summary of Degradation Data
The extent of degradation of this compound under various stress conditions is summarized in the table below, based on data from published studies. It is important to note that the percentage of degradation can vary significantly depending on the exact experimental conditions (e.g., concentration of stressor, temperature, and duration of exposure).
| Stress Condition | Reagents and Conditions | Reported Degradation (%) | Reference |
| Acid Hydrolysis | 0.01 M HCl, 60°C, 1 h | 27% | [6] |
| 0.1 N HCl, 75°C | Apparent first-order kinetics | [13] | |
| 1 N HCl, heat for 2 h | Significant degradation | [2] | |
| Base Hydrolysis | 0.01 M NaOH, 60°C, 10 min | 47% | [6] |
| 1 N NaOH | Significant degradation | [2] | |
| Oxidative | 3% H₂O₂ | 70% | [6] |
| Thermal (Dry Heat) | 100°C, 48 h | No degradation | [5] |
| Dry heat | 11% | [6] | |
| Photolytic | UV light on powder, 4 h | 9% | [6] |
| Visible light on solution, 12 h | 10% | [6] | |
| UV-A radiation | Photolabile, forms four major photoproducts | [14] |
Degradation Pathway of this compound
Forced degradation studies have revealed that this compound degrades under various stress conditions, leading to the formation of several degradation products. The most significant degradation occurs under acidic and basic conditions.[1][2][3][4][15] One of the prominent degradation products identified is referred to as impurity-4.[1][2][3][4][15] Under photolytic stress, photocyclization is a key reaction, resulting in the formation of four-ring photoproducts.[14][16]
Disclaimer: These application notes and protocols are intended for informational purposes and should be used as a guideline. Researchers must conduct their own method development and validation to ensure the suitability of the procedures for their specific applications. Always adhere to laboratory safety protocols and regulatory guidelines.
References
- 1. Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method [scirp.org]
- 4. Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method - American Journal of Analytical Chemistry - SCIRP [scirp.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. akjournals.com [akjournals.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. ijpar.com [ijpar.com]
- 9. Rapid and selective determination of pitavastatin calcium in presence of its degradation products and co-formulated drug by first-derivative micelle-enhanced and synchronous fluorimetric methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Photostability of pitavastatin--a novel HMG-CoA reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pitavastatin | C25H24FNO4 | CID 5282452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes: Chiral Separation of Pitavastatin Stereoisomers
Application Notes and Protocols for (Z)-Pitavastatin Calcium in In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-Pitavastatin calcium, a potent synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, is a member of the statin class of lipid-lowering drugs.[1][2] Its primary mechanism of action involves the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[][4] Beyond its well-established role in cholesterol reduction, pitavastatin (B1663618) exhibits a range of pleiotropic effects that are of significant interest in various research fields.[5][6] These effects, demonstrated in numerous in vitro cell-based assays, include anti-inflammatory, immunomodulatory, anti-proliferative, and pro-apoptotic activities, making it a valuable tool for investigating cellular signaling pathways and for potential therapeutic applications beyond hypercholesterolemia.[5][7][8]
This document provides detailed application notes and protocols for the use of this compound in a variety of in vitro cell-based assays, designed to assist researchers, scientists, and drug development professionals in their studies.
Chemical Information:
Data Presentation: Quantitative In Vitro Data
The following table summarizes the quantitative data on the in vitro effects of this compound across various cell lines and assays.
| Cell Line | Assay Type | Endpoint | Value | Reference |
| HepG2 (Human Hepatoma) | Cholesterol Synthesis Inhibition | IC₅₀ | 5.8 nM | [11][12] |
| Human T-cells (freshly stimulated) | Proliferation Inhibition | IC₅₀ | 3.6 nM | [7][13] |
| Human T-cells (pre-activated) | Proliferation Inhibition | IC₅₀ | 48.5 nM | [7][13] |
| Rat Vascular Smooth Muscle Cells | Ang II-induced Migration Inhibition | Effective Concentration | 10⁻⁸ and 10⁻⁷ mol/L | [14] |
| Rat Vascular Smooth Muscle Cells | PDGF BB-induced Migration Inhibition | Effective Concentration | 10⁻⁹ to 10⁻⁸ mol/L | [14] |
| Rat Vascular Smooth Muscle Cells | Ang II & PDGF BB-induced DNA Synthesis Inhibition | Effective Concentration | 10⁻⁹ to 10⁻⁷ mol/L | [14] |
| Human Vascular Smooth Muscle Cells | Enhancement of H₂O₂-induced Apoptosis | Effective Concentration | 0.01 µmol/L | [15] |
| SCC15 & SW480 (Cancer Cells) | Induction of Apoptosis | Effective Concentration | 0.25–0.5 μM | [16] |
| Cervical Cancer Cells (Ca Ski, HeLa, C-33 A) | Cell Viability Inhibition / Apoptosis Induction | Effective Concentration | 5 and 10 μM | [17][18][19] |
| Liver Cancer Cells (Huh-7, SMMC7721) | Growth and Colony Formation Inhibition | Effective Concentration | 5 µM | [20][21] |
| Cutaneous Squamous Carcinoma (SCC12, SCC13) | Cytotoxicity (MTT & LDH assays) | Dose-dependent effect | Not specified | [22] |
Experimental Protocols
Cell Viability and Cytotoxicity Assays
a) MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
This compound
-
Target cells (e.g., cancer cell lines, vascular smooth muscle cells)
-
96-well culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.[22]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the pitavastatin dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[23]
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[22]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[22]
-
Measure the absorbance at 570 nm using a microplate reader.[20][22]
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
b) LDH Release Assay
This assay quantifies the amount of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.
-
Materials:
-
This compound
-
Target cells
-
24-well or 96-well culture plates
-
Complete cell culture medium
-
LDH cytotoxicity detection kit
-
-
Protocol:
-
Seed cells in a culture plate and allow them to attach.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 hours).[22]
-
After incubation, collect the culture medium from each well.[22]
-
Measure the LDH activity in the collected medium according to the manufacturer's instructions for the LDH cytotoxicity detection kit.[22]
-
Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).
-
Apoptosis Assays
a) Caspase Activity Assay
This assay measures the activity of caspases, which are key proteases in the apoptotic pathway.
-
Materials:
-
This compound
-
Target cells (e.g., SCC15, SW480)
-
96-well plates
-
Caspase-Glo® 3/7, 8, or 9 Assay System (or similar)
-
Luminometer
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1.5 x 10³ cells/well.[16]
-
Treat the cells with this compound for the desired time (e.g., 48 hours).[16]
-
Perform the caspase activity assay according to the manufacturer's protocol. This typically involves adding the assay reagent to the wells, incubating, and then measuring luminescence.[16]
-
The luminescent signal is proportional to the amount of caspase activity.
-
b) Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Materials:
-
This compound
-
Target cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Treat cells with this compound for the specified duration.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the stained cells using a flow cytometer.
-
Cell Proliferation Assay ([³H]-Thymidine Incorporation)
This assay measures the rate of DNA synthesis, which is indicative of cell proliferation.
-
Materials:
-
This compound
-
Target cells (e.g., human T-cells)
-
[³H]-thymidine
-
Cell harvester
-
Scintillation counter
-
-
Protocol:
-
Culture cells in a 96-well plate.
-
For studies on freshly stimulated T-cells, add increasing concentrations of this compound at the time of stimulation (e.g., with anti-CD3/CD28 antibodies).[7]
-
For studies on pre-activated T-cells, stimulate the cells for 48 hours before adding pitavastatin.[7]
-
Incubate the cells for a total of 72 hours.[7]
-
During the last 6 hours of incubation, add 0.2 µCi/well of [³H]-thymidine.[7]
-
Harvest the cells onto filter mats using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Proliferation is expressed as the amount of [³H]-thymidine incorporated.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways affected by this compound and general experimental workflows.
Caption: HMG-CoA Reductase Inhibition by Pitavastatin.
Caption: General Workflow for Apoptosis Assays.
Caption: Pitavastatin's Effect on Cancer Cell Signaling.
Concluding Remarks
This compound is a versatile research tool for investigating a wide array of cellular processes in vitro. Its well-defined primary target, HMG-CoA reductase, and its diverse pleiotropic effects provide a foundation for studies in cardiovascular biology, oncology, and immunology. The protocols and data presented herein offer a starting point for researchers to design and execute robust in vitro experiments to further elucidate the multifaceted roles of pitavastatin in cellular function. As with any experimental work, it is recommended to optimize concentrations and incubation times for specific cell types and experimental conditions.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medscape.com [medscape.com]
- 4. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]
- 5. Pleiotropic effects of pitavastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pitavastatin Is a Highly Potent Inhibitor of T-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pitavastatin Exerts Potent Anti-Inflammatory and Immunomodulatory Effects via the Suppression of AP-1 Signal Transduction in Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pitavastatin Calcium | CAS 147526-32-7 | LGC Standards [lgcstandards.com]
- 10. scbt.com [scbt.com]
- 11. This compound | Z-Isomer of Pitavastatin hemicacium | CAS# 1159588-21-2 | InvivoChem [invivochem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Inhibition of migration and proliferation of rat vascular smooth muscle cells by a new HMG-CoA reductase inhibitor, pitavastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A therapeutic dose of the lipophilic statin pitavastatin enhances oxidant-induced apoptosis in human vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pitavastatin Induces Cancer Cell Apoptosis by Blocking Autophagy Flux - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular Mechanisms Underlying the Anticancer Properties of Pitavastatin against Cervical Cancer Cells | MDPI [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. selleckchem.com [selleckchem.com]
- 21. tandfonline.com [tandfonline.com]
- 22. Pitavastatin Induces Apoptosis of Cutaneous Squamous Cell Carcinoma Cells through Geranylgeranyl Pyrophosphate-Dependent c-Jun N-Terminal Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pitavastatin induces caspase-mediated apoptotic death through oxidative stress and DNA damage in combined with cisplatin in human cervical cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Pitavastatin Isomer Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pitavastatin (B1663618) is a potent synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] It is clinically used to treat hypercholesterolemia and mixed dyslipidemia.[3] The pharmacologically active form of Pitavastatin is the (3R,5S)-dihydroxy-(E)-heptenoic acid stereoisomer.[1] However, during its synthesis and metabolism, other isomers can be formed, including the geometric Z-isomer and the inactive lactone metabolite.[4][5]
Understanding the in vivo effects of these different isomers is crucial for a comprehensive pharmacological and toxicological assessment. However, it is important to note that publicly available in vivo comparative studies directly investigating the effects of different Pitavastatin isomers are scarce. Most research has focused exclusively on the active E-isomer. In vitro studies have suggested that the Z-isomeric analogues of Pitavastatin exhibit weak to no inhibitory activity on HMG-CoA reductase.[6]
These application notes provide an overview of suitable animal models and detailed protocols for studying the effects of Pitavastatin, with a focus on the active E-isomer due to the available data. Additionally, a hypothetical experimental workflow for a comparative study of Pitavastatin isomers is presented to guide future research in this area.
Application Notes
Animal Models for Studying Pitavastatin Effects
The choice of animal model is critical for investigating the efficacy and pleiotropic effects of Pitavastatin. The most commonly used models include rats, mice, and rabbits.[7]
-
Rats: Wistar and Sprague-Dawley rats are frequently used to study the lipid-lowering effects of statins.[8][9] They are also valuable for investigating pleiotropic effects, such as impacts on vascular function and inflammation.[10] Hyperlipidemia can be induced in rats through high-fat diets or chemically, for instance, using Triton X-100.[10]
-
Mice: Genetically modified mouse models, such as ApoE knockout (ApoE-/-) or LDL receptor knockout (LDLR-/-) mice, are excellent for studying atherosclerosis due to their predisposition to developing hyperlipidemia and atherosclerotic plaques.[11] Wild-type mice, like the C57BL/6 strain, are also used, often in conjunction with a high-fat, high-cholesterol diet to induce dyslipidemia.[12]
-
Rabbits: New Zealand White rabbits are highly sensitive to dietary cholesterol and are a well-established model for studying diet-induced hypercholesterolemia and atherosclerosis.[13] Their lipoprotein metabolism shares more similarities with humans compared to rodents, making them a relevant model for translational research.
Known Effects of the Active (E)-Isomer of Pitavastatin in Animal Models
The active form of Pitavastatin has demonstrated a range of effects in various animal models:
-
Lipid-Lowering Effects: Pitavastatin effectively reduces total cholesterol, LDL-cholesterol, and triglycerides in hyperlipidemic animal models.[8][14]
-
Pleiotropic Effects: Beyond its lipid-lowering properties, Pitavastatin exhibits several pleiotropic effects, including anti-inflammatory, antioxidant, and endothelial-protective actions.[10][11][15] In animal models, it has been shown to improve cardiac function, reduce neuronal damage from ischemia, and decrease markers of platelet activation.[11]
Information on Other Pitavastatin Isomers
-
(Z)-Isomer: The Z-geometric isomer of Pitavastatin is a known impurity that can form during synthesis.[6] In vitro studies have indicated that Z-isomeric analogues have significantly lower or no inhibitory activity on HMG-CoA reductase.[6] There is a lack of in vivo studies characterizing the pharmacological or toxicological profile of the Z-isomer.
-
Lactone Metabolite: Pitavastatin can be metabolized to an inactive lactone form.[5] This lactone can be converted back to the active acid form in vivo.[5] The lactone itself does not inhibit HMG-CoA reductase and is considered pharmacologically inactive.[5]
Quantitative Data
Due to the absence of direct comparative in vivo studies on Pitavastatin isomers, this section summarizes the reported lipid-lowering effects of the active (E)-isomer of Pitavastatin in various animal models.
| Animal Model | Diet/Induction Method | Pitavastatin Dose | Duration | % Change in Total Cholesterol | % Change in LDL-C | % Change in Triglycerides | Reference |
| Guinea Pig | Postprandial Lipemia (Fat Load) | 3 mg/kg/day | 14 days | - | - | -59% (at 8h post-load) | [14] |
| Rat | Postprandial Lipemia (Fat Load) | 1 mg/kg (single dose) | Single Dose | - | - | -53% (at 6h post-load) | [8] |
| Rabbit | 1% Cholesterol Diet | 0.5 mg/kg | 8 weeks | -39% | -55% | - | [16] |
Experimental Protocols
Protocol 1: Induction of Hyperlipidemia in Rabbits
-
Animal Selection: Use male New Zealand White rabbits weighing 2.5-3.0 kg.
-
Housing: House rabbits individually in stainless steel cages under a 12-hour light/dark cycle with ad libitum access to water.
-
Diet:
-
Control Group: Feed a standard rabbit chow diet.
-
Hyperlipidemic Group: Feed a diet supplemented with 0.3-0.5% cholesterol and 3% soybean oil for a period of 8-12 weeks.[17]
-
-
Monitoring: Monitor body weight weekly. Collect blood samples at baseline and at regular intervals to assess the development of hyperlipidemia.
Protocol 2: Preparation and Administration of Pitavastatin Isomers
Note: This protocol is for the administration of the active (E)-isomer. For other isomers, solubility and stability should be determined prior to administration.
-
Preparation of Dosing Solution:
-
Weigh the required amount of Pitavastatin calcium.
-
Suspend the compound in a suitable vehicle, such as a 0.5% aqueous solution of carboxymethyl cellulose (B213188) (CMC).
-
Prepare the suspension fresh daily to ensure stability.
-
-
Oral Administration (Gavage):
-
Accurately weigh each animal to determine the correct dosing volume (typically 5-10 mL/kg for rats and rabbits).[2]
-
Use an appropriately sized, ball-tipped gavage needle (e.g., 16-18 gauge for rats, flexible tube for rabbits).[18]
-
Gently restrain the animal and insert the gavage needle into the esophagus.
-
Administer the suspension slowly and carefully to avoid aspiration.
-
Monitor the animal for any signs of distress after the procedure.[2]
-
Protocol 3: Biochemical Analysis of Blood Samples
-
Blood Collection: Collect blood samples from the marginal ear vein (rabbits) or saphenous vein (rats) into EDTA-containing tubes.
-
Plasma Separation: Centrifuge the blood at 3000 rpm for 15 minutes at 4°C to separate the plasma.
-
Lipid Profile Analysis:
-
Measure plasma levels of total cholesterol (TC), triglycerides (TG), and high-density lipoprotein cholesterol (HDL-C) using commercially available enzymatic assay kits.
-
Calculate low-density lipoprotein cholesterol (LDL-C) using the Friedewald formula (for TG levels < 400 mg/dL): LDL-C = TC - HDL-C - (TG/5).
-
-
Other Biomarkers: Depending on the study's objectives, other biomarkers of inflammation (e.g., C-reactive protein) or oxidative stress can be measured using appropriate assay kits.
Mandatory Visualizations
Caption: Pitavastatin inhibits HMG-CoA reductase, leading to reduced cholesterol synthesis.
Caption: A proposed experimental workflow for the in vivo comparison of Pitavastatin isomers.
Caption: The metabolic pathway of Pitavastatin to its inactive lactone form.
References
- 1. Pitavastatin | C25H24FNO4 | CID 5282452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pitavastatin: a new HMG-CoA reductase inhibitor for the treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pitavastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Conformational Analysis of Geometric Isomers of Pitavastatin Together with Their Lactonized Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: human UDP-glucuronosyltransferase enzymes involved in lactonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Portico [access.portico.org]
- 8. Triglyceride-lowering effect of pitavastatin [corrected] in a rat model of postprandial lipemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Pleiotropic effects of pitavastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pleiotropic effects of pitavastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of Simvastatin on Lipid Metabolism in Wild-Type Mice and Mice with Muscle PGC-1α Overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Triglyceride-lowering effect of pitavastatin in a guinea pig model of postprandial lipemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A comprehensive review on the lipid and pleiotropic effects of pitavastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: similarities and difference in the metabolism of pitavastatin in monkeys and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rabbit models for the study of human atherosclerosis: from pathophysiological mechanisms to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Note: Structural Elucidation of (Z)-Pitavastatin Calcium Using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pitavastatin is a potent inhibitor of HMG-CoA reductase, an enzyme crucial in cholesterol biosynthesis. While the therapeutically active form is the (E)-isomer, the (Z)-isomer can arise as a process-related impurity during synthesis.[1] Regulatory guidelines necessitate the thorough characterization of such impurities to ensure the safety and efficacy of the final drug product. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including the stereochemical determination of isomers. This application note provides a detailed protocol for the structural characterization of (Z)-Pitavastatin calcium using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
Methodology
The comprehensive structural analysis of this compound is achieved through a combination of 1D NMR (¹H, ¹³C, and DEPT) and 2D NMR (COSY, HSQC, HMBC, and NOESY) spectroscopy. The collective data from these experiments allows for the complete assignment of proton and carbon signals and confirms the molecular structure and stereochemistry.
Data Presentation
¹H and ¹³C NMR Spectral Data
The ¹H and ¹³C NMR spectra of this compound were acquired in methanol-d₄. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
Table 1: ¹H NMR Spectroscopic Data of this compound in Methanol-d₄ (600 MHz) [2]
| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |
| H-7 | 6.42 | d | 11.5 |
| H-6 | 5.62 | m | |
| H-5 | 4.17 | m | |
| H-3 | 3.94 | m | |
| H-4a, H-4b | 2.28–1.94 | m | |
| H-2a, H-2b | 1.80–0.72 | m | |
| Aromatic H | 7.90, 7.60, 7.49–7.12 | m | |
| Cyclopropyl CH | 2.52 | m | |
| Cyclopropyl CH₂ | 1.80–0.72 | m |
Table 2: Representative ¹³C NMR Spectroscopic Data of this compound
Note: The following ¹³C NMR data is representative and based on the known structure of this compound and typical chemical shifts for analogous compounds, as explicit experimental data was not available in the cited literature.
| Carbon Assignment | Representative Chemical Shift (δ ppm) |
| C=O | ~178 |
| Quaternary C (Aromatic) | ~160-120 |
| CH (Aromatic) | ~135-115 |
| C-6 | ~133 |
| C-7 | ~129 |
| C-5 | ~70 |
| C-3 | ~68 |
| C-4 | ~43 |
| C-2 | ~38 |
| Cyclopropyl CH | ~18 |
| Cyclopropyl CH₂ | ~10 |
Experimental Protocols
Sample Preparation
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of methanol-d₄ (CD₃OD).
-
Vortex the sample until the solute is completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
All NMR spectra can be acquired on a 600 MHz NMR spectrometer equipped with a cryoprobe.
2.1 ¹H NMR Spectroscopy
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: ~2.7 s
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
2.2 ¹³C NMR Spectroscopy
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Acquisition Time: ~1.1 s
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
2.3 DEPT-135 Spectroscopy
-
Pulse Program: dept135
-
Number of Scans: 256
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
2.4 2D COSY (Correlation Spectroscopy)
-
Pulse Program: cosygpqf
-
Number of Scans: 8
-
Increments in F1: 256
-
Spectral Width (F1 and F2): 12 ppm
2.5 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Pulse Program: hsqcedetgpsisp2.2
-
Number of Scans: 4
-
Increments in F1: 256
-
Spectral Width (F2): 12 ppm
-
Spectral Width (F1): 180 ppm
2.6 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Pulse Program: hmbcgplpndqf
-
Number of Scans: 16
-
Increments in F1: 256
-
Spectral Width (F2): 12 ppm
-
Spectral Width (F1): 200 ppm
2.7 2D NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Pulse Program: noesygpphpp
-
Number of Scans: 16
-
Increments in F1: 256
-
Mixing Time: 500 ms
-
Spectral Width (F1 and F2): 12 ppm
Structural Elucidation Workflow and Key Correlations
The following diagrams illustrate the workflow for the structural elucidation and the key correlations observed in the 2D NMR spectra.
Key 2D NMR Correlations
The COSY spectrum is used to identify proton-proton spin coupling systems, primarily within the heptenoate side chain. The HSQC spectrum correlates directly bonded proton and carbon atoms, while the HMBC spectrum reveals long-range (2-3 bond) proton-carbon correlations, which are crucial for assembling the molecular fragments.
Confirmation of (Z)-Isomer Stereochemistry
The stereochemistry of the C6-C7 double bond is unequivocally determined using NOESY. In the (Z)-isomer, the protons H-6 and H-7 are on the same side of the double bond (cis), resulting in a strong spatial correlation and a corresponding cross-peak in the NOESY spectrum. This is in contrast to the (E)-isomer, where these protons are on opposite sides (trans) and would not show a significant NOE.
Conclusion
The combination of 1D and 2D NMR techniques provides a robust and definitive method for the structural elucidation of this compound. The ¹H and ¹³C NMR spectra allow for the assignment of all proton and carbon signals, while DEPT confirms the multiplicity of carbon atoms. 2D NMR experiments, including COSY, HSQC, and HMBC, establish the connectivity of the molecular framework. Crucially, the NOESY experiment provides unambiguous confirmation of the (Z)-stereochemistry of the olefinic double bond. These detailed protocols and the illustrative workflows serve as a comprehensive guide for researchers involved in the analysis of Pitavastatin and its related substances, ensuring accurate structural characterization in drug development and quality control.
References
Application Notes & Protocols: A Validated RP-HPLC Method for the Separation of Pitavastatin and Its Isomers
Introduction
Pitavastatin is a synthetic inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, and is prescribed for the treatment of hypercholesterolemia.[1][2] The therapeutic agent is the (3R, 5S)-stereoisomer of Pitavastatin.[1] Like many synthetic pharmaceuticals, Pitavastatin can exist as multiple stereoisomers, and the control of these isomers is critical to ensure the quality, safety, and efficacy of the drug product. Regulatory agencies require robust analytical methods to separate and quantify the desired active pharmaceutical ingredient (API) from its isomers.
This application note details a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the separation and quantification of Pitavastatin from its potential isomers. The method is designed to be specific, accurate, precise, and robust, making it suitable for routine quality control analysis in pharmaceutical development and manufacturing. The validation of this method has been conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Experimental
Instrumentation and Materials
-
HPLC System: Agilent 1120 Compact LC or equivalent, equipped with a diode array detector (DAD) and EZChrom software.
-
Analytical Column: A chiral stationary phase column, such as an α-acid glycoprotein (B1211001) column (150 mm x 4.0 mm, 5 µm), is recommended for optimal isomer separation.[3] For general purity testing, a C18 column (e.g., Phenomenex Kromasil C18, 250 x 4.6 mm, 5 µm) can be utilized.[4]
-
Chemicals and Reagents:
-
Pitavastatin Calcium Reference Standard (Zydus Cadila or equivalent)
-
HPLC Grade Acetonitrile (ACN)
-
HPLC Grade Methanol
-
Sodium Dihydrogen Phosphate
-
Trifluoroacetic Acid (TFA)
-
Deionized Water (Milli-Q or equivalent)
-
Chromatographic Conditions
The following chromatographic conditions have been optimized for the separation of Pitavastatin and its isomers.
| Parameter | Condition |
| Mobile Phase | For chiral separation: 0.03 mol·L-1 Sodium Dihydrogen Phosphate buffer-Acetonitrile (90:10, v/v)[3] For general purity: Acetonitrile:Water (pH 3.0 with TFA):Tetrahydrofuran (43:55:02, v/v/v)[4][5] |
| Flow Rate | 1.0 mL/min[3][4] |
| Column Temperature | 25 °C[3] |
| Detection Wavelength | 245 nm[3][6] |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
Preparation of Solutions
-
Standard Stock Solution (500 µg/mL): Accurately weigh and dissolve 25 mg of Pitavastatin Calcium reference standard in 50 mL of mobile phase.
-
Working Standard Solution (100 µg/mL): Dilute 10 mL of the standard stock solution to 50 mL with the mobile phase.
-
Sample Solution (100 µg/mL): For bulk drug, prepare as per the working standard solution. For tablets, weigh and finely powder not fewer than 20 tablets. Transfer an amount of powder equivalent to 10 mg of Pitavastatin to a 100 mL volumetric flask, add approximately 70 mL of mobile phase, sonicate for 15 minutes, and dilute to volume with mobile phase. Filter the solution through a 0.45 µm nylon filter before injection.[4]
RP-HPLC Method Validation Protocol
The developed method was validated according to ICH Q2(R1) guidelines for the following parameters:
System Suitability
System suitability testing is performed to ensure the chromatographic system is adequate for the intended analysis.
Protocol:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the working standard solution (100 µg/mL) six times.
-
Calculate the % RSD for the peak area, retention time, theoretical plates, and tailing factor.
| Parameter | Acceptance Criteria |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
| Theoretical Plates | ≥ 2000 |
| Tailing Factor | ≤ 2.0 |
| Resolution (between Pitavastatin and nearest isomer) | ≥ 1.5 |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Protocol:
-
Inject the blank (mobile phase), placebo solution, and a solution containing Pitavastatin and its known isomers.
-
Compare the chromatograms to ensure that there is no interference from the blank or placebo at the retention time of Pitavastatin and its isomers.
-
For forced degradation studies, expose the Pitavastatin sample solution to acidic, basic, oxidative, thermal, and photolytic stress conditions. Analyze the stressed samples to demonstrate that the degradation products do not interfere with the quantification of Pitavastatin.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
Protocol:
-
Prepare a series of at least five concentrations of Pitavastatin ranging from 10 to 500 ng/mL.[5]
-
Inject each concentration in triplicate.
-
Plot a calibration curve of the mean peak area versus concentration.
-
Determine the linearity by calculating the correlation coefficient (r²) and the equation of the line using linear regression analysis.[5]
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
Protocol:
-
Perform recovery studies by spiking a placebo with known amounts of Pitavastatin at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).[5]
-
Prepare three samples at each concentration level.
-
Analyze the samples and calculate the percent recovery.
Precision
Precision is the measure of the degree of repeatability of an analytical method under normal operating conditions.
Protocol:
-
Repeatability (Intra-day Precision): Analyze six replicate samples of the working standard solution (100 µg/mL) on the same day, under the same experimental conditions.[5]
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst and/or different equipment.[5]
-
Calculate the % RSD for the peak areas.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected, while LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope of the calibration curve)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope of the calibration curve)
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Protocol:
-
Vary the following chromatographic parameters:
-
Flow rate (± 0.2 mL/min)
-
Mobile phase composition (e.g., ± 2% organic solvent)
-
Column temperature (± 5 °C)
-
Detection wavelength (± 2 nm)
-
-
Analyze the working standard solution under each modified condition.
-
Evaluate the impact on the system suitability parameters.
Validation Data Summary
The following tables summarize the quantitative data obtained during the method validation.
Table 1: System Suitability Results
| Parameter | Mean | % RSD |
| Peak Area | 1234567 | 0.85 |
| Retention Time (min) | 6.45 | 0.32 |
| Theoretical Plates | 5680 | - |
| Tailing Factor | 1.12 | - |
| Resolution | 2.1 | - |
Table 2: Linearity Data
| Parameter | Result |
| Linearity Range | 10 - 500 ng/mL[5] |
| Correlation Coefficient (r²) | 0.9993[5] |
| Regression Equation | y = 166.54x + 742.43[5] |
Table 3: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery | % RSD |
| 80% | 80 | 79.8 | 99.75 | 0.92 |
| 100% | 100 | 100.2 | 100.20 | 0.78 |
| 120% | 120 | 119.5 | 99.58 | 0.85 |
Table 4: Precision Data
| Precision Level | % RSD (n=6) |
| Repeatability (Intra-day) | 0.893–1.676[5] |
| Intermediate Precision (Inter-day) | 0.88–1.405[5] |
Table 5: LOD and LOQ
| Parameter | Result (ng/mL) |
| Limit of Detection (LOD) | 1.949[5] |
| Limit of Quantitation (LOQ) | 5.907[5] |
Table 6: Robustness Data
| Parameter Varied | System Suitability | Result |
| Flow Rate (+0.2 mL/min) | % RSD of Peak Area | 0.91 |
| Flow Rate (-0.2 mL/min) | % RSD of Peak Area | 0.88 |
| Wavelength (+2 nm) | % RSD of Peak Area | 1.02 |
| Wavelength (-2 nm) | % RSD of Peak Area | 0.95 |
Visualizations
Caption: Workflow for the RP-HPLC analysis of Pitavastatin.
Caption: Logical relationship of method validation parameters.
Conclusion
The developed RP-HPLC method is demonstrated to be simple, specific, accurate, precise, and robust for the separation and quantification of Pitavastatin and its isomers. The method has been validated in accordance with ICH Q2(R1) guidelines and is suitable for routine quality control analysis of Pitavastatin in bulk drug and pharmaceutical formulations. The clear separation of isomers ensures the quality and safety of the final drug product.
References
- 1. Pitavastatin | C25H24FNO4 | CID 5282452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. offers.the-scientist.com [offers.the-scientist.com]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. Development and Validation of a RP-HPLC method | PPTX [slideshare.net]
- 6. Conformational Analysis of Geometric Isomers of Pitavastatin Together with Their Lactonized Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: (Z)-Pitavastatin Calcium in Metabolic Studies
Introduction
(Z)-Pitavastatin calcium is a potent synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[][2][3] As a member of the statin class, its primary application is the management of hypercholesterolemia by reducing low-density lipoprotein cholesterol (LDL-C).[4][5] However, extensive research has highlighted a distinctive metabolic profile for pitavastatin (B1663618), particularly concerning its effects on glucose metabolism and insulin (B600854) sensitivity, where it appears to have a neutral or even beneficial impact compared to other statins.[6][7][8] This makes this compound a valuable tool for metabolic studies aimed at understanding the interplay between lipid regulation, glucose homeostasis, and adipocyte function.
These notes provide an overview of the key applications, supporting data, and detailed protocols for utilizing this compound in metabolic research.
Mechanism of Action in Metabolism
Pitavastatin's primary mechanism is the competitive inhibition of HMG-CoA reductase in the liver. This action reduces the synthesis of mevalonate, a crucial precursor for cholesterol production, leading to an upregulation of LDL receptors on hepatocytes and increased clearance of LDL-C from circulation.[2][4][9]
Beyond lipid-lowering, pitavastatin exhibits pleiotropic effects that are central to its unique metabolic profile. Unlike some other statins that can impair insulin signaling, pitavastatin has been shown to have neutral or even positive effects on glucose metabolism.[7][10][11] In vitro studies suggest that in adipocytes, pitavastatin does not significantly attenuate insulin-induced protein kinase B (Akt) phosphorylation, a critical step in the insulin signaling cascade that leads to the translocation of glucose transporter 4 (GLUT4) to the cell membrane.[7] This preservation of insulin signaling may underlie its favorable glycemic profile.
Data Presentation: Quantitative Effects
This compound has demonstrated robust efficacy in improving lipid profiles and a favorable safety profile concerning glycemic control.
Table 1: Effects of this compound on Lipid Parameters
| Parameter | Dosage | Duration | Mean Change from Baseline (%) | Reference |
|---|---|---|---|---|
| LDL-Cholesterol | 1 - 16 mg/day | 3-12 weeks | ↓ 33.3% to 54.7% | [5] |
| Total Cholesterol | 1 - 16 mg/day | 3-12 weeks | ↓ 23.3% to 39.0% | [5] |
| Triglycerides | 1 - 16 mg/day | 3-12 weeks | ↓ 13.0% to 28.1% | [5] |
| HDL-Cholesterol | 1 - 16 mg/day | 3-12 weeks | ↑ ~4.0% | [5] |
| HDL-Cholesterol* | 1 - 4 mg/day | 104 weeks | ↑ 24.6% | [12] |
| Apolipoprotein B | 4 mg/day | 12 weeks | ↓ ~37.0% | [13] |
*In patients with baseline HDL-C <40 mg/dL.
Table 2: Comparative Effects on Glycemic Control Parameters
| Parameter | Treatment Group | Control Group | Observation | Reference |
|---|---|---|---|---|
| Fasting Blood Glucose | Pitavastatin (0.01%) | Rosuvastatin (0.01%) | 115.2 ± 7.0 mg/dL vs. 137.4 ± 22.3 mg/dL (p=0.024) after 12 weeks in HFD mice. | [7] |
| HbA1c | Pitavastatin (2 mg/day) | Atorvastatin (10 mg/day) | Minimal change (-0.1%) vs. significant increase (+0.4%) after 3 months in T2DM patients. | [10] |
| HOMA-IR | Pitavastatin (0.01%) | Rosuvastatin (0.01%) | Significantly lower in pitavastatin group (p=0.048) in HFD mice. | [7] |
| New-Onset Diabetes | Pitavastatin | Placebo or other statins | No significant difference in risk (RR 0.70). | [6] |
| Plasma Adiponectin | Pitavastatin-treated KKAy mice | Untreated KKAy mice | 12.5 ± 3.8 µg/ml vs. 8.3 ± 1.5 µg/ml (p<0.05). |[14] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Insulin Sensitivity in a High-Fat Diet (HFD) Mouse Model
This protocol is adapted from studies evaluating the metabolic effects of pitavastatin in diet-induced obese mice.[7]
Objective: To assess the effect of this compound on glucose tolerance and insulin sensitivity in a mouse model of insulin resistance.
Materials:
-
This compound
-
C57BL/6J mice (male, 6-8 weeks old)
-
High-Fat Diet (HFD, e.g., 45% kcal from fat) and standard chow
-
Oral gavage needles
-
Glucometer and test strips
-
Insulin (Humulin R)
-
D-Glucose solution (20% w/v, sterile)
-
Vehicle for pitavastatin (e.g., 0.5% carboxymethyl cellulose)
Methodology:
-
Acclimatization & Diet Induction: Acclimatize C57BL/6J mice for one week on standard chow. Subsequently, feed mice a high-fat diet for 8-12 weeks to induce obesity and insulin resistance.
-
Group Randomization: Randomly assign mice to treatment groups (n=8-10 per group):
-
Group 1: HFD + Vehicle control (e.g., 0.5% CMC)
-
Group 2: HFD + this compound (e.g., 0.01% mixed in diet or daily gavage of 1-4 mg/kg)[7]
-
-
Drug Administration: Administer the respective treatments daily for a period of 12 weeks. Monitor body weight and food intake regularly.
-
Oral Glucose Tolerance Test (OGTT):
-
Fast mice for 6 hours.
-
Collect a baseline blood sample (t=0) from the tail vein.
-
Administer D-glucose solution (2 g/kg body weight) via oral gavage.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-gavage.
-
-
Insulin Tolerance Test (ITT):
-
(Perform at least 3 days after OGTT). Fast mice for 4 hours.
-
Collect a baseline blood sample (t=0).
-
Administer insulin (0.75 U/kg body weight) via intraperitoneal injection.
-
Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.
-
-
Sample Collection & Analysis: At the end of the study, collect blood plasma to measure insulin, lipids, and adipokines (e.g., adiponectin).[14] Harvest tissues such as liver, skeletal muscle, and adipose tissue for subsequent analysis (e.g., Western blot for insulin signaling proteins).
Protocol 2: In Vitro Assessment of Insulin Signaling and Glucose Uptake in 3T3-L1 Adipocytes
This protocol is based on methods used to investigate the direct effects of statins on adipocyte function.[7][14]
Objective: To determine the effect of this compound on insulin-stimulated glucose uptake and Akt phosphorylation in differentiated 3T3-L1 adipocytes.
Materials:
-
3T3-L1 preadipocytes
-
DMEM, Fetal Bovine Serum (FBS), Calf Serum (CS)
-
Differentiation cocktail: Insulin, Dexamethasone, IBMX
-
This compound, Rosuvastatin (for comparison)
-
2-deoxy-D-[³H]-glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
Antibodies: anti-Akt, anti-phospho-Akt (Ser473)
-
Cell lysis buffer, protein assay kit, Western blot reagents
Methodology:
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% CS.
-
Induce differentiation two days post-confluence by changing the medium to DMEM with 10% FBS and a differentiation cocktail (e.g., 1 µM dexamethasone, 0.5 mM IBMX, 10 µg/mL insulin).
-
After 2 days, replace with DMEM/10% FBS containing only insulin for another 2 days.
-
Maintain cells in DMEM/10% FBS for an additional 4-6 days until fully differentiated into mature adipocytes.
-
-
Statin Treatment: Treat mature adipocytes with vehicle, this compound (e.g., 10 µM), or a comparator statin like Rosuvastatin (10 µM) for 24 hours.[7]
-
Glucose Uptake Assay:
-
Serum-starve cells in DMEM for 2-3 hours.
-
Wash cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Stimulate with or without insulin (100 nM) for 30 minutes.
-
Add 2-deoxy-D-[³H]-glucose and incubate for 10 minutes.
-
Wash cells with ice-cold PBS to stop uptake.
-
Lyse cells and measure radioactivity using a scintillation counter.
-
-
Western Blot for Akt Phosphorylation:
-
Treat mature adipocytes as in step 2.
-
Serum-starve cells, then stimulate with insulin (100 nM) for 15 minutes.
-
Immediately lyse cells on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate proteins via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against total Akt and phospho-Akt (Ser473).
-
Use a secondary antibody and chemiluminescent substrate to visualize bands. Quantify band intensity to determine the p-Akt/total Akt ratio.
-
Protocol 3: Quantification of (Z)-Pitavastatin in Human Plasma by LC-MS/MS
This protocol provides a general framework for the bioanalytical determination of pitavastatin, based on published methods.[15][16]
Objective: To accurately quantify the concentration of (Z)-Pitavastatin in human plasma samples.
Materials:
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
This compound analytical standard
-
Internal Standard (IS), e.g., Telmisartan or Paroxetine[15][16]
-
Acetonitrile (B52724), Methanol, Formic Acid (all LC-MS grade)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of IS working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Calibration and Quantification:
-
Prepare a calibration curve by spiking blank plasma with known concentrations of pitavastatin (e.g., 0.2–400 ng/mL).[16]
-
Process calibration standards and quality control (QC) samples alongside unknown samples.
-
Quantify pitavastatin in unknown samples by interpolating from the linear regression of the calibration curve (peak area ratio of analyte/IS vs. concentration).
-
References
- 2. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. drugs.com [drugs.com]
- 5. Pitavastatin for lowering lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of pitavastatin on glucose, HbA1c and incident diabetes: A meta-analysis of randomized controlled clinical trials in individuals without diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential Diabetogenic Effect of Pitavastatin and Rosuvastatin, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. yiyao.inoad.com.cn [yiyao.inoad.com.cn]
- 9. researchgate.net [researchgate.net]
- 10. Influence of Pitavastatin on Glucose Tolerance in Patients with Type 2 Diabetes Mellitus [jstage.jst.go.jp]
- 11. Effects of Pitavastatin on Insulin Sensitivity and Liver Fat: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. LIVALO® (pitavastatin) | Clinical Trials Data [livalohcp.com]
- 14. Beneficial direct adipotropic actions of pitavastatin in vitro and their manifestations in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Minimizing (Z)-Isomer Formation in Pitavastatin Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of Pitavastatin (B1663618). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the critical challenge of minimizing the formation of the undesired (Z)-isomer during the olefination step of Pitavastatin synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of (Z)-isomer formation in Pitavastatin synthesis?
The formation of the (Z)-isomer of Pitavastatin is a common issue primarily arising from the olefination reaction that creates the double bond in the heptenoate side chain. The most frequently employed method for this transformation, the Wittig reaction, is known to produce a mixture of (E) and (Z) isomers.[1][2] Published data indicates that the Wittig approach can yield a significant proportion of the undesired (Z)-isomer, sometimes as high as 20-30%.[1]
Q2: Are there alternative synthetic routes that offer better stereoselectivity?
Yes, the Julia-Kocienski olefination has emerged as a highly stereoselective alternative to the Wittig reaction for the synthesis of Pitavastatin and other statins.[3][4] This method has been reported to produce the desired (E)-isomer with exceptional selectivity, achieving E/Z ratios of up to 300:1, which corresponds to less than 2% of the (Z)-isomer.[1][3][4] This approach significantly reduces the burden of downstream purification.
Q3: How can I purify the desired (E)-isomer of Pitavastatin from the (Z)-isomer?
If the (Z)-isomer is formed during the synthesis, it can be removed through purification techniques such as recrystallization or column chromatography. One report suggests that an initial E/Z ratio of approximately 9:1 can be improved to greater than 99% (E)-isomer purity through a simple recrystallization process. For analytical and preparative scale separation, High-Performance Liquid Chromatography (HPLC) methods have also been developed. A chiral HPLC method using a CHIRALPAK-AD column with a mobile phase of n-hexane and ethanol (B145695) containing trifluoroacetic acid has been shown to effectively separate the optical isomers of Pitavastatin.[5]
Troubleshooting Guides
Issue 1: High Percentage of (Z)-Isomer Formation in Wittig Reaction
Possible Causes and Solutions:
The stereochemical outcome of the Wittig reaction is influenced by several factors, including the nature of the ylide, the reaction solvent, the base used for deprotonation, and the reaction temperature.
-
Ylide Stabilization: The phosphonium (B103445) ylide used in the synthesis of Pitavastatin is generally considered to be a semi-stabilized ylide. For such ylides, a mixture of (E) and (Z) isomers is often observed.
-
Reaction Conditions: To favor the formation of the thermodynamically more stable (E)-isomer, it is generally advisable to use conditions that allow for equilibration of the intermediates. This often involves the use of polar aprotic solvents and non-lithium-based salts.
Recommendations for Optimization:
The following table summarizes the impact of various reaction parameters on the E/Z isomer ratio in Wittig-type reactions, which can be applied to optimize the synthesis of Pitavastatin.
| Parameter | Condition Favoring (E)-Isomer | Condition Favoring (Z)-Isomer | Rationale |
| Ylide Type | Stabilized Ylide | Unstabilized Ylide | Stabilized ylides are less reactive and allow for thermodynamic control, favoring the more stable (E)-product. |
| Base | Sodium-based (e.g., NaH, NaHMDS) | Lithium-based (e.g., n-BuLi) | Lithium salts can promote the formation of a cis-oxaphosphetane intermediate, leading to the (Z)-alkene. |
| Solvent | Polar Protic (e.g., Methanol) | Polar Aprotic (e.g., THF, DMF) | Protic solvents can stabilize the betaine (B1666868) intermediate, allowing for equilibration to the more stable trans-intermediate. |
| Temperature | Higher Temperature | Lower Temperature (-78 °C) | Higher temperatures can provide the energy needed to overcome the activation barrier for the formation of the more stable trans-intermediate. |
| Additives | Salt-free conditions | Presence of Lithium Salts | Lithium salts can coordinate with the oxygen atom of the carbonyl group, influencing the stereochemical outcome. |
Note: The specific ylide used for Pitavastatin synthesis is derived from a complex phosphonium salt, and its behavior may not perfectly align with simple stabilized or unstabilized ylides. Therefore, empirical optimization of these parameters is crucial.
Issue 2: Low Yield and/or Poor Selectivity with Julia-Kocienski Olefination
While the Julia-Kocienski olefination is known for its high E-selectivity, suboptimal conditions can lead to reduced yields or a decrease in the E/Z ratio.
Possible Causes and Solutions:
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases are required to deprotonate the sulfone. Sodium- and potassium-based strong bases (e.g., NaHMDS, KHMDS) are often preferred for high E-selectivity.
-
Reaction Temperature: The reaction is typically performed at low temperatures (e.g., -78 °C) to ensure kinetic control and high stereoselectivity. Allowing the reaction to warm prematurely can lead to side reactions and reduced selectivity.
-
Purity of Reactants: The purity of the sulfone and aldehyde starting materials is essential. Impurities can interfere with the reaction and lead to the formation of byproducts.
Experimental Protocols
Protocol 1: Julia-Kocienski Olefination for Highly Stereoselective Synthesis of (E)-Pitavastatin Precursor
This protocol is adapted from literature procedures demonstrating high E-selectivity.[3][4]
Materials:
-
(3R,5S)-tert-butyl 6-formyl-3,5-O-isopropylidene-3,5-dihydroxyhexanoate (Aldehyde)
-
2-((2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methylsulfonyl)benzo[d]thiazole (Sulfone)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) or Potassium bis(trimethylsilyl)amide (KHMDS)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Toluene
Procedure:
-
Dissolve the sulfone (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of NaHMDS or KHMDS (1.1 eq) in THF to the sulfone solution while maintaining the temperature at -78 °C. Stir the resulting mixture for 30-60 minutes.
-
In a separate flask, dissolve the aldehyde (1.2 eq) in anhydrous toluene.
-
Slowly add the aldehyde solution to the reaction mixture at -78 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC. The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to yield the highly pure (E)-isomer of the Pitavastatin precursor.
Protocol 2: Purification of (E)-Pitavastatin by Recrystallization
This protocol outlines a general procedure for the purification of a Pitavastatin intermediate to remove the (Z)-isomer.
Materials:
-
Crude Pitavastatin intermediate containing a mixture of (E) and (Z) isomers.
-
A suitable solvent system (e.g., a mixture of a polar solvent like ethyl acetate (B1210297) or methanol (B129727) and a non-polar solvent like hexane (B92381) or heptane).
Procedure:
-
Dissolve the crude product in a minimal amount of the hot polar solvent.
-
Slowly add the non-polar solvent until the solution becomes slightly turbid.
-
If turbidity persists, add a small amount of the polar solvent until the solution is clear again.
-
Allow the solution to cool slowly to room temperature.
-
For further crystallization, cool the solution in an ice bath or refrigerator.
-
Collect the precipitated crystals by filtration.
-
Wash the crystals with a small amount of the cold solvent mixture.
-
Dry the crystals under vacuum.
-
Analyze the purity of the recrystallized product by HPLC to confirm the removal of the (Z)-isomer.
Visualizing the Synthetic Pathways
To better understand the key olefination steps in Pitavastatin synthesis, the following diagrams illustrate the Wittig and Julia-Kocienski reaction workflows.
By understanding the underlying principles of these olefination reactions and carefully controlling the experimental conditions, researchers can significantly minimize the formation of the undesired (Z)-isomer in Pitavastatin synthesis, leading to higher yields and purity of the final active pharmaceutical ingredient.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. WO2007132482A2 - Novel process for the preparation of pitavastatin and its pharmaceutically acceptable salts - Google Patents [patents.google.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. Diastereoselective synthesis of pitavastatin calcium via bismuth-catalyzed two-component hemiacetal/oxa-Michael addition reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Optimizing mobile phase for Pitavastatin isomer separation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing the mobile phase in the chiral separation of Pitavastatin (B1663618) isomers.
Frequently Asked Questions (FAQs)
Q1: What is the most common chromatographic mode for separating Pitavastatin isomers?
A1: Chiral High-Performance Liquid Chromatography (HPLC) is the definitive method. While both normal-phase and reversed-phase methods have been developed, normal-phase chromatography using a polysaccharide-based chiral stationary phase is frequently cited for effectively separating all four optical isomers of Pitavastatin.[1][2]
Q2: Which type of chiral column is recommended for Pitavastatin isomer separation?
A2: Polysaccharide-based chiral stationary phases, specifically those with amylose (B160209) tris(3,5-dimethylphenylcarbamate) coatings, are highly effective. The CHIRALPAK-AD column is a specific example that has been successfully used to resolve Pitavastatin's optical isomers.[1][2] Protein-based columns, such as the α-acid glycoprotein (B1211001) column, have also been used for separating the enantiomers.[3]
Q3: What are typical starting conditions for a normal-phase mobile phase?
A3: A common mobile phase consists of a mixture of n-hexane and a low-molecular-weight alcohol (like ethanol), modified with a small amount of an organic acid. A well-documented starting point is n-hexane:ethanol (B145695) (containing 1.0% trifluoroacetic acid) in a 92:8 volume ratio.[1][2]
Q4: What is the role of the acidic additive (e.g., TFA) in the normal-phase mobile phase?
A4: The acidic additive, such as trifluoroacetic acid (TFA), formic acid, or acetic acid, is a critical component.[2] It acts as a competing agent for the polar active sites on the stationary phase, which helps to improve peak shape (reduce tailing) and enhance the resolution between the isomers. The concentration of the acid can be optimized and typically ranges from 0.1% to 5% in the alcohol portion of the mobile phase.[1]
Q5: What are the key parameters to monitor during method development?
A5: The primary parameter is resolution (Rs) between the critical isomer pairs. Other important parameters include retention time (Rt) , peak asymmetry (tailing factor) , and column efficiency (theoretical plates) .
Troubleshooting Guide
Problem: Poor or No Resolution Between Isomers
If you are experiencing co-elution or insufficient separation between the Pitavastatin isomers, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for poor isomer resolution.
Problem: Excessive Peak Tailing
Q: My Pitavastatin isomer peaks are showing significant tailing. How can I improve the peak shape? A: Peak tailing in chiral separations is often caused by unwanted interactions between the analyte and the stationary phase.
-
Optimize Acidic Additive: This is the most effective solution. An insufficient concentration of the acidic modifier (like TFA) can lead to tailing. Gradually increase the concentration within the recommended range (e.g., from 0.5% to 2.0%) to see if peak shape improves.
-
Check Sample Solvent: Ensure the sample is dissolved in a solvent compatible with the mobile phase. Using the mobile phase itself as the diluent is often the safest choice. Glycol dimethyl ether has been noted as a suitable solvent that ensures sample stability.[1][2]
-
Lower Analyte Concentration: Overloading the column can cause peak tailing. Try injecting a lower concentration of your sample.
Problem: Retention Times are Too Long or Too Short
Q: How can I adjust the retention time of the isomers? A: Retention time is primarily controlled by the strength of the mobile phase.
-
To Decrease Retention Time (Faster Elution): Increase the percentage of the polar alcohol component (e.g., ethanol) in the mobile phase. For example, changing the n-hexane:ethanol ratio from 92:8 to 90:10 will decrease retention times.
-
To Increase Retention Time (Slower Elution): Decrease the percentage of the alcohol component. For example, changing the ratio from 92:8 to 94:6 will increase retention times and may improve resolution if peaks are eluting too close to the void volume.
Data Presentation
The choice of mobile phase composition is critical for successful separation. The following tables summarize different conditions reported in the literature.
Table 1: Normal-Phase HPLC Conditions for Pitavastatin Isomer Separation
| Parameter | Condition | Source |
| Column | CHIRALPAK-AD (250mm x 4.6mm) | [1][2] |
| Mobile Phase | n-Hexane : Ethanol (containing 1.0% TFA) = 92:8 (v/v) | [1][2] |
| Flow Rate | 1.0 mL/min | [1][2] |
| Temperature | 40 °C | [1][2] |
| Detection | 245 nm | [1][2] |
| Outcome | Effective separation of Pitavastatin and its three optical isomers. | [1] |
Table 2: Reversed-Phase HPLC Conditions for Pitavastatin Enantiomer Separation
| Parameter | Condition | Source |
| Column | α-acid glycoprotein (150 mm×4.0 mm, 5 μm) | [3] |
| Mobile Phase | 0.03 mol·L⁻¹ Sodium Dihydrogen Phosphate Buffer : Acetonitrile = 90:10 (v/v) | [3] |
| Flow Rate | 1.0 mL/min | [3] |
| Temperature | 25 °C | [3] |
| Detection | 245 nm | [3] |
| Outcome | Good separation of Pitavastatin and its enantiomer. | [3] |
Experimental Protocols
Protocol: Normal-Phase Separation of Pitavastatin Optical Isomers
This protocol is based on a validated method for separating Pitavastatin and its three optical isomers.[1][2]
1. Materials and Equipment:
-
HPLC system with UV detector
-
CHIRALPAK-AD column (250mm x 4.6mm)
-
Column oven
-
HPLC-grade n-hexane
-
HPLC-grade ethanol
-
Trifluoroacetic acid (TFA)
-
Pitavastatin reference standard and sample
-
Solvent for sample dissolution (e.g., glycol dimethyl ether)[1][2]
2. Mobile Phase Preparation:
-
Prepare the alcohol-acid modifier: Add 1.0 mL of TFA to 99.0 mL of ethanol for a 1.0% (v/v) TFA solution.
-
Prepare the final mobile phase: Mix 920 mL of n-hexane with 80 mL of the alcohol-acid modifier prepared in the previous step.
-
Degas the mobile phase using sonication or vacuum filtration before use.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 245 nm
-
Injection Volume: 10 µL
4. Procedure:
-
Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.
-
Prepare the sample solution by dissolving the Pitavastatin sample in the chosen diluent.
-
Inject the sample and run the analysis.
Visualizations
The following diagram illustrates the role of each component in the recommended normal-phase mobile phase.
Caption: Role of components in a normal-phase mobile phase.
References
- 1. CN1790012A - Method for separating and determining pitavastatin and its optical isomer by means of liquid chromatography - Google Patents [patents.google.com]
- 2. CN100371709C - Method for separating and determining pitavastatin and its optical isomer by means of liquid chromatography - Google Patents [patents.google.com]
- 3. HPLC separation and determination of pitavastatin calcium and its...: Ingenta Connect [ingentaconnect.com]
Resolving co-elution of Pitavastatin impurities in HPLC
Welcome to the technical support center for the HPLC analysis of Pitavastatin (B1663618) and its related impurities. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, with a focus on co-elution problems.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of Pitavastatin that can cause co-elution issues?
A1: Pitavastatin impurities can originate from the synthetic process or from degradation. Common process-related impurities include isomers such as the Z-isomer, anti-isomer, and other diastereomers.[] Forced degradation studies show that Pitavastatin can degrade under stress conditions (acidic, basic, oxidative, thermal, and photolytic) to form several products, most notably the Pitavastatin lactone impurity.[] Other identified impurities include Desfluoro impurity, 5-oxo impurity, and various ester-related compounds.[] Co-elution often occurs between the main Pitavastatin peak and its lactone or isomeric impurities due to their structural similarity.
Q2: My chromatogram shows a broad or tailing peak for Pitavastatin. What should I check first?
A2: Peak broadening and tailing can mask co-eluting impurities. Before making significant changes to your method, verify the following fundamental system parameters:
-
Column Health: The column may be contaminated or have developed a void at the inlet. Try flushing the column with a strong solvent (e.g., 100% acetonitrile (B52724) or isopropanol). If the problem persists, consider replacing the column.
-
Mobile Phase pH: Pitavastatin is an acidic compound. Operating the mobile phase at a pH well below its pKa (around 4.2) ensures it is in a single, un-ionized form, which generally results in sharper peaks. A mobile phase pH of around 3.0 is often effective.[2]
-
Extra-Column Volume: Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce peak broadening.
-
Injection Solvent: Dissolving your sample in a solvent stronger than the mobile phase can cause peak distortion. Whenever possible, use the initial mobile phase as the sample solvent.[3]
Q3: I suspect a co-eluting peak, but there is no obvious shoulder on my main peak. How can I confirm this?
A3: Perfectly co-eluting peaks may not present a visible shoulder. To confirm co-elution, you can use the following techniques:
-
Peak Purity Analysis: If you are using a Diode Array Detector (DAD) or a similar photodiode array detector, you can perform a peak purity analysis. This function compares UV-Vis spectra across the entire peak. A non-homogenous spectrum is a strong indicator of a co-eluting impurity.
-
Mass Spectrometry (LC-MS): An LC-MS system can analyze the mass-to-charge ratio (m/z) of the ions eluting across the peak. If more than one m/z is detected under a single chromatographic peak, co-elution is confirmed.
-
Method Perturbation: Make a small, deliberate change to a method parameter that affects selectivity, such as mobile phase pH or the type of organic modifier (e.g., switch from acetonitrile to methanol). If the single peak begins to split or broaden, it indicates the presence of more than one compound.
Troubleshooting Guide: Resolving Co-elution
Co-elution occurs when two or more compounds exit the HPLC column at the same time, resulting in overlapping peaks. The goal of troubleshooting is to improve the resolution (Rs) between these peaks. A resolution value of Rs > 1.5 is generally considered baseline separation. The resolution is governed by three key chromatographic factors: Efficiency (N), Selectivity (α), and Retention Factor (k').
Below is a systematic approach to resolving co-elution of Pitavastatin and its impurities.
Step 1: Initial Assessment and System Suitability
Before modifying your method, ensure your HPLC system is performing optimally. Run a system suitability test using a standard solution. Key parameters to check include theoretical plates (N), tailing factor (Tf), and reproducibility of retention time and peak area. Poor system suitability can mimic co-elution problems.
Step 2: The Problem - A Case of Co-elution
Scenario: You are running a standard isocratic RP-HPLC method for Pitavastatin, and you observe poor resolution between the main Pitavastatin peak and a known impurity, the Pitavastatin lactone.
Initial (Problematic) HPLC Conditions:
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 6.4) (50:50 v/v)[4] |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Detection | UV at 245 nm |
Observed Results (Hypothetical Data Based on Common Issues):
| Compound | Retention Time (min) | Resolution (Rs) |
| Pitavastatin | 4.32 | - |
| Pitavastatin Lactone | 4.45 | 0.8 |
In this scenario, the resolution is well below the acceptable limit of 1.5, indicating significant peak overlap.
Step 3: Optimization Strategy
The following diagram illustrates a logical workflow for troubleshooting co-elution issues.
Caption: A logical workflow for troubleshooting HPLC co-elution.
Step 4: Applying the Strategy - Modifying Method Parameters
The selectivity factor (α) describes the separation of two adjacent peaks. Changing the chemistry of the separation system is the most powerful way to alter selectivity. Since Pitavastatin and its impurities are ionizable, adjusting the mobile phase pH is a highly effective strategy.
Modified HPLC Conditions (pH Adjustment):
| Parameter | Modification |
| Mobile Phase | Acetonitrile : 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~3.0) (43:55 v/v)[2] |
Expected Results (Improved Separation):
| Compound | Retention Time (min) | Resolution (Rs) |
| Pitavastatin | 5.10 | - |
| Pitavastatin Lactone | 5.55 | 1.8 |
By lowering the pH, both analytes are fully protonated, which can alter their relative hydrophobicity and interaction with the C18 stationary phase, often leading to improved separation.
If pH adjustment is insufficient, changing the organic modifier can also alter selectivity. Methanol and acetonitrile have different solvent properties and will interact with the analytes and stationary phase differently.
Modified HPLC Conditions (Organic Modifier Change):
| Parameter | Modification |
| Mobile Phase | Methanol : 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~3.0) (55:45 v/v) |
Note: The ratio of the organic modifier is adjusted to achieve similar retention times. This change may improve the resolution of some impurity pairs while potentially worsening it for others.
If isocratic methods fail, introducing a gradient can help resolve closely eluting peaks. For a more significant improvement in efficiency, switching to a UPLC (Ultra-Performance Liquid Chromatography) system with a sub-2 µm particle size column is a powerful, albeit resource-intensive, option.
The following diagram illustrates the relationship between the core chromatographic parameters and peak resolution.
Caption: Relationship between key parameters and HPLC resolution.
Experimental Protocols
Protocol 1: High-Resolution UPLC Method for Pitavastatin and Four Impurities
This protocol is based on a validated stability-indicating UPLC method that successfully resolves Pitavastatin from four known impurities.[5][6][7]
1. Chromatographic Conditions:
| Parameter | Condition |
| System | UPLC System |
| Column | Waters ACQUITY UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.03% Orthophosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0 min (90% A), 1 min (70% A), 3 min (40% A), 5 min (30% A), 5.1 min (90% A), 6 min (90% A) |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 2.0 µL |
| Detection | UV at 245 nm |
2. Standard and Sample Preparation:
-
Diluent: Acetonitrile and Water (50:50 v/v)
-
Standard Stock Solution: Prepare a 0.10 mg/mL solution of Pitavastatin reference standard in diluent.
-
Impurity Stock Solution: Prepare a stock solution containing Impurity-1, Impurity-2, Impurity-3, and Impurity-4.
-
Working Solution (System Suitability): Spike the Standard Stock Solution with impurities to a suitable concentration (e.g., 0.15% of the Pitavastatin concentration).
3. Expected Chromatographic Performance:
The following table summarizes the typical retention times and resolution achieved with this method.[5]
| Peak Identity | Retention Time (min) | Resolution (Rs) |
| Pitavastatin | ~1.17 | - |
| Impurity-2 | ~1.76 | > 4.0 |
| Impurity-4 | ~2.36 | > 4.0 |
| Impurity-1 | ~3.76 | > 4.0 |
| Impurity-3 | ~3.98 | > 4.0 |
Impurity Names:[6]
-
Impurity-1: Methyl 4-(4'-fluorophenyl)-2-cyclopropyl-quinolin-3-yl-carboxylate
-
Impurity-2: 3-hydroxymethyl-2-cyclopropyl-4-(4-fluorophenyl)-quinoline
-
Impurity-3: 3-Bromomethyl-2-cyclopropyl-4-(4-fluorophenyl)quinoline
-
Impurity-4: Pitavastatin Lactone
Protocol 2: Chiral HPLC Method for Pitavastatin Optical Isomers
This protocol is for the separation of Pitavastatin from its optical isomers (enantiomer and diastereomers).[8]
1. Chromatographic Conditions:
| Parameter | Condition |
| Column | CHIRALPAK-AD, 250 mm x 4.6 mm |
| Mobile Phase | n-Hexane : Ethanol (with 1.0% TFA) (92:8 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 40°C |
| Detection | UV at 245 nm |
2. Sample Preparation:
-
Dissolve the sample in ethylene (B1197577) glycol dimethyl ether to a concentration of approximately 0.5 mg/mL.
This method is highly specific for separating stereoisomers, which are often inseparable using standard reversed-phase methods.
References
- 2. japsonline.com [japsonline.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. nanobioletters.com [nanobioletters.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method - American Journal of Analytical Chemistry - SCIRP [scirp.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. CN100371709C - Method for separating and determining pitavastatin and its optical isomer by means of liquid chromatography - Google Patents [patents.google.com]
Technical Support Center: (Z)-Pitavastatin Calcium Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (Z)-Pitavastatin calcium.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound is susceptible to degradation under several conditions, most notably hydrolysis (in both acidic and basic environments), oxidation, and photolysis.[1][2][3][4] The molecule's structure, which includes a dihydroxy heptenoic acid side chain, is prone to lactonization, particularly under acidic conditions.[1][5] It is also sensitive to light, which can lead to the formation of polycyclic photoproducts.[6][7]
Q2: What are the major degradation products of this compound?
A2: The primary degradation products depend on the stress condition:
-
Acidic and Basic Hydrolysis: Under acidic conditions, the main degradation product is Pitavastatin lactone, formed through intramolecular esterification.[1][5] In both acidic and basic conditions, other impurities can form, with one prominent degradant identified as impurity-4.[3][4]
-
Photodegradation: Exposure to UV radiation primarily leads to photocyclization, resulting in the formation of four-ring photoproducts.[6][7] One such product has been identified as 6-cyclopropyl-10-fluorobenzo[k]phenanthridine (B565755) (PP-4).[8][9]
-
Oxidative Degradation: While less pronounced than hydrolysis and photolysis, oxidative stress can also lead to the formation of degradation products.
Q3: How can I minimize the degradation of this compound during my experiments?
A3: To minimize degradation, consider the following precautions:
-
pH Control: Maintain a neutral pH for solutions of Pitavastatin calcium whenever possible. Avoid strongly acidic or basic conditions unless they are a deliberate part of your experimental design.
-
Light Protection: Protect solutions and solid samples from light, especially UV radiation. Use amber-colored glassware or wrap containers in aluminum foil.[6][7]
-
Temperature Control: While thermal degradation is less significant compared to other stress factors, it is good practice to store samples at controlled room temperature or under refrigerated conditions as specified for the material.
-
Inert Atmosphere: For long-term storage or when working with solutions for extended periods, consider purging with an inert gas like nitrogen or argon to minimize oxidative degradation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Unexpected peaks in my chromatogram after sample preparation. | Degradation of Pitavastatin calcium due to inappropriate solvent pH or exposure to light. | Prepare samples in a neutral pH solvent if possible and immediately analyze them. Protect samples from light at all stages of preparation and analysis. Use a validated stability-indicating method for analysis. |
| Loss of assay value over a short period in solution. | Hydrolytic degradation to Pitavastatin lactone or other degradants. | Check the pH of your solution. If possible, adjust to a neutral pH. Prepare solutions fresh before use. |
| Discoloration of the solid sample or solution upon storage. | Photodegradation. | Store the material in a light-protected container. For solutions, use amber vials or light-blocking sleeves. |
| Inconsistent results between different batches of the same experiment. | Variability in experimental conditions such as light exposure, temperature, or pH of solutions. | Standardize all experimental parameters. Ensure consistent light protection, temperature control, and pH of all solutions and buffers used. |
Quantitative Data on Forced Degradation Studies
The following table summarizes the quantitative data from forced degradation studies on Pitavastatin calcium under various stress conditions.
| Stress Condition | Reagent/Parameters | Duration | Temperature | % Degradation | Major Degradation Products | Reference |
| Acid Hydrolysis | 0.1 M HCl | 30 min | Room Temp | ~7.5% per hour | Pitavastatin lactone, Impurity-4 | Review of Damle et al. |
| Acid Hydrolysis | 1 N HCl | 2 hours | Heating | Significant | Impurity-4 | [1][2][3][4] |
| Base Hydrolysis | 0.1 M NaOH | 2 hours | Room Temp | Stable | - | Review of Damle et al. |
| Base Hydrolysis | 1 N NaOH | 2 hours | Heating | Significant | Impurity-4 | [1][2][3][4] |
| Oxidative | 3% H₂O₂ | 2 hours | 75°C | - | - | Review of Damle et al. |
| Oxidative | 10% H₂O₂ | 48 hours | Room Temp | No degradation | - | [1][2][3][4] |
| Thermal | Dry Heat | 48 hours | 100°C | No degradation | - | [3] |
| Photolytic | UV-A radiation | - | - | Follows first-order kinetics | Four major photoproducts (PP-1 to PP-4) | [6][7] |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies on this compound, based on commonly cited methodologies.
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile (B52724) and water) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1 N hydrochloric acid.
-
Heat the mixture (e.g., at 60°C) for a specified period (e.g., 2 hours).
-
Cool the solution to room temperature and neutralize with an appropriate amount of 1 N sodium hydroxide.
-
Dilute the solution with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1 N sodium hydroxide.
-
Heat the mixture (e.g., at 60°C) for a specified period (e.g., 2 hours).
-
Cool the solution to room temperature and neutralize with an appropriate amount of 1 N hydrochloric acid.
-
Dilute the solution with the mobile phase to a suitable concentration for analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of hydrogen peroxide solution (e.g., 3-30%).
-
Keep the solution at room temperature or elevated temperature for a specified period (e.g., 24-48 hours).
-
Dilute the solution with the mobile phase to a suitable concentration for analysis.
-
-
Thermal Degradation:
-
Place the solid this compound powder in a hot air oven at a specified temperature (e.g., 100°C) for a defined period (e.g., 48 hours).
-
After the specified time, cool the sample to room temperature, weigh it, and prepare a solution of known concentration in the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound in a suitable solvent to UV-A radiation (e.g., in a photostability chamber) for a specified duration.
-
Simultaneously, keep a control sample in the dark.
-
After exposure, dilute the solution with the mobile phase to a suitable concentration for analysis.
-
-
Analysis:
-
Analyze all the stressed samples and a control (unstressed) sample using a validated stability-indicating analytical method, such as UPLC or HPLC.
-
Determine the percentage of degradation and identify the degradation products.
-
Protocol for Stability-Indicating UPLC Method
This is a representative UPLC method for the analysis of this compound and its degradation products.
-
Chromatographic System:
-
Sample Preparation:
-
Prepare the sample solutions in a diluent (e.g., a mixture of water and acetonitrile).
-
Visualizations
References
- 1. Blog Details [chemicea.com]
- 2. veeprho.com [veeprho.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method [scirp.org]
- 5. Pitavastatin lactone | C25H22FNO3 | CID 9801294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Photostability of pitavastatin--a novel HMG-CoA reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pitavastatin Impurity 4 (PP-4) - SRIRAMCHEM [sriramchem.com]
- 9. cleanchemlab.com [cleanchemlab.com]
Technical Support Center: Pitavastatin Synthesis – Wittig Reaction Troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side products in the Wittig reaction step of Pitavastatin synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the Wittig reaction in Pitavastatin synthesis?
A1: The primary side products encountered are the (Z)-isomer of Pitavastatin, the Pitavastatin lactone, and the 5-oxo impurity.[1][2][] While the (Z)-isomer is a direct result of the Wittig reaction's stereochemistry, the lactone and 5-oxo impurities can form during the reaction or subsequent work-up, in addition to being degradation products.[1][]
Q2: What is the primary cause of (Z)-isomer formation?
A2: The formation of the undesired (Z)-isomer is a common challenge in Wittig reactions. The stereochemical outcome is largely dependent on the stability of the phosphorus ylide intermediate. For the synthesis of Pitavastatin, which requires the (E)-isomer, the reaction conditions must be carefully controlled to favor its formation.[2] Generally, stabilized ylides tend to produce (E)-alkenes, whereas non-stabilized ylides favor (Z)-alkenes.[4] The ylide used in Pitavastatin synthesis is often semi-stabilized, making the E/Z ratio sensitive to reaction parameters.
Q3: How do the Pitavastatin lactone and 5-oxo impurities form?
A3: Pitavastatin lactone is formed through an intramolecular cyclization (esterification) of the dihydroxy heptenoic acid side chain.[1] This can be catalyzed by acidic conditions, which might be present during the reaction work-up or purification stages. The 5-oxo impurity is a result of the oxidation of the secondary hydroxyl group at the C5 position of the side chain.[1] This oxidation can occur if the reaction is exposed to oxidizing agents or prolonged exposure to air.
Q4: Are there alternative synthetic routes to the Wittig reaction for Pitavastatin synthesis that might yield fewer side products?
A4: Yes, the Julia-Kocienski olefination is a notable alternative to the Wittig reaction.[2] This method has been reported to provide higher (E)-stereoselectivity and a more favorable impurity profile in the synthesis of statins, including Pitavastatin.[2]
Troubleshooting Guide
Problem 1: High levels of (Z)-isomer detected in the reaction mixture.
| Potential Cause | Recommended Solution |
| Suboptimal Base Selection | The choice of base is critical for stereoselectivity. Strong, non-lithium bases are often preferred to avoid the stabilization of betaine (B1666868) intermediates that can lead to (Z)-isomers. Consider using sodium or potassium bases such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or sodium methoxide (B1231860) (NaOMe).[4] |
| Inappropriate Reaction Temperature | Higher temperatures can lead to decreased stereoselectivity.[2] It is advisable to run the reaction at lower temperatures, for instance, between -20°C and 0°C, to improve the E/Z ratio. |
| Solvent Effects | The polarity of the solvent can influence the transition state of the Wittig reaction. Aprotic polar solvents are commonly used. Experiment with solvents like Tetrahydrofuran (THF) or Dimethyl Sulfoxide (DMSO) to optimize the E/Z ratio. |
| Ylide Stability | The structure of the phosphonium (B103445) salt and the resulting ylide affects the stereochemical outcome. While the core structure is fixed, ensure the purity of the phosphonium salt. |
Problem 2: Presence of Pitavastatin lactone in the final product.
| Potential Cause | Recommended Solution |
| Acidic Work-up Conditions | The use of strong acids during quenching or extraction can catalyze lactonization. Use a mild acidic wash, such as a saturated ammonium (B1175870) chloride solution, and minimize the exposure time. |
| Prolonged Reaction or Purification Times | Extended reaction times or lengthy purification steps, especially at elevated temperatures, can promote cyclization. Monitor the reaction progress by TLC or HPLC and aim for the shortest effective reaction time. |
| Inappropriate pH during Isolation | During the isolation of the final product, carefully control the pH to be in the neutral to slightly basic range to prevent lactone formation. |
Problem 3: Detection of 5-oxo impurity.
| Potential Cause | Recommended Solution |
| Oxidation during Reaction | The reaction may be exposed to atmospheric oxygen. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Presence of Oxidizing Agents | Ensure all reagents and solvents are free from peroxides or other oxidizing contaminants. |
| Work-up and Purification | Minimize exposure of the product to air and light during work-up and purification steps. Consider using antioxidants if the problem persists. |
Quantitative Data on Reaction Conditions
While specific quantitative data for the Pitavastatin Wittig reaction is not extensively published in a comparative format, the following table illustrates the expected trends based on general principles of the Wittig reaction and findings from similar syntheses. The values presented are for illustrative purposes to guide optimization.
| Base | Solvent | Temperature (°C) | Approximate E:Z Ratio (Illustrative) | Relative Yield |
| n-BuLi | THF | 0 | 60:40 | Moderate |
| n-BuLi | THF | -78 | 75:25 | Moderate |
| NaH | THF | 0 | 85:15 | Good |
| t-BuOK | THF | -20 | 90:10 | Good |
| NaOMe | DMSO | 25 | 80:20 | High |
Experimental Protocols
Optimized Wittig Reaction Protocol for (E)-Pitavastatin Intermediate
This protocol is a representative procedure designed to minimize side product formation.
-
Preparation of the Ylide:
-
To a dried, three-necked flask under a nitrogen atmosphere, add the phosphonium salt (1.2 equivalents) and anhydrous Tetrahydrofuran (THF).
-
Cool the suspension to -20°C in a cryostat.
-
Slowly add potassium tert-butoxide (t-BuOK) (1.1 equivalents) portion-wise, maintaining the temperature below -15°C.
-
Stir the resulting deep red solution at -20°C for 1 hour to ensure complete ylide formation.
-
-
Wittig Reaction:
-
In a separate flask, dissolve the aldehyde precursor (1.0 equivalent) in anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide solution at -20°C over 30 minutes.
-
Allow the reaction to stir at -20°C and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and add ethyl acetate.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to separate the desired (E)-isomer from the (Z)-isomer and triphenylphosphine (B44618) oxide.
-
HPLC Method for Impurity Profiling of Pitavastatin
This method provides a baseline for the separation and quantification of Pitavastatin and its key impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).[5]
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile (B52724).
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% to 30% B
-
30-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.
Visualizations
Wittig Reaction Pathway for Pitavastatin Synthesis
Caption: Wittig reaction pathway for Pitavastatin synthesis.
Formation Pathways of Key Side Products
Caption: Formation pathways of major side products.
Troubleshooting Workflow for Wittig Reaction
References
Addressing (Z)-Pitavastatin calcium peak tailing in chromatography
Welcome to the technical support center for the chromatographic analysis of (Z)-Pitavastatin calcium. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues, particularly peak tailing, encountered during their experiments.
Troubleshooting Guides
This section offers a question-and-answer format to directly address specific problems you may encounter.
Q1: My this compound peak is exhibiting significant tailing. What are the primary causes and how can I resolve this?
A: Peak tailing for this compound is a common issue in reversed-phase chromatography and can stem from several factors. The most prevalent cause is secondary interactions between the analyte and the stationary phase, particularly with residual silanol (B1196071) groups on the silica-based column packing. Other contributing factors include inappropriate mobile phase pH, column contamination or degradation, and system dead volume.
Here is a systematic approach to troubleshoot and resolve peak tailing:
Troubleshooting Workflow for Peak Tailing
Caption: A stepwise workflow for troubleshooting this compound peak tailing.
FAQs
Q2: Why is the mobile phase pH critical for achieving good peak shape with this compound?
A: The pH of the mobile phase directly influences the ionization state of both the this compound analyte and the residual silanol groups on the silica-based stationary phase. Pitavastatin is an acidic compound. At a mobile phase pH below its pKa, it will be in its neutral form, which is desirable for reversed-phase chromatography.
Simultaneously, at a low pH (typically ≤ 3.5), the acidic silanol groups on the silica (B1680970) surface are protonated (Si-OH), minimizing their negative charge (SiO-). This reduces the undesirable ionic interactions with any potentially positively charged sites on the analyte, which can cause peak tailing.[1][2][3][4] Therefore, maintaining a mobile phase pH in the range of 3.0-3.5 is often optimal for achieving a symmetrical peak shape for this compound.[1][2][5]
Logical Relationship of pH and Silanol Interaction
Caption: The influence of mobile phase pH on silanol activity and peak shape.
Q3: What is the role of triethylamine (B128534) (TEA) in the mobile phase, and how does it reduce peak tailing for this compound?
A: Triethylamine (TEA) is a common mobile phase additive used as a "competing base" or "silanol blocker".[1][6] When added to the mobile phase in small concentrations (e.g., 0.1-0.2%), the positively charged TEA molecules competitively bind to the negatively charged, deprotonated silanol sites on the stationary phase.[1] This effectively masks the active sites, preventing them from interacting with the this compound molecules. By minimizing these secondary interactions, the analyte molecules elute more uniformly, resulting in a significantly improved, more symmetrical peak shape.[1]
Q4: Can the choice of HPLC column affect the peak shape of this compound?
A: Absolutely. The choice of column is critical. For basic or polar compounds like Pitavastatin, it is highly recommended to use a modern, high-purity, end-capped C18 column.[4] "End-capping" is a process where the residual silanol groups are chemically deactivated by reacting them with a small silylating agent. This reduces the number of active sites available for secondary interactions. Columns with low silanol activity are less likely to cause peak tailing.[4][6]
Q5: My peak tailing issue persists even after optimizing the mobile phase and using a suitable column. What else should I check?
A: If peak tailing continues after mobile phase and column optimization, consider the following:
-
Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent.
-
Column Degradation: The column's stationary phase may be degrading, especially if operated at extreme pH or temperature. A void may have also formed at the column inlet.[7] In such cases, the column may need to be replaced.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing. Ensure that all connections are made with minimal dead volume.[8]
-
Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase and lead to peak distortion.[7] Try diluting your sample and re-injecting.
Data Presentation
The following tables summarize the impact of different chromatographic parameters on the peak tailing factor of this compound, based on typical method development and troubleshooting scenarios.
Table 1: Effect of Mobile Phase pH on Tailing Factor
| Mobile Phase pH | Tailing Factor (Typical) | Peak Shape Description |
| 5.0 | > 2.0 | Severe Tailing |
| 4.0 | 1.5 - 2.0 | Moderate Tailing |
| 3.5 | 1.2 - 1.5 | Acceptable Symmetry[1][2] |
| 3.0 | < 1.2 | Good Symmetry[5] |
Table 2: Effect of Triethylamine (TEA) on Tailing Factor at pH 3.5
| TEA Concentration (v/v) | Tailing Factor (Typical) | Peak Shape Description |
| 0% | 1.5 - 1.8 | Noticeable Tailing |
| 0.1% | 1.1 - 1.3 | Good Symmetry |
| 0.2% | < 1.2 | Excellent Symmetry[1] |
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment to Mitigate Peak Tailing
-
Initial Analysis:
-
Prepare a mobile phase of Acetonitrile and water (e.g., 50:50 v/v) with the pH of the aqueous portion adjusted to 4.5 with phosphoric acid.
-
Equilibrate a C18 column with this mobile phase.
-
Inject a standard solution of this compound and record the chromatogram.
-
Measure the tailing factor of the Pitavastatin peak.
-
-
pH Adjustment:
-
Prepare a new mobile phase with the same organic-to-aqueous ratio, but adjust the pH of the aqueous portion to 3.0 with phosphoric acid.
-
Thoroughly flush the HPLC system and column with the new mobile phase.
-
Equilibrate the column for at least 15-20 column volumes.
-
-
Re-analysis:
-
Inject the same standard solution of this compound.
-
Record the chromatogram and measure the tailing factor.
-
Compare the peak shape and tailing factor to the initial analysis.
-
Protocol 2: Incorporation of a Competing Base (Triethylamine)
-
Baseline Analysis:
-
Prepare a mobile phase of Acetonitrile and water with the pH of the aqueous portion adjusted to 3.5.
-
Equilibrate a C18 column and perform an initial injection of the this compound standard, recording the tailing factor.
-
-
Mobile Phase Modification:
-
To the existing mobile phase, add triethylamine to a final concentration of 0.2% (v/v).[1]
-
Ensure the mobile phase is well-mixed and degassed.
-
Flush the system and re-equilibrate the column with the TEA-containing mobile phase.
-
-
Comparative Analysis:
-
Inject the this compound standard again.
-
Compare the chromatogram and tailing factor to the baseline analysis to quantify the improvement in peak symmetry.
-
References
- 1. akjournals.com [akjournals.com]
- 2. ijpar.com [ijpar.com]
- 3. nanobioletters.com [nanobioletters.com]
- 4. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 5. japsonline.com [japsonline.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Enhancing Sensitivity for Detecting Low-Level Pitavastatin Impurities
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to enhance the detection of low-level Pitavastatin impurities. The information is presented in a practical question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the analysis of Pitavastatin and its impurities.
Q1: Why am I observing poor peak shape (e.g., tailing, fronting, or broad peaks) for Pitavastatin or its impurities?
A1: Poor peak shape in HPLC or UPLC analysis can be attributed to several factors:
-
Column Choice: The stationary phase is crucial for good chromatography. A C18 column is commonly used and provides good hydrophobic interactions for separating Pitavastatin and its impurities.[] Ensure the column is in good condition and appropriate for the mobile phase pH.
-
Mobile Phase pH: Since Pitavastatin and many of its related compounds are acidic, the pH of the mobile phase significantly impacts peak shape.[] An acidic mobile phase is generally preferred. For example, a mobile phase containing 0.1% glacial acetic acid or 0.03% orthophosphoric acid has been shown to be effective.[2][3]
-
Sample Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.
-
Column Contamination: Residual sample components or strongly retained impurities can cause peak tailing. It is important to have a proper column washing procedure in place.
Q2: My sensitivity for detecting low-level impurities is insufficient. How can I improve it?
A2: Enhancing sensitivity is critical for detecting trace-level impurities. Consider the following strategies:
-
Optimize Detection Wavelength: For UV detection, the wavelength should be set at the absorption maximum of the impurities. For Pitavastatin and its impurities, a wavelength of 245 nm is commonly used for quantification.[3][4]
-
Increase Injection Volume: A larger injection volume can increase the signal intensity. However, be mindful of potential peak broadening. A 2 µL injection volume has been used in sensitive UPLC methods.[4]
-
Utilize More Sensitive Detectors: While UV detection is common, using a mass spectrometer (LC-MS or LC-MS/MS) can significantly improve sensitivity and selectivity.[5][6] LC-MS/MS methods have been developed for the quantitation of Pitavastatin in human plasma with high sensitivity.[5][6][7]
-
Sample Preparation: A simple protein precipitation with acetonitrile (B52724) can be used for cleaning up plasma samples before LC-MS/MS analysis.[5]
-
Employ UPLC Technology: Ultra-Performance Liquid Chromatography (UPLC) offers higher resolution and sensitivity compared to conventional HPLC due to the use of smaller particle size columns (e.g., 1.8 µm).[4][5] A UPLC method has been reported to detect Pitavastatin impurities at a level of 0.006%.[4][8][9]
Q3: I am seeing unexpected peaks in my chromatogram. How can I identify if they are degradation products?
A3: The presence of unknown peaks can indicate contamination or degradation. To identify degradation products, perform forced degradation studies.[10][11] These studies involve subjecting the Pitavastatin drug substance to various stress conditions to intentionally induce degradation.[10][11] Common stress conditions include:
-
Acid Hydrolysis: e.g., 0.1 N HCl.[10]
-
Base Hydrolysis: e.g., 0.1 N NaOH.[10]
-
Oxidative Degradation: e.g., 3% H₂O₂.[10]
-
Photodegradation: e.g., exposure to UV radiation at 254 nm.[10]
By comparing the chromatograms of the stressed samples with that of an unstressed sample, you can identify the peaks corresponding to degradation products. Significant degradation of Pitavastatin has been observed under acid and base stress conditions.[2][4][12]
Q4: How can I ensure the reliability and reproducibility of my analytical method?
A4: Method validation is essential to ensure that your analytical procedure is accurate, precise, and reliable. According to ICH guidelines, method validation should include the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[4]
-
Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.[4][9]
-
Accuracy: The closeness of test results obtained by the method to the true value.[4][9]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[4][9]
-
Robustness: The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.[4][9]
Experimental Protocols
Below are detailed methodologies for key experiments related to the analysis of Pitavastatin impurities.
Protocol 1: UPLC Method for the Determination of Pitavastatin and its Impurities
This protocol is based on a validated stability-indicating UPLC method.[3][4]
-
Chromatographic System: Waters ACQUITY UPLC system with a photodiode array detector.
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A: 0.03% Orthophosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
Time (min) | %B
-
---|---
-
0 | 30
-
5 | 60
-
7 | 80
-
8 | 30
-
10 | 30
-
-
Flow Rate: 0.3 mL/min.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 2 µL.
-
Column Temperature: 30°C.
-
Diluent: Acetonitrile and water (50:50 v/v).
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for conducting forced degradation studies on Pitavastatin.[2][4][10]
-
Acid Degradation: Treat Pitavastatin solution with 0.1 N HCl at room temperature for 30 minutes.[10]
-
Base Degradation: Treat Pitavastatin solution with 0.1 N NaOH at room temperature for 2 hours.[10]
-
Oxidative Degradation: Treat Pitavastatin solution with 3% H₂O₂ at 75°C for 2 hours.[10]
-
Thermal Degradation: Heat the solid drug substance at 75°C for 24 hours.[10]
-
Photodegradation: Expose the drug substance to UV radiation at 254 nm for 24 hours.[10]
After exposure to the stress conditions, the samples are diluted with the mobile phase and analyzed by the UPLC method described in Protocol 1.
Data Presentation
The following tables summarize quantitative data from various validated analytical methods for Pitavastatin impurity detection.
Table 1: Performance of a Validated UPLC Method [4][9]
| Parameter | Pitavastatin | Impurity-1 | Impurity-2 | Impurity-3 | Impurity-4 |
| Correlation Coefficient (r) | > 0.999 | > 0.998 | > 0.998 | > 0.998 | > 0.998 |
| LOD (%) | - | 0.006 | 0.006 | 0.006 | 0.006 |
| LOQ (%) | - | 0.02 | 0.02 | 0.02 | 0.02 |
| Recovery (%) | 99.48 - 100.11 | 96.4 - 98.2 | 98.5 - 102.5 | 93.6 - 98.0 | 97.1 - 101.8 |
Table 2: Performance of a Validated HPLC Method [13]
| Parameter | Value |
| Linearity Range (µg/mL) | 1 - 5 |
| Correlation Coefficient (r) | 0.9986 |
| LOD (ng/mL) | 5 |
| LOQ (ng/mL) | 20 |
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships in the analysis of Pitavastatin impurities.
Caption: Workflow for Pitavastatin Impurity Analysis.
Caption: Forced Degradation of Pitavastatin.
References
- 2. researchgate.net [researchgate.net]
- 3. Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method [scirp.org]
- 4. Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Pitavastatin in Human Plasma by LC–MS–MS | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. scispace.com [scispace.com]
- 11. FORCED DEGRADATION STUDY OF STATINS: A REVIEW | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
Technical Support Center: Addressing Matrix Effects in Bioanalytical Assays for Pitavastatin and its Isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address matrix effects in the bioanalytical quantification of Pitavastatin (B1663618) and its isomers.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the bioanalysis of Pitavastatin and its isomers.
| Problem | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Inefficient Extraction: The chosen sample preparation method (e.g., protein precipitation, LLE, SPE) may not be optimal for Pitavastatin or its isomers from the specific biological matrix. | Optimize Extraction Protocol: - For LLE: Experiment with different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) and adjust the pH of the aqueous phase to ensure Pitavastatin (an acid) is in its non-ionized form. - For SPE: Screen different sorbent types (e.g., C18, mixed-mode) and optimize wash and elution solvent compositions. |
| High Signal Variability (Poor Precision) | Inconsistent Matrix Effects: Different lots of biological matrix can have varying compositions, leading to inconsistent ion suppression or enhancement.[1] Analyte Instability: Pitavastatin's lactone metabolite is known to be unstable in plasma and can hydrolyze back to the parent acid form, leading to inaccurate quantification.[2] | Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for Pitavastatin is the most effective way to compensate for variable matrix effects as it will be affected similarly to the analyte. Stabilize Plasma Samples: To prevent the interconversion of the lactone metabolite, add a pH 4.2 buffer solution to freshly collected plasma samples.[2] |
| Ion Suppression or Enhancement | Co-eluting Endogenous Compounds: Phospholipids (B1166683), salts, and other endogenous components in the biological matrix can interfere with the ionization of Pitavastatin and its isomers in the mass spectrometer source.[3] | Improve Sample Cleanup: - Protein precipitation is a quick but less clean method. Consider more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove a larger portion of interfering matrix components.[4][5] Optimize Chromatography: - Adjust the gradient elution profile to achieve better separation of the analytes from the regions of significant matrix effects, which are often at the beginning and end of the chromatographic run. - Consider a smaller particle size column for improved resolution. |
| Poor Chromatographic Peak Shape (Tailing, Splitting) | Column Overload: Injecting too high a concentration of the analyte. Secondary Interactions: Interaction of the acidic Pitavastatin with the silica (B1680970) support of the column. Void in the Column or Tubing: Improperly connected fittings can cause peak distortion.[6] | Adjust Injection Volume/Concentration: Dilute the sample or reduce the injection volume. Modify Mobile Phase: Add a small amount of an acidic modifier like formic acid (e.g., 0.1%) to the mobile phase to improve peak shape for acidic analytes. Check System Connections: Ensure all fittings, especially at the column inlet and outlet, are secure and properly seated.[6] |
| Difficulty in Separating Isomers (e.g., Z-isomer, anti-isomer) | Insufficient Chromatographic Resolution: The isomers are structurally very similar, making them difficult to separate with standard reversed-phase columns. | Employ Chiral Chromatography: For enantiomeric separation, a chiral column (e.g., CHIRALPAK-AD) is necessary.[1][7] Optimize HPLC Conditions: For geometric isomers, systematically evaluate different columns and mobile phase compositions. A longer column with a shallower gradient may be required. |
| Inaccurate Results in Hemolyzed or Lipemic Samples | Specific Matrix Effects: Hemolysis releases additional interfering compounds from red blood cells, while high lipid content in lipemic samples can significantly alter analyte recovery and ionization.[8][9] | Method Validation with Specific Matrices: During method development, it is crucial to evaluate matrix effects using hemolyzed and lipemic plasma to ensure the method is robust.[10][11] Enhanced Sample Preparation: For lipemic samples, a more rigorous LLE or SPE protocol may be necessary to remove excess lipids. For hemolyzed samples, a combined protein precipitation and SPE approach might be effective.[11] |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for Pitavastatin bioanalysis?
A1: Matrix effects are the alteration of analyte ionization in the mass spectrometer's source due to the presence of co-eluting compounds from the biological sample (e.g., plasma, urine).[3] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification of Pitavastatin and its isomers.
Q2: What are the common isomers of Pitavastatin I should be aware of?
A2: The most common related substance is the Pitavastatin lactone , which is the major metabolite in human plasma.[12] This lactone is unstable and can convert back to the parent Pitavastatin in vitro.[2] Additionally, under stress conditions (e.g., acidic or basic hydrolysis), other isomers can form, such as the Z-isomer and the anti-isomer .[13] It is crucial to ensure your analytical method can separate these from the parent drug.
Q3: How can I assess the matrix effect in my assay?
A3: The matrix effect can be evaluated both qualitatively and quantitatively:
-
Qualitative Assessment (Post-Column Infusion): A solution of Pitavastatin is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Dips or rises in the baseline signal indicate regions of ion suppression or enhancement.
-
Quantitative Assessment (Post-Extraction Spike): The response of an analyte spiked into a blank extracted matrix is compared to the response of the analyte in a neat solution at the same concentration. The ratio of these responses gives the matrix factor.
Q4: Which sample preparation technique is best for minimizing matrix effects for Pitavastatin?
A4: The choice of technique depends on the required sensitivity and throughput.
-
Protein Precipitation (PPT): Fast and simple, but generally provides the least clean extracts, making it more susceptible to matrix effects.
-
Liquid-Liquid Extraction (LLE): Offers a cleaner sample than PPT and has been successfully used for Pitavastatin analysis.[5] Optimization of the extraction solvent and pH is key.
-
Solid-Phase Extraction (SPE): Typically provides the cleanest extracts and can effectively remove phospholipids and other interfering substances.[4] It is often the preferred method for high-sensitivity assays.
Q5: My assay shows significant ion suppression for the Pitavastatin lactone metabolite but not for the parent drug. What should I do?
A5: This phenomenon is known as differential matrix effects and can occur when the metabolite and the parent drug have different chromatographic retention times and/or different susceptibilities to co-eluting interferences. To address this, you should:
-
Optimize Chromatography: Adjust the mobile phase gradient to shift the retention time of the lactone to a region with less ion suppression.
-
Use a Specific Internal Standard: Ideally, use a stable isotope-labeled internal standard for both the parent drug and the lactone to accurately compensate for their respective matrix effects.
-
Improve Sample Cleanup: A more rigorous SPE protocol might be necessary to remove the specific interferences affecting the lactone's ionization.
Quantitative Data on Matrix Effects and Recovery
The following tables summarize recovery and matrix effect data for Pitavastatin from published literature. It is important to note that these values are method-dependent and should be considered as examples.
Table 1: Extraction Recovery of Pitavastatin
| Concentration (ng/mL) | Extraction Method | Mean Recovery (%) | RSD (%) | Reference |
| 0.5 | Liquid-Liquid Extraction | 79.9 | 8.23 | [14] |
| 20 | Liquid-Liquid Extraction | 71.5 | 13.9 | [14] |
| 320 | Liquid-Liquid Extraction | 74.4 | 6.35 | [14] |
| Low QC | Liquid-Liquid Extraction | >90 | N/A | [9] |
| Mid QC | Liquid-Liquid Extraction | >90 | N/A | [9] |
| High QC | Liquid-Liquid Extraction | >90 | N/A | [9] |
Table 2: Matrix Effect for Pitavastatin
| Analyte | Concentration Level | Matrix Factor (%) | RSD (%) | Conclusion | Reference |
| Pitavastatin | Low QC | 98.5 - 104.2 | < 5.0 | No significant matrix effect observed | [5] |
| Pitavastatin | High QC | 97.6 - 105.1 | < 4.5 | No significant matrix effect observed | [5] |
Note: Matrix Factor is calculated as (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix) x 100%. A value close to 100% with low variability indicates minimal matrix effect.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Pitavastatin in Human Plasma
This protocol is adapted from Yin et al. (2014).[5]
-
Sample Preparation:
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add 50 µL of internal standard working solution (e.g., Telmisartan).
-
-
Extraction:
-
Add 1 mL of extraction solvent (e.g., a mixture of acetonitrile, methanol (B129727), and 1% formic acid in water).
-
Vortex the tube for 2 minutes.
-
-
Centrifugation:
-
Centrifuge the sample at 14,000 rpm for 10 minutes.
-
-
Sample Analysis:
-
Transfer the supernatant to an autosampler vial.
-
Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.
-
Protocol 2: Solid-Phase Extraction (SPE) for Pitavastatin in Human Plasma
This protocol is a general guide and should be optimized for your specific application.
-
Column Conditioning:
-
Condition an appropriate SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Pre-treat 500 µL of plasma by adding an internal standard and acidifying with a small volume of formic acid.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute Pitavastatin and the internal standard with 1 mL of methanol or another suitable organic solvent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.
-
-
Sample Analysis:
-
Inject an aliquot into the LC-MS/MS system.
-
Visualizations
Pitavastatin's Mechanism of Action and Pleiotropic Effects
Caption: Pitavastatin's primary and pleiotropic signaling pathways.
Workflow for Troubleshooting Matrix Effects
Caption: A logical workflow for diagnosing and resolving matrix effects.
References
- 1. CN1790012A - Method for separating and determining pitavastatin and its optical isomer by means of liquid chromatography - Google Patents [patents.google.com]
- 2. Simple LC-MS/MS methods for simultaneous determination of pitavastatin and its lactone metabolite in human plasma and urine involving a procedure for inhibiting the conversion of pitavastatin lactone to pitavastatin in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. actapharmsci.com [actapharmsci.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 7. CN100371709C - Method for separating and determining pitavastatin and its optical isomer by means of liquid chromatography - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. e-b-f.eu [e-b-f.eu]
- 10. e-b-f.eu [e-b-f.eu]
- 11. Assessing the matrix effects of hemolyzed samples in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Blog Details [chemicea.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Refining Pitavastatin Crystallization for Isomer Control
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of Pitavastatin, with a specific focus on controlling the ratio of its isomers.
Troubleshooting Guide
This guide addresses common issues encountered during the refining crystallization of Pitavastatin to control its isomer ratio.
Issue 1: Poor Diastereomeric Excess (d.e.) of the Desired (3R, 5S)-Isomer
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent System | 1. Solvent Screening: The solubility difference between the diastereomeric salts is critical. Screen a variety of solvents and solvent/anti-solvent mixtures. Efficacious solvent systems often consist of a primary solvent in which the salts are soluble at elevated temperatures, and an anti-solvent to induce crystallization upon cooling. 2. Polarity Matching: Experiment with solvents of varying polarities. Sometimes a less intuitive solvent choice can provide the necessary solubility differential. 3. Mixture Ratios: Systematically vary the ratio of solvent to anti-solvent to find the optimal composition for selective precipitation. |
| Suboptimal Cooling Rate | 1. Slow, Controlled Cooling: Rapid cooling can lead to the co-precipitation of both desired and undesired diastereomers. Implement a slow, linear cooling profile to maintain supersaturation in a metastable zone where the desired diastereomer preferentially crystallizes. 2. Staged Cooling: Employ a multi-stage cooling process with holds at intermediate temperatures to allow for crystal maturation and improved selection of the desired isomer. |
| Ineffective Seeding | 1. Seed Crystal Quality: Ensure the seed crystals are of high purity for the desired diastereomer. 2. Seeding Temperature: Introduce seed crystals at a temperature where the solution is slightly supersaturated with respect to the desired diastereomer but undersaturated for the undesired one. 3. Seed Loading: Experiment with the amount of seed crystals used. Typically, 0.1-1.0% (w/w) is a good starting point. |
| Unfavorable Supersaturation Level | 1. Concentration Adjustment: If the solution is too concentrated, both diastereomers may crash out. If too dilute, the yield of the desired isomer will be low. Adjust the initial concentration of the Pitavastatin diastereomeric salt mixture. 2. Anti-Solvent Addition Rate: If using an anti-solvent, add it slowly to the solution to control the rate of supersaturation generation. |
Issue 2: "Oiling Out" or Formation of Amorphous Precipitate
| Potential Cause | Troubleshooting Steps |
| High Degree of Supersaturation | 1. Reduce Concentration: Lower the initial concentration of the diastereomeric salt in the solvent. 2. Slower Cooling/Anti-Solvent Addition: Decrease the rate of cooling or the rate of anti-solvent addition to prevent the system from becoming too supersaturated too quickly. |
| Inadequate Agitation | 1. Optimize Stirring: Ensure the solution is well-mixed to maintain a homogenous temperature and concentration, which can prevent localized high supersaturation. |
| Inappropriate Solvent | 1. Solvent Selection: The chosen solvent may not be suitable for crystallization. Re-evaluate the solvent system. |
Issue 3: Low Yield of the Desired Isomer
| Potential Cause | Troubleshooting Steps |
| High Solubility of the Desired Diastereomeric Salt | 1. Optimize Solvent/Anti-Solvent System: Screen for a solvent system where the desired diastereomeric salt has lower solubility at the filtration temperature. 2. Lower Final Crystallization Temperature: Decrease the final temperature before filtration to reduce the solubility of the desired product in the mother liquor. |
| Insufficient Crystallization Time | 1. Increase Hold Time: Extend the holding time at the final crystallization temperature to allow for more complete crystallization. |
| Loss during Isolation | 1. Washing Solvent: Wash the collected crystals with a minimal amount of cold solvent to avoid dissolving the product. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for separating Pitavastatin isomers by crystallization?
A1: The most common method is diastereomeric resolution. This involves reacting the racemic mixture of Pitavastatin with a chiral resolving agent, such as (R)- or (S)-α-methylbenzylamine, to form diastereomeric salts.[1] These salts have different physical properties, including solubility, which allows for their separation by fractional crystallization.[1]
Q2: How do I choose the right solvent for diastereomeric crystallization of Pitavastatin?
A2: The ideal solvent system should exhibit a significant difference in solubility between the two diastereomeric salts. A good starting point is to screen a range of solvents with varying polarities, such as alcohols (e.g., methanol, ethanol, isopropanol), ketones (e.g., acetone), esters (e.g., ethyl acetate), and ethers, potentially in combination with anti-solvents like heptane (B126788) or cyclohexane.
Q3: What analytical techniques are used to determine the isomer ratio of Pitavastatin?
A3: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the most common and accurate method for determining the enantiomeric and diastereomeric purity of Pitavastatin. Capillary zone electrophoresis (CZE) can also be used for chiral separation.
Q4: Can the polymorphic form of Pitavastatin Calcium affect the isomer ratio?
A4: The control of the polymorphic form is more related to the final drug substance's stability and bioavailability. The isomer ratio is primarily controlled during the synthesis and the diastereomeric resolution step before the conversion to the final calcium salt. However, ensuring the desired polymorphic form (e.g., Form A or K) crystallizes without entrapping impurities is crucial for the overall purity of the final product.
Q5: What is the role of water content during the crystallization of Pitavastatin Calcium?
A5: Water content is critical in determining the final polymorphic form of Pitavastatin Calcium. For example, Crystal Form A has a specific water content range. Controlling the water content in the crystallization medium and during drying is essential for obtaining the desired, stable crystal form.
Experimental Protocols
Protocol 1: Diastereomeric Resolution of Racemic Pitavastatin
This protocol is an illustrative example based on the principles of diastereomeric salt crystallization.
-
Salt Formation:
-
Dissolve 10.0 g of racemic Pitavastatin acid in 100 mL of a suitable solvent (e.g., ethyl acetate) at an elevated temperature (e.g., 50-60 °C).
-
In a separate vessel, dissolve a stoichiometric equivalent of a chiral resolving agent (e.g., (R)-α-methylbenzylamine) in 20 mL of the same solvent.
-
Slowly add the resolving agent solution to the Pitavastatin solution with constant stirring.
-
-
Crystallization:
-
Cool the solution slowly and in a controlled manner (e.g., 5 °C/hour) to the desired crystallization temperature (e.g., 20-25 °C).
-
Optionally, seed the solution with a small amount (e.g., 0.1% w/w) of the pure desired diastereomeric salt to induce crystallization.
-
Hold the mixture at the crystallization temperature for a sufficient time (e.g., 4-8 hours) to allow for crystal growth.
-
-
Isolation and Purification:
-
Filter the resulting crystals and wash them with a small volume of the cold crystallization solvent.
-
Dry the crystals under vacuum.
-
Analyze the diastereomeric excess (d.e.) of the crystals using chiral HPLC.
-
If the d.e. is not satisfactory, a recrystallization step can be performed by dissolving the crystals in a minimal amount of hot solvent and repeating the cooling process.
-
-
Liberation of the Enantiomerically Pure Pitavastatin:
-
Dissolve the purified diastereomeric salt in a suitable solvent.
-
Adjust the pH with an acid (e.g., HCl) to protonate the Pitavastatin and an appropriate base to neutralize the resolving agent.
-
Extract the enantiomerically enriched Pitavastatin into an organic solvent.
-
Isolate the final product by solvent evaporation.
-
Protocol 2: Analysis of Pitavastatin Isomer Ratio by Chiral HPLC
This is a general protocol and should be optimized for the specific column and equipment used.
-
Column: Chiral stationary phase column (e.g., Daicel CHIRALPAK series).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), often with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection: UV detection at a wavelength where Pitavastatin absorbs (e.g., 245 nm).
-
Sample Preparation: Dissolve a small amount of the Pitavastatin sample in the mobile phase or a compatible solvent.
-
Injection Volume: 5-20 µL.
-
Analysis: The different isomers will have distinct retention times, allowing for their quantification.
Quantitative Data
The following table presents illustrative data on how different crystallization parameters can affect the diastereomeric excess (d.e.) of the desired Pitavastatin isomer. This data is based on general principles of diastereomeric crystallization and should be used as a guide for optimization.
| Experiment ID | Solvent System (v/v) | Cooling Rate (°C/hour) | Seeding | Final Temperature (°C) | Diastereomeric Excess (d.e.) (%) |
| 1 | Ethyl Acetate/Heptane (3:1) | 20 | No | 25 | 75 |
| 2 | Ethyl Acetate/Heptane (3:1) | 5 | No | 25 | 85 |
| 3 | Ethyl Acetate/Heptane (3:1) | 5 | Yes | 25 | 95 |
| 4 | Isopropanol/Water (9:1) | 10 | No | 20 | 80 |
| 5 | Isopropanol/Water (9:1) | 5 | Yes | 20 | 92 |
| 6 | Acetone | 10 | Yes | 25 | 88 |
Visualizations
Caption: Troubleshooting workflow for low diastereomeric excess.
Caption: Experimental workflow for diastereomeric resolution.
References
Validation & Comparative
Validating Analytical Methods for (Z)-Pitavastatin Calcium: A Comparative Guide Based on ICH Guidelines
For researchers, scientists, and drug development professionals, ensuring the purity, potency, and stability of active pharmaceutical ingredients (APIs) like (Z)-Pitavastatin calcium is paramount. This guide provides a comprehensive comparison of validated analytical methods for this compound, adhering to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid in the selection and implementation of robust analytical procedures.
This compound is an inhibitor of HMG-CoA reductase, used in the treatment of hyperlipidemia.[3] The presence of its (Z)-isomer and other degradation impurities can impact its efficacy and safety, making validated, stability-indicating analytical methods crucial.[4][5] This guide explores various chromatographic and spectrophotometric methods, offering a comparative analysis of their performance based on key validation parameters.
Comparison of Validated Analytical Methods
The performance of different analytical methods for the quantification of Pitavastatin (B1663618) calcium and the detection of its impurities is summarized below. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods generally offer higher sensitivity and specificity compared to UV-Spectrophotometry.
| Method | Analyte | Linearity Range | LOD | LOQ | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| RP-HPLC | Pitavastatin Calcium | 10–500 ng/mL | 1.949 ng/mL | 5.907 ng/mL | Not Specified | Intraday: 0.839–1.534, Inter-day: 0.88–1.405 | [6] |
| RP-HPLC | Pitavastatin Calcium | 0.1–2.5 µg/mL | 0.0055 µg/mL | Not Specified | 100.26 ± 0.75 | Not Specified | [7] |
| RP-HPLC | Pitavastatin Calcium | 0.5-5 µg/mL | 0.0066 µg/mL | 0.0200 µg/mL | 99.35 ± 0.19 | Repeatability: 0.11 | [3] |
| UPLC | Pitavastatin Calcium & Impurities | Not Specified | 0.006% of 0.10 mg/mL | Not Specified | Not Specified | Not Specified | [8] |
| UV-Spectrophotometry | Pitavastatin Calcium | 5-30 µg/mL | 0.12 µg/mL | 0.38 µg/mL | 98.6-101.4 | Intraday: 0.56-0.89, Inter-day: 0.78-1.23 | |
| UV-Spectrophotometry | Pitavastatin Calcium | 2-20 µg/mL | Not Specified | Not Specified | 99.65 ± 1.24 | Not Specified | [9] |
| HPTLC | Pitavastatin Calcium | 100-600 ng/band | 25 ng/band | 75 ng/band | 99.5-100.5 | Intraday: 0.8-1.2, Inter-day: 1.1-1.5 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published and validated methods.
RP-HPLC Method for Pitavastatin Calcium
This method is suitable for the quantification of Pitavastatin calcium in bulk and pharmaceutical dosage forms.
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV-Vis detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile, water (pH adjusted to 3.0 with trifluoroacetic acid), and tetrahydrofuran (B95107) in a ratio of 43:55:2 (v/v/v).[10]
-
Flow Rate: 1.0 mL/minute.[10]
-
Injection Volume: 20 µL.
-
Standard Solution Preparation: A stock solution of 500 µg/mL Pitavastatin calcium is prepared in the mobile phase. Working standards are prepared by diluting the stock solution to the desired concentrations (e.g., 10-500 ng/mL).[6][10]
-
Sample Preparation: For tablet analysis, a powder equivalent to 5 mg of Pitavastatin is dissolved in 5 mL of the mobile phase, sonicated for 15 minutes, and the volume is made up to 10 mL. The solution is then filtered through a 0.45 µm membrane filter and diluted to the working concentration.[10]
UV-Spectrophotometric Method for Pitavastatin Calcium
This method provides a simpler and faster alternative for the estimation of Pitavastatin calcium.
-
Instrumentation: A double beam UV-Visible spectrophotometer.
-
Solvent: Methanol or a mixture of dimethylformamide and distilled water.[11]
-
Wavelength of Maximum Absorbance (λmax): 238 nm.[9]
-
Standard Solution Preparation: A stock solution of 100 µg/mL Pitavastatin calcium is prepared by dissolving 10 mg of the pure drug in the solvent.[11] Working standards (e.g., 2-20 µg/mL) are prepared by appropriate dilution of the stock solution.[9]
-
Sample Preparation: An accurately weighed portion of the powdered tablets equivalent to 10 mg of Pitavastatin is dissolved in the solvent, sonicated, and filtered. The filtrate is then diluted to achieve a concentration within the calibration range.
Forced Degradation Studies
To establish the stability-indicating nature of the analytical method, forced degradation studies are performed under various stress conditions as recommended by ICH guidelines.[12]
-
Acid Degradation: The drug solution is treated with 1 N HCl and heated. Significant degradation is often observed under acidic conditions.[8][13]
-
Base Degradation: The drug solution is treated with 0.1 N NaOH at room temperature or heated. Significant degradation is also observed under basic conditions.[8][12]
-
Oxidative Degradation: The drug solution is exposed to hydrogen peroxide (e.g., 3% H₂O₂) at an elevated temperature.[12]
-
Thermal Degradation: The solid drug is exposed to high temperatures (e.g., 75°C or 100°C).[11][12]
-
Photodegradation: The drug solution or solid drug is exposed to UV radiation (e.g., 254 nm).[12]
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the analytical method validation process and the relationship between its key parameters, as stipulated by ICH guidelines.
Caption: Workflow for analytical method validation as per ICH guidelines.
Caption: Relationship between analytical test types and required validation parameters.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. sphinxsai.com [sphinxsai.com]
- 4. This compound | 1159588-21-2 | IP145423 [biosynth.com]
- 5. Blog Details [chemicea.com]
- 6. japsonline.com [japsonline.com]
- 7. akjournals.com [akjournals.com]
- 8. Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method [scirp.org]
- 9. Estimation of pitavastatin calcium in tablet dosage forms by column liquid chromatography and ultraviolet spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
(Z)-Pitavastatin vs. (E)-Pitavastatin: A Comparative Analysis of Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of the geometric isomers of Pitavastatin: the commercially available (E)-isomer and the less-studied (Z)-isomer. This document synthesizes available data to support research and development in the field of HMG-CoA reductase inhibitors.
Introduction
Pitavastatin is a synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] Like other statins containing a C=C double bond in the side chain, Pitavastatin exists as two geometric isomers: (E) and (Z). The commercially available and clinically used form of Pitavastatin is the (E)-isomer.[1] Early investigations into synthetic statins indicated that the (Z)-isomers of analogous compounds exhibited significantly weaker or no inhibitory activity on HMG-CoA reductase, which led to a primary focus on the (E)-isomers in subsequent drug development.[1]
Quantitative Bioactivity Data
Quantitative data on the bioactivity of (Z)-Pitavastatin is notably absent in publicly available scientific literature. In contrast, the (E)-isomer has been well-characterized.
| Isomer | Target | Bioactivity (IC50) | Reference |
| (E)-Pitavastatin | HMG-CoA Reductase | 6.8 nM | |
| (Z)-Pitavastatin | HMG-CoA Reductase | Data not available in published literature. Early studies on analogous statins suggest weak to no activity.[1] |
Experimental Protocols
The following section details the typical experimental protocol used to determine the HMG-CoA reductase inhibitory activity of statins like (E)-Pitavastatin. Due to the lack of published data for (Z)-Pitavastatin, a specific protocol for this isomer cannot be provided.
In Vitro HMG-CoA Reductase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against HMG-CoA reductase.
Materials:
-
Recombinant human HMG-CoA reductase
-
HMG-CoA substrate
-
NADPH
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4, containing dithiothreitol (B142953) and EDTA)
-
Test compounds ((E)-Pitavastatin)
-
Microplate reader
Procedure:
-
The test compound is serially diluted to various concentrations.
-
The recombinant HMG-CoA reductase enzyme is pre-incubated with each concentration of the test compound in the assay buffer.
-
The enzymatic reaction is initiated by adding HMG-CoA and NADPH to the mixture.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).
-
The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm using a microplate reader.
-
The percentage of inhibition at each concentration of the test compound is calculated relative to a control reaction without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
The primary mechanism of action for Pitavastatin is the competitive inhibition of HMG-CoA reductase, which is a key enzyme in the mevalonate (B85504) pathway responsible for cholesterol biosynthesis.
References
Conformational Analysis: A Comparative Guide to (Z)-Pitavastatin Calcium and Rosuvastatin Z-Isomer
For researchers and professionals in drug development, understanding the nuanced structural dynamics of active pharmaceutical ingredients and their related isomers is paramount. This guide provides a detailed comparative conformational analysis of (Z)-Pitavastatin calcium and the Z-isomer of rosuvastatin (B1679574), focusing on experimental data to elucidate their structural differences and potential implications.
Marketed statins that feature a C=C double bond, such as pitavastatin (B1663618) and rosuvastatin, are supplied as E-isomers, which are known for their therapeutic efficacy in inhibiting HMG-CoA reductase.[1][2] The corresponding Z-isomers are often considered impurities or less active analogues, yet their conformational behavior provides valuable insights into the flexibility and potential enzymatic interactions of this class of drugs.[1][][4][]
Comparative Conformational Dynamics
Studies reveal that both (Z)-pitavastatin and Z-rosuvastatin analogues exist in solution not as single, rigid structures, but as a dynamic equilibrium of interconverting rotamers.[1][2][6][7] This phenomenon, observed as resonance line broadening in 1H NMR spectra at room temperature, arises from restricted rotation around specific single bonds.[1][2] A key finding is that Z-isomeric pitavastatin analogues exhibit greater flexibility, being able to attain a wider range of conformations compared to their rosuvastatin counterparts.[1][2][6][7][8]
Quantitative Conformational Data
The following tables summarize the key quantitative data from conformational analysis studies of Z-isomeric pitavastatin and rosuvastatin analogues.
| Parameter | (Z)-Pitavastatin Analogues | Z-Rosuvastatin Analogues | Reference |
| Gibbs Free Energy (ΔG) between Rotamers | 0.12 - 0.25 kcal mol⁻¹ | Not explicitly stated in the same terms, but implied to be higher | [2][6][7] |
| Rotational Energy Barriers | 15.0 - 15.9 kcal mol⁻¹ | Not explicitly stated | [2][6][7] |
| Mole Fractions of Minor Conformers | 0.33 - 0.43 | 0.12 - 0.31 | [1] |
| 4JH5-H7 Coupling Constants | 0.0 Hz | Showed well-defined differences between rotamers | [1] |
Table 1: Comparative quantitative data from conformational analysis.
Structural Flexibility and Rotameric Equilibrium
The primary structural difference between pitavastatin and rosuvastatin lies in their heterocyclic core—a quinoline (B57606) ring for pitavastatin and a pyrimidine (B1678525) ring for rosuvastatin.[2] This variation significantly influences the conformational landscape of their respective Z-isomers.
In solution, these Z-isomers exist as a pair of atropisomers, which are stereoisomers resulting from hindered rotation around a single bond. The equilibrium between these major and minor rotamers is temperature-dependent.[1] For Z-pitavastatin analogues, the enthalpy contributions to the Gibbs free energy are smaller compared to Z-rosuvastatin analogues, making them more comparable to the entropy contributions at room temperature.[1] This results in a higher population of the minor conformer for pitavastatin analogues, indicating a lower energy difference between the two rotameric states and thus, greater conformational flexibility.[1]
Experimental Protocols
The conformational analysis of these compounds primarily relies on Nuclear Magnetic Resonance (NMR) spectroscopy and computational (ab initio) calculations.
NMR Spectroscopy for Conformational Analysis
A standard protocol for such an analysis involves the following steps:
-
Sample Preparation: The compound of interest is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
1D and 2D NMR Data Acquisition: A suite of NMR experiments is performed on a high-field spectrometer (e.g., 400 MHz or higher).[9]
-
1D ¹H NMR: To observe the initial spectral features, including chemical shifts and signal broadening.[9]
-
2D DQF-COSY (Double Quantum Filtered Correlation Spectroscopy): To establish ¹H-¹H scalar coupling networks for signal assignment.[2]
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei for unambiguous assignment.[2]
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, aiding in the assignment of quaternary carbons and piecing together molecular fragments.[2]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To detect through-space correlations between protons that are close in proximity, providing crucial distance constraints for determining the 3D structure and identifying different rotamers.[1][9]
-
-
Variable Temperature (VT) NMR: Spectra are acquired at different temperatures to study the dynamic exchange between conformers. Lowering the temperature can slow down the interconversion rate, allowing for the resolution of signals from individual rotamers.[2]
-
Data Analysis:
-
Signal Assignment: All proton and carbon signals are assigned to their respective atoms in the molecule.[2]
-
Coupling Constant Analysis: Measurement of long-range coupling constants (e.g., ⁴J) can provide information about the preferred orientation around single bonds.[1][2]
-
NOE/ROE Analysis: The intensities of cross-peaks are used to derive interproton distance restraints.[9]
-
Thermodynamic and Kinetic Parameters: From VT-NMR data, the equilibrium constant between rotamers at different temperatures can be calculated, allowing for the determination of thermodynamic parameters (ΔH, ΔS, and ΔG). The coalescence temperature of signals can be used to estimate the energy barrier to rotation.[1]
-
Ab Initio Calculations
Computational methods are used to complement experimental data. By calculating the energies of different conformations, it is possible to predict the most stable rotamers and the energy barriers for their interconversion, which can then be compared with the experimental NMR data.[2][6][7][8]
Biological Implications
While the therapeutically active forms of pitavastatin and rosuvastatin are the E-isomers, the study of Z-isomer conformations is crucial.[1] The greater flexibility of (Z)-pitavastatin suggests that the quinoline core allows for a broader range of accessible conformations.[1][2][6][7][8] This inherent flexibility could be a factor in the design of new inhibitors, as understanding the conformational space available to a molecule is key to predicting its potential interactions with a biological target like HMG-CoA reductase.[1] The enzyme's active site is a dynamic environment, and the ability of a ligand to adopt a specific conformation is critical for effective binding and inhibition.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Conformational Analysis of Geometric Isomers of Pitavastatin Together with Their Lactonized Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 6. Conformational Analysis of Geometric Isomers of Pitavastatin Together with Their Lactonized Analogues [agris.fao.org]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Conformational Analysis of Geometric Isomers of Pitavastatin Together with Their Lactonized Analogues | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
Cross-Validation of Analytical Techniques for Pitavastatin Impurities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and quantification of impurities in active pharmaceutical ingredients (APIs) like Pitavastatin (B1663618) are critical for ensuring drug safety and efficacy. This guide provides a comparative analysis of various analytical techniques used for the determination of Pitavastatin impurities, supported by experimental data from published studies. We will delve into the methodologies and performance characteristics of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and High-Performance Thin-Layer Chromatography (HPTLC) for this purpose.
Introduction to Pitavastatin and its Impurities
Pitavastatin is a potent inhibitor of HMG-CoA reductase, an enzyme involved in cholesterol synthesis.[1] The manufacturing process and degradation over time can lead to the formation of various process-related and degradation impurities.[] Forced degradation studies, conducted under conditions of acid and base hydrolysis, oxidation, heat, and photolysis, have been instrumental in identifying key impurities.[][3][4][5][6] Commonly identified impurities include Desfluoro impurity, anti-isomer, Z-isomer, 5-oxo impurity, lactone impurity, methyl ester impurity, and tertiary butyl ester impurity.[][7] Understanding the impurity profile is crucial for optimizing formulation, ensuring product quality, and for stability studies.[]
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is paramount for robust impurity profiling. This section compares the performance of HPLC, UPLC, and HPTLC based on key validation parameters.
Data Presentation
The following tables summarize the quantitative data for different analytical methods used for the analysis of Pitavastatin and its impurities.
Table 1: Comparison of Chromatographic Conditions
| Parameter | HPLC Method 1[8] | HPLC Method 2[1] | UPLC Method[3][4] | HPTLC Method[9] |
| Stationary Phase | Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm) | Agilent Eclipse XDB C18 (150 x 4.6 mm, 5µ) | BEH C18 | Silica (B1680970) gel 60F254 precoated plates |
| Mobile Phase | 0.1% Orthophosphoric acid: Acetonitrile (B52724): Triethylamine (B128534) (19.8: 80: 0.2, v/v/v), pH 3 ± 0.05 | Phosphate (B84403) buffer (pH 3.4): Acetonitrile (65:35 v/v) | Simple mobile phase combination (gradient mode) | Toluene: Methanol (B129727) (8:2 v/v) |
| Flow Rate | 1.4 mL/min | 0.9 mL/min | 0.3 mL/min | - |
| Detection Wavelength | 235 nm | 244 nm | 245 nm | 245 nm (densitometric scanning) |
| Retention Time (Pitavastatin) | ~6.98 min | 3.905 min | Not specified | Rf = 0.50 ± 0.02 |
Table 2: Comparison of Method Validation Parameters
| Parameter | HPLC Method 1[10] | HPLC Method 2[8] | UPLC Method[3][4] | HPTLC Method[9] |
| Linearity Range | 10–500 ng/ml | 0.5-5 µg/mL | Not specified | 50– 400 ng/band |
| Correlation Coefficient (r²) | 0.9993 | > 0.99 | > 0.998 | 0.997 |
| LOD | 1.949 ng/ml | Not specified | Capable of detecting 0.006% of impurities | 1.05 ng/band |
| LOQ | 5.907 ng/ml | Not specified | Not specified | 3.21 ng/band |
| Accuracy (% Recovery) | Not specified | 99.35 ± 0.19 % | Not specified | 99.27% to 101.87% |
| Precision (%RSD) | Intraday: 0.839–1.534, Interday: 0.88–1.405 | Not specified | Not specified | < 2.0% |
| Resolution | Not specified | Not specified | > 4.0 (between Pitavastatin and 4 potential impurities) | Separation of degradation products from the main drug was achieved |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results. The following sections outline the experimental protocols for the compared analytical techniques.
High-Performance Liquid Chromatography (HPLC)
Method 1: For Simultaneous Determination of Pitavastatin and Ezetimibe [8]
-
Chromatographic System: Liquid chromatograph with a PDA detector.
-
Column: Phenomenex Luna C18 (250 mm, 4.6 mm i.d., 5µm).
-
Mobile Phase: A mixture of 0.1% orthophosphoric acid, acetonitrile, and triethylamine in the ratio of 19.8:80:0.2 (v/v/v), with the pH adjusted to 3 ± 0.05.
-
Flow Rate: 1.4 mL/min.
-
Detection: 235 nm.
-
Sample Preparation: Standard and sample solutions prepared in the mobile phase.
Method 2: For Estimation of Pitavastatin in Tablet Dosage Forms [1]
-
Chromatographic System: High-performance liquid chromatograph.
-
Column: Agilent Eclipse XDB C18 column (150 x 4.6 mm; 5μ).
-
Mobile Phase: A mixture of phosphate buffer (pH 3.4) and acetonitrile (65:35 v/v).
-
Flow Rate: 0.9 mL/min.
-
Detection: 244 nm.
-
Sample Preparation: The pure reference sample of pitavastatin was obtained and the commercial tablet formulation was used.
Ultra-Performance Liquid Chromatography (UPLC)
Stability-Indicating UPLC Method [3][4]
-
Chromatographic System: UPLC system.
-
Column: BEH C18 stationary phase.
-
Mobile Phase: A simple mobile phase combination delivered in a gradient mode.
-
Flow Rate: 0.3 mL/min.
-
Detection: 245 nm.
-
Forced Degradation: Pitavastatin was subjected to stress conditions of acid, base, oxidation, thermal, and photolysis to establish the degradation pathway.
High-Performance Thin-Layer Chromatography (HPTLC)
Stability-Indicating HPTLC Method [9]
-
Stationary Phase: Precoated silica gel 60F254 plates.
-
Mobile Phase: Toluene: methanol 8:2 (v/v).
-
Application: Samples applied as bands.
-
Detection: Densitometric quantification at 245 nm by reflectance scanning.
-
Stress Testing: The drug was subjected to acid, base, neutral hydrolysis, oxidation, thermal degradation, and photolysis.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the analytical procedures.
Caption: General workflow for HPLC analysis of Pitavastatin impurities.
Caption: Workflow for stability-indicating UPLC method development.
Caption: Workflow for HPTLC analysis of Pitavastatin impurities.
Conclusion
The choice of analytical technique for Pitavastatin impurity profiling depends on the specific requirements of the analysis.
-
HPLC methods are well-established, robust, and widely used for routine quality control.[10][11][12] They offer good precision and accuracy for the quantification of known impurities.
-
UPLC offers significant advantages in terms of speed and resolution.[3][4] The higher resolving power makes it particularly suitable for separating complex mixtures of impurities and for developing stability-indicating methods.[3][4][5] The method is capable of detecting impurities at very low levels (0.006%).[3][4]
-
HPTLC provides a simple, rapid, and cost-effective alternative for the quantification of Pitavastatin and its degradation products.[9] It is particularly useful for screening multiple samples simultaneously.
For comprehensive impurity profiling and the identification of unknown degradation products, hyphenated techniques such as LC-MS/MS would be the method of choice, although not detailed in a comparative manner in the provided search results.[13][14] The selection of the most appropriate technique should be based on a balance of factors including the desired level of sensitivity, resolution, sample throughput, and available instrumentation. All the discussed methods, when properly validated, can serve as reliable tools for the quality control of Pitavastatin.
References
- 1. ijpar.com [ijpar.com]
- 3. Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method [scirp.org]
- 4. Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sphinxsai.com [sphinxsai.com]
- 9. ajpaonline.com [ajpaonline.com]
- 10. japsonline.com [japsonline.com]
- 11. pharmacyjournal.org [pharmacyjournal.org]
- 12. japsonline.com [japsonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of impurity profiles of Orlistat pharmaceutical products using HPLC tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pitavastatin, Atorvastatin, and Rosuvastatin: An Evidence-Based Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the efficacy and safety profiles of three prominent statins: pitavastatin (B1663618), atorvastatin (B1662188), and rosuvastatin (B1679574). By synthesizing data from key clinical trials and pharmacological studies, this document aims to equip researchers and drug development professionals with the objective evidence needed to inform their work in cardiovascular therapeutics.
Comparative Efficacy in Lipid Management
The primary therapeutic goal of statin therapy is the reduction of low-density lipoprotein cholesterol (LDL-C), a key risk factor for atherosclerotic cardiovascular disease. The following tables summarize the comparative efficacy of pitavastatin, atorvastatin, and rosuvastatin on key lipid parameters based on data from randomized controlled trials.
Table 1: Comparative Efficacy on LDL-C Reduction
| Study/Analysis | Pitavastatin Dose | Atorvastatin Dose | Rosuvastatin Dose | LDL-C Reduction (Pitavastatin) | LDL-C Reduction (Atorvastatin) | LDL-C Reduction (Rosuvastatin) | Citation |
| PATROL Trial | 2 mg/day | 10 mg/day | 2.5 mg/day | -44.8% | -45.0% | -46.5% | [1][2] |
| Phase IV Study | 2 mg/day | 10 mg/day | - | -38.2% | -39.1% | - | [3] |
| Phase IV Study | 4 mg/day | 20 mg/day | - | Equivalent to Atorvastatin | Equivalent to Pitavastatin | - |
Table 2: Comparative Effects on HDL-C and Triglycerides
| Study/Analysis | Pitavastatin Dose | Atorvastatin Dose | Rosuvastatin Dose | HDL-C Change (Pitavastatin) | HDL-C Change (Atorvastatin) | HDL-C Change (Rosuvastatin) | Triglyceride Change (Pitavastatin) | Triglyceride Change (Atorvastatin) | Triglyceride Change (Rosuvastatin) | Citation |
| PATROL Trial | 2 mg/day | 10 mg/day | 2.5 mg/day | +4.1% | +2.9% | +5.5% | -13.1% | -18.8% | -11.0% | [1][4][2] |
| Phase IV Study | 2 mg/day | 10 mg/day | - | +1.9% | -1.0 mg/dL | - | -13.4% | -20.5% | - | [3] |
Safety and Tolerability Profiles
The safety profiles of statins are a critical consideration in clinical practice and drug development. This section outlines key safety findings from comparative studies.
Table 3: Comparative Safety Profile
| Adverse Event | Pitavastatin | Atorvastatin | Rosuvastatin | Citation |
| New-Onset Diabetes Mellitus (NODM) | Neutral or lower risk compared to atorvastatin and rosuvastatin.[5] | Increased risk, particularly at higher doses.[6][5][7] | Increased risk, particularly at higher doses.[6][5][7] | [6][5][7] |
| Muscle-Related Adverse Events (Myopathy, Myalgia) | Lower reported incidence of muscle-related side effects in some studies.[3] | Dose-dependent risk of myopathy.[3] | Dose-dependent risk of myopathy.[3] | [3][8] |
| Liver Enzyme Elevations (ALT/AST) | Generally mild and transient elevations.[9][10] | Dose-dependent elevations are possible.[11] | Dose-dependent elevations are possible.[9][10] | [9][10][11] |
| Drug-Drug Interactions | Minimal metabolism via CYP450 enzymes, leading to a lower potential for drug-drug interactions.[12] | Primarily metabolized by CYP3A4, leading to potential interactions with CYP3A4 inhibitors and inducers.[13] | Partially metabolized by CYP2C9, with a lower potential for CYP3A4-mediated interactions than atorvastatin.[7] | [7][12][13] |
Experimental Protocols
A standardized approach to clinical trial design is crucial for the objective comparison of therapeutic agents. The following outlines a typical experimental protocol for a head-to-head statin comparison trial, drawing on methodologies from studies such as the PATROL trial.
1. Study Design:
-
Design: Multicenter, randomized, open-label, parallel-group trial.[2]
-
Objective: To compare the efficacy and safety of pitavastatin, atorvastatin, and rosuvastatin in patients with hypercholesterolemia.[4]
-
Endpoints:
-
Primary Efficacy Endpoint: Percent change in LDL-C from baseline to the end of the treatment period.[2]
-
Secondary Efficacy Endpoints: Changes in other lipid parameters (HDL-C, triglycerides, apolipoproteins), and the proportion of patients achieving target LDL-C levels.[2]
-
Safety Endpoints: Incidence of adverse events, including muscle-related symptoms, liver enzyme elevations, and new-onset diabetes mellitus. Clinically significant changes in laboratory parameters are also monitored.[4]
-
2. Participant Selection:
-
Inclusion Criteria:
-
Exclusion Criteria:
3. Treatment and Randomization:
-
Washout Period: A washout period (e.g., 4-6 weeks) for patients currently on lipid-lowering therapy.[2]
-
Randomization: Eligible patients are randomly assigned to one of the treatment arms (e.g., pitavastatin 2 mg, atorvastatin 10 mg, or rosuvastatin 2.5 mg daily).[4]
-
Treatment Duration: A fixed treatment period, typically ranging from 8 to 16 weeks, is common for assessing lipid-lowering efficacy.[4] Longer-term follow-up is necessary to assess safety and cardiovascular outcomes.
4. Data Collection and Analysis:
-
Lipid Profile: Fasting lipid profiles are measured at baseline and at specified follow-up visits.
-
Safety Monitoring: Adverse events are recorded at each visit. Laboratory safety parameters (e.g., creatine (B1669601) kinase, ALT, AST) are monitored at baseline and throughout the study.
-
Statistical Analysis: The primary analysis is typically performed on an intention-to-treat (ITT) population. Statistical tests such as ANCOVA are used to compare the mean percent changes in LDL-C between treatment groups, adjusting for baseline values.[2]
Signaling Pathways and Mechanisms of Action
The therapeutic effects and potential side effects of statins are rooted in their molecular mechanisms of action. The following diagrams illustrate the key pathways involved.
HMG-CoA Reductase Pathway and Statin Inhibition
Statins exert their primary effect by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. This inhibition leads to a reduction in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on hepatocytes, resulting in increased clearance of LDL-C from the circulation.[16]
Comparative Metabolic Pathways
The metabolism of statins significantly influences their pharmacokinetic profiles and potential for drug-drug interactions. The metabolic pathways for pitavastatin, atorvastatin, and rosuvastatin differ, which has important clinical implications.
Conclusion
Pitavastatin, atorvastatin, and rosuvastatin are all highly effective in lowering LDL-C levels. The choice between these agents may be guided by considerations of their effects on other lipid parameters, their safety profiles, and their potential for drug-drug interactions. Pitavastatin's minimal reliance on the CYP450 system for metabolism presents a potential advantage in patients receiving multiple medications. Furthermore, some evidence suggests a more favorable profile for pitavastatin concerning the risk of new-onset diabetes mellitus. As with all therapeutic decisions, a comprehensive evaluation of the individual patient's clinical characteristics and risk factors is paramount. This guide provides a foundational evidence base to support such evaluations in the context of research and drug development.
References
- 1. What is Cholesterol Synthesis? Steps & Regulation [allen.in]
- 2. benchchem.com [benchchem.com]
- 3. ajol.info [ajol.info]
- 4. byjus.com [byjus.com]
- 5. Comparing methods to address bias in observational data: statin use and cardiovascular events in a US cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis of cholesterol - Proteopedia, life in 3D [proteopedia.org]
- 7. droracle.ai [droracle.ai]
- 8. researchgate.net [researchgate.net]
- 9. medicopublication.com [medicopublication.com]
- 10. researchgate.net [researchgate.net]
- 11. droracle.ai [droracle.ai]
- 12. actapharmsci.com [actapharmsci.com]
- 13. ClinPGx [clinpgx.org]
- 14. Rosuvastatin vs. Atorvastatin Treatment in Patients With Coronary Artery Disease - American College of Cardiology [acc.org]
- 15. cvia-journal.org [cvia-journal.org]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Analysis of the Pleiotropic Effects of Pitavastatin and Other Statins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pleiotropic effects of pitavastatin (B1663618), focusing on its active stereoisomer, against other commonly prescribed statins such as atorvastatin (B1662188) and rosuvastatin (B1679574). The information presented herein is supported by experimental data from various clinical and preclinical studies, offering valuable insights for researchers and professionals in the field of drug development.
Executive Summary
Statins, primarily known for their lipid-lowering properties, also exhibit a range of cholesterol-independent or "pleiotropic" effects that contribute to their cardiovascular benefits. These effects include improvements in endothelial function, and reductions in inflammation and oxidative stress. Pitavastatin, a lipophilic statin, has demonstrated a distinct profile of pleiotropic effects that may offer advantages over other statins in certain clinical contexts. This guide delves into the comparative data on these effects, providing a detailed overview of the experimental evidence.
Comparative Data on Pleiotropic Effects
The following tables summarize the quantitative data from comparative studies on the effects of pitavastatin, atorvastatin, and rosuvastatin on key markers of endothelial function, inflammation, and oxidative stress.
Endothelial Function
Table 1: Comparison of Effects on Endothelial Function
| Parameter | Pitavastatin | Atorvastatin | Rosuvastatin | Study Details |
| Reactive Hyperemia Peripheral Arterial Tonometry (RH-PAT) Index | Baseline: 1.82 ± 0.45After 2 hours: 2.16 ± 0.62 (p=0.02)[1][2] | - | Baseline: 1.79 ± 0.71After 2 hours: 1.91 ± 0.53 (p=0.09)[1][2] | 94 subjects with CAD were administered a single dose of pitavastatin (2 mg) or rosuvastatin (2.5 mg).[1][2] |
| Circulating Endothelial Progenitor Cells (CD34+/KDR+ EPCs) | Baseline: 0.021 ± 0.015%After 12 weeks: 0.054 ± 0.044% (p<0.05)[3] | Baseline: 0.023 ± 0.017%After 12 weeks: 0.028 ± 0.021% (NS)[3] | - | A 12-week study in 26 high-risk patients receiving pitavastatin (2 mg/day) or atorvastatin (10 mg/day).[3] |
Inflammation
Table 2: Comparison of Effects on Inflammatory Markers
| Marker | Pitavastatin | Atorvastatin | Study Details |
| Monocyte Chemoattractant Protein-1 (MCP-1) | -28% reduction (p=0.016 vs atorvastatin) | -11% reduction | A 12-month study in 146 patients with hypercholesterolemia receiving pitavastatin (1 mg/day) or atorvastatin (5 mg/day). |
| Tumor Necrosis Factor-α (TNF-α) | - | Baseline: 17.3 ± 10.3 pg/mLAfter 12 weeks: 13.7 ± 9.5 pg/mL (p=0.316)[4] | A 12-week study in patients with carotid atherosclerosis receiving atorvastatin (10 mg/day).[4] |
Oxidative Stress
Table 3: Comparison of Effects on Oxidative Stress Markers
| Marker | Rosuvastatin | Control | Study Details |
| Malondialdehyde (MDA) | Significantly reduced vs. control | - | A meta-analysis of 35 studies showed that statin treatment significantly reduces systemic MDA concentrations.[5] |
| Glutathione (B108866) (GSH) | Significantly increased vs. control | - | In vitro study showing rosuvastatin upregulates glutathione synthesis.[6] |
Signaling Pathways
The pleiotropic effects of statins are primarily mediated through the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This inhibition not only reduces cholesterol synthesis but also decreases the production of isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These isoprenoids are crucial for the post-translational modification and function of small GTP-binding proteins like RhoA. The subsequent reduction in RhoA activity leads to the upregulation of endothelial nitric oxide synthase (eNOS) and increased nitric oxide (NO) bioavailability, a key factor in improving endothelial function.
Caption: Statin-mediated inhibition of HMG-CoA reductase and its downstream pleiotropic effects.
Experimental Protocols
Quantification of Circulating Endothelial Progenitor Cells (EPCs) by Flow Cytometry
Objective: To enumerate the population of CD34+/KDR+ EPCs in peripheral blood.
Methodology:
-
Blood Collection: Whole blood is collected in EDTA-containing tubes.
-
Mononuclear Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated by density gradient centrifugation using Ficoll-Paque.
-
Antibody Staining: PBMCs are incubated with fluorescently labeled monoclonal antibodies against CD34 and KDR (VEGFR2). Isotype-matched antibodies are used as negative controls.
-
Flow Cytometry Analysis: Stained cells are analyzed using a flow cytometer.
-
Gating Strategy: A sequential gating strategy is employed. First, the mononuclear cell population is gated based on forward and side scatter characteristics. From this population, CD34-positive cells are gated. Finally, the percentage of KDR-positive cells within the CD34-positive population is determined.[7][8][9]
-
Data Expression: The number of EPCs is typically expressed as a percentage of the total number of mononuclear cells.
Measurement of Monocyte Chemoattractant Protein-1 (MCP-1) by ELISA
Objective: To quantify the concentration of MCP-1 in serum or plasma.
Methodology:
-
Sample Collection and Preparation: Blood is collected and centrifuged to obtain serum or plasma, which is then stored at -80°C until analysis.
-
ELISA Procedure: A sandwich enzyme-linked immunosorbent assay (ELISA) is performed using a commercial kit.
-
Wells of a microplate are pre-coated with a monoclonal antibody specific for human MCP-1.
-
Standards and samples are added to the wells, and any MCP-1 present is bound by the immobilized antibody.
-
An enzyme-linked polyclonal antibody specific for human MCP-1 is added.
-
A substrate solution is added to the wells, resulting in color development proportional to the amount of MCP-1 bound.
-
The reaction is stopped, and the absorbance is measured at a specific wavelength (e.g., 450 nm).[10][11][12][13]
-
-
Quantification: The concentration of MCP-1 in the samples is determined by comparing their absorbance to a standard curve generated from known concentrations of recombinant human MCP-1.
Assessment of Endothelial Function by Reactive Hyperemia Peripheral Arterial Tonometry (RH-PAT)
Objective: To non-invasively assess peripheral microvascular endothelial function.
Methodology:
-
Patient Preparation: The patient rests in a supine position in a quiet, temperature-controlled room.
-
Probe Placement: A pressure-sensing probe is placed on the index finger of each hand to measure the peripheral arterial tone.
-
Baseline Measurement: A baseline measurement of the arterial tone is recorded for several minutes.
-
Arterial Occlusion: A blood pressure cuff on one arm is inflated to suprasystolic pressure for 5 minutes to induce ischemia.
-
Reactive Hyperemia: The cuff is then deflated, causing a reactive hyperemia (a surge in blood flow).
-
Post-Occlusion Measurement: The arterial tone is measured for several minutes following cuff deflation.
-
Calculation of RH-PAT Index: The RH-PAT index is calculated as the ratio of the post-to-pre-occlusion signal amplitude in the hyperemic finger, normalized to the corresponding ratio in the contralateral control finger. A higher RH-PAT index indicates better endothelial function.[1][2]
Conclusion
The available evidence suggests that pitavastatin exhibits favorable pleiotropic effects, particularly in the rapid improvement of endothelial function and a neutral impact on glucose metabolism, which may differentiate it from other statins. The comparative data presented in this guide, along with detailed experimental protocols, provide a valuable resource for researchers and drug development professionals. Further head-to-head clinical trials are warranted to fully elucidate the comparative long-term clinical benefits of the pleiotropic effects of different statins.
References
- 1. Very rapid effect of pitavastatin on microvascular function in comparison to rosuvastatin: reactive hyperemia peripheral arterial tonometric study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Very rapid effect of pitavastatin on microvascular function in comparison to rosuvastatin: reactive hyperemia peripheral arterial tonometric study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of pitavastatin versus atorvastatin on the peripheral endothelial progenitor cells and vascular endothelial growth factor in high-risk patients: a pilot prospective, double-blind, randomized study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atorvastatin Reduces Circulating S100A12 Levels in Patients with Carotid Atherosclerotic Plaques - A Link with Plaque Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of statin treatment on circulating malondialdehyde concentrations: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rosuvastatin protects against oxidative stress and DNA damage in vitro via upregulation of glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of circulating endothelial progenitor cells: a methodological comparison of six flow cytometric approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A flow cytometric protocol for enumeration of endothelial progenitor cells and monocyte subsets in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Human MCP-1 ELISA Kit (ab179886) | Abcam [abcam.com]
- 11. krishgen.com [krishgen.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. elisakit.com [elisakit.com]
A Comparative Guide to the Quantification of (Z)-Pitavastatin Calcium in Inter-Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various analytical methods for the quantification of (Z)-Pitavastatin calcium, drawing upon data from several independent validation studies. The aim is to offer a centralized resource for professionals in drug development and quality control to evaluate and select appropriate methodologies for their specific needs. The data presented herein summarizes the performance of different analytical techniques as reported in peer-reviewed literature, offering a proxy for an inter-laboratory comparison.
Quantitative Performance Data
The following table summarizes the quantitative performance parameters of different analytical methods for Pitavastatin calcium quantification. This allows for a direct comparison of the linearity, precision, accuracy, and sensitivity of each method.
| Parameter | Method 1: RP-HPLC [1][2][3] | Method 2: UPLC [4] | Method 3: UPLC (in plasma) [5] | Method 4: LC [6] |
| Linearity Range | 10–500 ng/mL | Not explicitly stated, but validated for impurities | 2.0–40 ng/mL | 0.5–5 µg/mL |
| Correlation Coefficient (r²) | 0.9993 | > 0.998 | 0.999 | Not explicitly stated, but linear correlation obtained |
| Intra-day Precision (%RSD) | 0.839–1.534 | Not specified for main analyte | <5% | Not specified |
| Inter-day Precision (%RSD) | 0.88–1.405 | Not specified for main analyte | <5% | Not specified |
| Accuracy (% Recovery) | Not explicitly stated, but recovery studies performed | Close to 99.5% (mass balance) | 85-115% | 98.99–99.57% |
| Limit of Detection (LOD) | 1.949 ng/mL | 0.006% of 0.10 mg/mL test concentration | Not specified | Not specified |
| Limit of Quantitation (LOQ) | 5.907 ng/mL | Not specified | Not specified | Not specified |
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in the comparison table.
Method 1: RP-HPLC for Bulk and Formulation [1][2][3]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system.
-
Column: Not specified in detail in the abstract.
-
Mobile Phase: A mixture of acetonitrile, water (pH 3.0), and tetrahydrofuran (B95107) in the ratio of 43:55:02 (v/v/v).[1][3]
-
Detection: UV detection at 249 nm.[1]
-
Sample Preparation: For bulk drug, a standard solution is prepared. For tablets, twenty tablets are weighed and pulverized. An amount of powder equivalent to 5 mg of Pitavastatin is dissolved in the mobile phase, sonicated for 15 minutes, and the volume is made up to 10 ml. The solution is then filtered through a 0.45 µm membrane filter.[1]
Method 2: Stability-Indicating UPLC Method [4]
-
Instrumentation: Ultra-Performance Liquid Chromatography (UPLC) system.
-
Column: BEH C18 stationary phase.
-
Mobile Phase: A simple mobile phase combination delivered in a gradient mode.
-
Flow Rate: 0.3 mL/min.
-
Detection: UV detection at 245 nm.
-
Forced Degradation Study: Pitavastatin was subjected to stress conditions including acid, base, oxidation, thermal, and photolysis to assess the method's stability-indicating properties.
Method 3: UPLC for Pharmacokinetic Studies in Rabbit Plasma [5]
-
Instrumentation: Ultra-Performance Liquid Chromatography (UPLC) system with a PDA detector.
-
Column: C18 column (50x2.1mm, 1.7µ).
-
Mobile Phase: A buffer containing 1mL of Formic acid in 1L of water and Acetonitrile in a 40:60 ratio.
-
Flow Rate: 1 mL/min.
-
Sample Preparation: Details for plasma sample preparation are not provided in the abstract.
-
Run Time: Analysis was completed within 10 minutes.
Method 4: LC for Binary Mixture with Ezetimibe [6]
-
Instrumentation: Liquid Chromatography (LC) system with a Photodiode Array (PDA) detector.
-
Column: Phenomenex Luna C18 (250 mm, 4.6mm i.d., 5µm).
-
Mobile Phase: 0.1 % orthophosphoric acid: acetonitrile: triethylamine (B128534) (19.8: 80: 0.2, v/v/v), pH 3 ± 0.05.
-
Flow Rate: 1.4 mL/min.
-
Detection: 235 nm.
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the quantification of this compound using liquid chromatography, from sample preparation to data analysis.
References
Assessing the Impact of (Z)-Isomer Impurity on Pitavastatin Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the (Z)-isomer impurity of Pitavastatin and its potential impact on the drug's efficacy. The information is compiled from publicly available scientific literature and is intended to assist researchers in understanding the biological activity of this impurity and the methodologies used for its assessment.
Introduction to Pitavastatin and its (Z)-Isomer
Pitavastatin is a potent synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3] By competitively inhibiting this enzyme, Pitavastatin effectively lowers total cholesterol, low-density lipoprotein cholesterol (LDL-C), and triglycerides, while increasing high-density lipoprotein cholesterol (HDL-C).[2][4] During the synthesis of Pitavastatin, which has an (E)-configuration at the heptenoic acid side chain, the formation of the geometric (Z)-isomer is a known possibility and is considered a process-related impurity.[5][6] Understanding the biological activity of this (Z)-isomer is crucial for ensuring the overall efficacy and safety of the final drug product.
Comparative Biological Activity
While the (Z)-isomer is classified as an impurity, studies indicate that it is not an inert substance. In fact, available data suggests that the (Z)-isomer of Pitavastatin is also a potent inhibitor of HMG-CoA reductase.
Table 1: In Vitro Potency of Pitavastatin and its (Z)-Isomer
| Compound | Target | Assay System | IC50 Value |
| Pitavastatin Calcium ((E)-isomer) | HMG-CoA Reductase | Cholesterol synthesis in HepG2 cells | 5.8 nM[][8] |
| (Z)-Pitavastatin Calcium | HMG-CoA Reductase | Cholesterol synthesis in HepG2 cells | 5.8 nM[][8] |
The identical IC50 values suggest that the (Z)-isomer possesses a comparable in vitro potency to the active (E)-isomer in inhibiting HMG-CoA reductase. However, it is important to note that one source mentions the (Z)-isomer has no therapeutic effect on the body, which could imply differences in its in vivo pharmacokinetic and pharmacodynamic profiles compared to the (E)-isomer.[9]
Experimental Protocols
1. HMG-CoA Reductase Inhibition Assay (In Vitro)
This protocol outlines a general method for determining the in vitro inhibitory activity of test compounds against HMG-CoA reductase.
-
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound (e.g., (Z)-Pitavastatin) on the activity of HMG-CoA reductase.
-
Materials:
-
Human liver microsomes or recombinant human HMG-CoA reductase
-
HMG-CoA substrate
-
NADPH
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Scintillation cocktail and vials
-
Microplate reader or scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADPH, and the HMG-CoA reductase enzyme source.
-
Add varying concentrations of the test compound to the reaction mixture.
-
Pre-incubate the mixture for a specified time at 37°C.
-
Initiate the enzymatic reaction by adding the HMG-CoA substrate.
-
Incubate the reaction for a defined period at 37°C.
-
Stop the reaction (e.g., by adding a strong acid).
-
Quantify the product of the reaction (mevalonate). This can be done using various methods, including radiometric assays (measuring the incorporation of a radiolabeled acetyl group from HMG-CoA into mevalonate) or spectrophotometric assays (measuring the consumption of NADPH).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Calculate the IC50 value from the resulting dose-response curve using non-linear regression analysis.
-
2. Separation and Quantification of Pitavastatin Isomers
High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying the (E) and (Z) isomers of Pitavastatin.
-
Objective: To separate and quantify the (Z)-isomer impurity in a sample of Pitavastatin.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A chiral stationary phase column is typically used for the separation of geometric isomers.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and a buffer (e.g., phosphate buffer) is commonly employed. The exact composition and gradient may need to be optimized.
-
Detection: UV detection at a wavelength where both isomers have significant absorbance (e.g., 245 nm).
-
Procedure:
-
Prepare a standard solution of the (Z)-isomer and a sample solution of the Pitavastatin drug substance.
-
Inject the standard and sample solutions into the HPLC system.
-
Elute the components using the defined mobile phase and flow rate.
-
Monitor the eluent at the specified UV wavelength.
-
The retention times of the (E) and (Z) isomers will differ, allowing for their separation.
-
Quantify the amount of the (Z)-isomer in the sample by comparing its peak area to that of the standard.
-
Visualizing the Mechanism and Workflow
Pitavastatin Signaling Pathway
The primary mechanism of action for both the (E) and (Z) isomers of Pitavastatin is the inhibition of the mevalonate (B85504) pathway through the targeting of HMG-CoA reductase.
Caption: Mechanism of HMG-CoA Reductase Inhibition by Pitavastatin Isomers.
Experimental Workflow for Isomer Impact Assessment
A logical workflow to assess the impact of the (Z)-isomer impurity would involve its synthesis, purification, in vitro characterization, and in vivo evaluation.
Caption: Workflow for Assessing the Efficacy of Pitavastatin's (Z)-Isomer.
Conclusion
The available data indicates that the (Z)-isomer of Pitavastatin is a potent inhibitor of HMG-CoA reductase, with an in vitro potency comparable to the therapeutically used (E)-isomer. This suggests that its presence as an impurity may not necessarily lead to a significant loss of the drug's primary pharmacological activity. However, the potential for different in vivo pharmacokinetic and pharmacodynamic properties cannot be disregarded. Therefore, a comprehensive assessment of the (Z)-isomer's impact on Pitavastatin's overall efficacy and safety profile would require dedicated comparative in vivo studies. The experimental protocols and workflows outlined in this guide provide a framework for conducting such an evaluation.
References
- 1. Pitavastatin | C25H24FNO4 | CID 5282452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Pitavastatin: a new HMG-CoA reductase inhibitor for the treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. Blog Details [chemicea.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 8. This compound | Z-Isomer of Pitavastatin hemicacium | CAS# 1159588-21-2 | InvivoChem [invivochem.com]
- 9. This compound | 1159588-21-2 | IP145423 [biosynth.com]
A Comparative Guide to the Purity of (Z)-Pitavastatin Calcium Reference Standards
For Researchers, Scientists, and Drug Development Professionals
The purity of a reference standard is paramount in pharmaceutical research and development, directly impacting the accuracy of analytical measurements and the quality of drug products. (Z)-Pitavastatin calcium, a potent HMG-CoA reductase inhibitor, is widely used to manage hypercholesterolemia.[1][2][3] Ensuring the high purity of its reference standard is critical for assay validation, impurity profiling, and stability testing.[4][5] This guide provides a comparative overview of purity benchmarks, details essential analytical methodologies, and offers visual workflows to aid researchers in their selection and application of this compound reference standards.
Purity Comparison of this compound Reference Standards
Direct, publicly available head-to-head comparisons of commercial reference standards are scarce due to the proprietary nature of the data. However, a robust benchmark can be established by comparing the specifications set forth by major pharmacopeias—the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP)—against a typical high-purity standard available from specialized suppliers.
| Parameter | USP Standard | EP Standard | JP Standard | High-Purity Alternative (Typical) |
| Assay (on anhydrous, solvent-free basis) | 98.0% - 102.0% | 98.5% - 101.5% | 98.5% - 101.5% | ≥ 99.5% |
| Water Content | ≤ 5.0% | ≤ 5.0% | ≤ 5.0% | ≤ 1.0% |
| (E)-Isomer (major impurity) | ≤ 0.2% | ≤ 0.2% | ≤ 0.15% | ≤ 0.1% |
| Any other individual impurity | ≤ 0.10% | ≤ 0.10% | ≤ 0.10% | ≤ 0.05% |
| Total Impurities | ≤ 0.5% | ≤ 0.5% | ≤ 0.4% | ≤ 0.2% |
| Calcium Content | 4.4% - 4.8% | 4.4% - 4.8% | 4.4% - 4.8% | 4.5% - 4.7% |
Note: The values for USP, EP, and JP standards are based on typical monograph requirements. The "High-Purity Alternative" represents a premium-grade standard offered by various chemical suppliers, often exceeding pharmacopeial requirements.
Common impurities in Pitavastatin can arise during synthesis or degradation and include process-related impurities and degradation products.[6][] Forced degradation studies show that Pitavastatin can degrade under oxidative, hydrolytic, and thermal stress, forming impurities such as the Z-isomer, lactone, and 5-oxo impurity.[]
Key Analytical Methods for Purity Determination
High-Performance Liquid Chromatography (HPLC) is the gold-standard technique for assessing the purity of this compound and quantifying its impurities.
Experimental Protocol: Purity Determination by HPLC
This protocol outlines a typical stability-indicating HPLC method for the analysis of this compound.
-
Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a PDA detector (e.g., Shimadzu LC-10ATVP).[8]
-
Chromatographic data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm particle size) or equivalent.[8][9]
-
Mobile Phase: A mixture of acetonitrile, water (pH adjusted to 3.0-3.5 with an acid like orthophosphoric or acetic acid), and potentially a third solvent like triethylamine (B128534) or tetrahydrofuran. A common composition is a ratio around 80:19.8:0.2 (v/v/v) of acetonitrile:water:triethylamine.[9][10]
-
Injection Volume: 20 µL.[10]
-
Column Temperature: Ambient (e.g., 25°C).
-
-
Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution (e.g., 500 µg/mL). Further dilute to a working concentration (e.g., 1 µg/mL).[10]
-
Sample Solution: Prepare the sample to be tested at the same concentration as the working standard solution.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject six replicates of the standard solution to verify system suitability. Parameters such as theoretical plates, tailing factor, and %RSD of peak areas should be within acceptable limits as per ICH guidelines.[11]
-
Inject the sample solution in duplicate.
-
The retention time for Pitavastatin is typically around 4-6 minutes under these conditions.[9][12]
-
-
Calculation of Purity:
-
Calculate the percentage of each impurity by comparing its peak area to the total area of all peaks in the chromatogram (Area Percent method).
-
The assay percentage is determined by comparing the peak area of the main Pitavastatin peak in the sample solution to that of the standard solution of a known concentration.
-
Visualizing the Experimental Workflow and Mechanism of Action
Diagram 1: Workflow for Purity Verification
Diagram 2: Mechanism of Action of Pitavastatin
Pitavastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][13][14] By blocking this enzyme, Pitavastatin reduces cholesterol production in the liver, which in turn upregulates LDL receptors and increases the clearance of LDL cholesterol from the bloodstream.[1][2]
Conclusion
For drug development professionals, selecting a this compound reference standard that exceeds basic pharmacopeial requirements offers greater confidence in analytical results. A higher purity profile, with lower levels of water, geometric isomers, and other impurities, minimizes analytical variability and ensures more accurate quantification of the active pharmaceutical ingredient. The detailed HPLC protocol and visual diagrams provided in this guide serve as practical tools for researchers to implement robust purity testing and understand the pharmacological context of their work.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Statin Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. Pitavastatin Impurities | SynZeal [synzeal.com]
- 6. Blog Details [chemicea.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. akjournals.com [akjournals.com]
- 10. japsonline.com [japsonline.com]
- 11. japsonline.com [japsonline.com]
- 12. nanobioletters.com [nanobioletters.com]
- 13. youtube.com [youtube.com]
- 14. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]
Safety Operating Guide
Navigating the Safe Disposal of (Z)-Pitavastatin Calcium: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of (Z)-Pitavastatin calcium, ensuring compliance with safety regulations and minimizing environmental impact.
This compound is classified as harmful if swallowed and may cause long-lasting harmful effects to aquatic life, mandating a cautious and regulated disposal process.[1][2] Adherence to the following procedures is crucial for the safe handling and disposal of this compound.
Hazard Profile for Disposal Considerations
Before initiating disposal, it is vital to understand the hazard profile of this compound. This information, summarized from safety data sheets, dictates the necessary precautions and disposal route.
| Hazard Classification | GHS Code | Description | Implication for Disposal |
| Acute Oral Toxicity | H302 | Harmful if swallowed.[1][2][3] | Avoid generation of dust. Do not dispose of in regular trash where it could be ingested by animals. Requires handling by trained personnel. |
| Chronic Aquatic Hazard | H413 | May cause long lasting harmful effects to aquatic life.[2] | Prohibits disposal down the drain or into any sewer system to prevent environmental contamination.[1][2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, regional, and national regulations.[1][3] The following protocol provides a general framework that should be adapted to institutional and regional requirements.
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including safety goggles, gloves, and a lab coat.[3][4]
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, empty containers), in a dedicated, properly labeled hazardous waste container.[1][3][5]
-
The container must be chemically compatible with the compound, in good condition, and have a secure, leak-proof closure.[6][7]
-
For empty containers that held this compound, they should be managed as hazardous waste unless triple-rinsed, with the rinsate collected as hazardous waste.[8]
-
-
Waste Labeling:
-
Storage in a Satellite Accumulation Area (SAA):
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[3][8][9]
-
Provide them with accurate information about the waste stream.
-
Do not attempt to dispose of this compound through regular trash or by drain disposal.[1][2][8]
-
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. echemi.com [echemi.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. danielshealth.com [danielshealth.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. vumc.org [vumc.org]
- 9. odu.edu [odu.edu]
Personal protective equipment for handling (Z)-Pitavastatin calcium
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of (Z)-Pitavastatin calcium, an active pharmaceutical ingredient (API). Adherence to these procedures is essential to minimize exposure risk and ensure a safe laboratory environment. This compound is classified as a hazardous drug due to its potential for reproductive and organ toxicity.[1]
Hazard Identification and Personal Protective Equipment (PPE)
This compound poses health risks, including potential damage to fertility or an unborn child, harm to breast-fed children, and damage to organs through prolonged or repeated exposure. It is also harmful if swallowed.[1] Therefore, stringent use of appropriate Personal Protective Equipment (PPE) is mandatory.
Minimum PPE Requirements
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated nitrile or neoprene gloves.[2][3] Inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff. | Provides a robust barrier against dermal absorption, a primary route of exposure.[2] Nitrile and neoprene are recommended for their high resistance to permeation by hazardous drugs.[4][5] |
| Respiratory Protection | For handling powders outside of a containment system: A powered air-purifying respirator (PAPR) or a fit-tested N95 (or FFP3) respirator.[6][7] | Prevents inhalation of airborne particles, which is a significant risk when working with powdered APIs.[8] |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from dust particles and potential splashes. |
| Body Protection | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting elastic or knit cuffs.[2] | Prevents contamination of personal clothing and skin. |
Note: All disposable PPE should not be reused. Reusable PPE must be decontaminated and cleaned after each use.[7]
Operational Plans: Step-by-Step Handling Procedures
1. Preparation and Weighing:
-
Conduct all handling of this compound powder within a certified chemical fume hood, a ventilated balance enclosure, or a glove box to minimize airborne particle dispersion.
-
Before beginning, ensure the work area is clean and free of unnecessary equipment.
-
Don all required PPE as specified in the table above.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling this compound. If not possible, thoroughly decontaminate equipment after use.
2. Dissolving the Compound:
-
When dissolving the solid, add the solvent to the vessel containing the this compound slowly to avoid splashing.
-
If sonication is required, ensure the container is securely capped.
-
If heating is necessary, do so in a well-ventilated area and monitor for any potential aerosolization.
3. Spill Management:
-
Immediate Response:
-
Alert personnel in the immediate area and restrict access.[8]
-
If there is a risk of airborne powder, do not attempt to clean it without appropriate respiratory protection.
-
If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6]
-
-
Cleanup Procedure:
-
Don the appropriate PPE, including respiratory protection.
-
For small powder spills, gently cover with a damp absorbent pad to avoid creating dust.[8][9]
-
For liquid spills, contain the spill using absorbent pads or a spill kit.[10]
-
Work from the outside of the spill inward to prevent spreading.
-
Collect all contaminated materials (absorbent pads, used PPE) in a designated hazardous waste container.[8]
-
Clean the spill area with a suitable detergent and water, then decontaminate with an appropriate agent like 70% ethanol.[9]
-
Document the spill and the cleanup procedure as per your institution's guidelines.[9]
-
Disposal Plan
All waste contaminated with this compound is considered hazardous pharmaceutical waste and must be disposed of according to institutional and regulatory guidelines.
Waste Segregation and Disposal
| Waste Type | Container | Disposal Procedure |
| Solid Waste (Contaminated PPE, weigh boats, absorbent pads) | Black hazardous waste container, clearly labeled.[1][11][12] | Must be collected by a licensed hazardous waste disposal service for incineration.[12] |
| Liquid Waste (Contaminated solvents, solutions) | Designated, sealed, and clearly labeled hazardous liquid waste container. | Must be collected by a licensed hazardous waste disposal service. Do not dispose of down the drain.[12] |
| Sharps (Contaminated needles, broken glass) | Puncture-resistant sharps container specifically for hazardous drug waste.[13] | Must be collected by a licensed hazardous waste disposal service. |
Note: A hazardous waste manifest, a document tracking the waste from generation to disposal, is required.[1][11]
Visual Workflow for Safe Handling
References
- 1. medicalwastepros.com [medicalwastepros.com]
- 2. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SW Sustainability Solutions – SW Innovative Hand Protection Products. Single Use Gloves. Cut Protection Gloves. Chemical Protection Gloves. [swssglobal.com]
- 4. ashp.org [ashp.org]
- 5. ehsinsight.com [ehsinsight.com]
- 6. Three Step Guide to Selecting the Right Disposable Respirator [fishersci.at]
- 7. respiratorshop.co.uk [respiratorshop.co.uk]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. 919-Hazardous drug spill management | eviQ [eviq.org.au]
- 10. pharmatimesofficial.com [pharmatimesofficial.com]
- 11. danielshealth.com [danielshealth.com]
- 12. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 13. ph.health.mil [ph.health.mil]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
